Biphenyl-2,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJLXSVGVDPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: [1,1'-Biphenyl]-2,5-dicarboxylic Acid (H₂bpdc)
Executive Summary & Strategic Analysis
Target Molecule: [1,1'-Biphenyl]-2,5-dicarboxylic acid (CAS: 14486-19-2) Primary Application: High-performance linker for Metal-Organic Frameworks (e.g., UiO-67, MOF-253 analogs) and intermediate in drug discovery. Core Precursor: 2-Bromoterephthalic acid (a functionalized bromobenzoic acid derivative).
This guide details the precision synthesis of [1,1'-Biphenyl]-2,5-dicarboxylic acid. While the prompt references "bromobenzoic acid," the direct synthesis of this specific dicarboxylic isomer requires the 2-bromoterephthalic acid scaffold (or its dimethyl ester) to ensure the correct 2,5-regiochemistry relative to the biphenyl linkage. Starting from a mono-acid (e.g., 2-bromobenzoic acid) would require inefficient downstream functionalization (C-H activation or formylation) that compromises yield and purity.
Therefore, this protocol focuses on the Suzuki-Miyaura Cross-Coupling of 2-bromoterephthalic acid with phenylboronic acid as the industry-standard, high-fidelity route.
Retrosynthetic Logic & Mechanism
The synthesis relies on the palladium-catalyzed formation of the C–C bond between an aryl halide and an arylboronic acid.
Regiochemical Alignment
-
Target: Biphenyl ring system with carboxylic acid groups at positions 2 and 5 of Ring A.
-
Precursor Mapping:
-
Ring A: Requires a benzene core with COOH at positions 1 and 4, and a Halogen (Br) at position 2. This corresponds to 2-bromoterephthalic acid .
-
Ring B: Phenylboronic acid (provides the unsubstituted phenyl ring).
-
Mechanistic Pathway (Suzuki-Miyaura)
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C–Br bond of 2-bromoterephthalic acid.
-
Transmetallation: The phenyl group is transferred from the boronate species (activated by base) to the Palladium center.
-
Reductive Elimination: The C–C bond forms, releasing the biphenyl product and regenerating Pd(0).
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromoterephthalic acid.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Bromoterephthalic acid | 1.0 | Limiting Reagent | Purity >97%; Free of 2,5-dibromo isomer |
| Phenylboronic acid | 1.2 - 1.5 | Coupling Partner | Excess compensates for protodeboronation |
| Pd(OAc)₂ | 0.03 (3 mol%) | Pre-catalyst | Palladium source |
| Triphenylphosphine (PPh₃) | 0.12 (12 mol%) | Ligand | Stabilizes Pd(0); prevents "palladium black" |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base | Activates boronic acid; neutralizes HBr |
| 1,4-Dioxane / Water (4:1) | Solvent | Medium | Degassed to remove O₂ |
Step-by-Step Methodology
Phase 1: Inert System Preparation
-
Glassware: Oven-dry a 250 mL three-neck round-bottom flask, reflux condenser, and magnetic stir bar. Assemble while hot and cool under a stream of Argon (or Nitrogen).[1]
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture (4:1 v/v) with Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling side-products.
Phase 2: Reaction Assembly
-
Charge the flask with 2-bromoterephthalic acid (10 mmol, 2.45 g) and Phenylboronic acid (12 mmol, 1.46 g).
-
Add Pd(OAc)₂ (0.3 mmol, 67 mg) and PPh₃ (1.2 mmol, 315 mg).
-
Add the solid K₂CO₃ (30 mmol, 4.15 g).
-
Alternative Catalyst: Pd(PPh₃)₄ (Tetrakis) can be used (5 mol%) instead of the Pd(OAc)₂/PPh₃ system for simplicity, though the in-situ generation is often more robust.
-
Cannulate the degassed solvent (50 mL) into the flask under positive Argon pressure.
Phase 3: Reaction & Monitoring
-
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Timecourse: Reaction typically reaches completion in 12–24 hours.
-
Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:9 + 1% Acetic Acid) or HPLC. Look for the disappearance of the bromoterephthalic acid peak.
Phase 4: Workup & Purification
-
Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with 20 mL of 0.5 M NaOH (aq).
-
Extraction (Impurity Removal): Wash the alkaline filtrate with Ethyl Acetate (2 x 30 mL) to remove unreacted boronic acid, phosphine oxide, and organic impurities. Discard the organic layer.
-
Precipitation (The Critical Step): Acidify the aqueous layer slowly with 6 M HCl to pH < 2 while stirring in an ice bath. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash copiously with cold water (to remove inorganic salts), and dry in a vacuum oven at 60°C for 12 hours.
Optimization & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning by O₂ | Increase degassing time; use a Schlenk line. |
| Homocoupling (Biphenyl) | Phenylboronic acid dimerization | Reduce O₂; add boronic acid slowly; lower catalyst loading. |
| Incomplete Conversion | Steric hindrance at C2 | Increase reaction time (up to 48h) or switch to high-energy ligands (e.g., S-Phos). |
| Product Discoloration | Residual Palladium | Perform a hot filtration with activated charcoal before acidification. |
Workflow Diagram
Caption: Operational workflow for the synthesis of H₂bpdc.
Safety & Regulatory Considerations
-
Palladium: Heavy metal residues must be quantified (ICP-MS) if the product is for pharmaceutical use (ICH Q3D guidelines).
-
Organoborons: Generally low toxicity, but handle as irritants.
-
Bromoterephthalic Acid: Corrosive solid; use PPE.
References
-
Scientific Research Publishing (SCIRP). A Green, One-Pot Route to the Biphenyldicarboxylic Acids. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of mixed-linker UiO-67 MOFs using H2bpdc. RSC Applied Interfaces.[2] Available at: [Link]
Sources
Physicochemical Properties and Applications of Biphenyl-2,5-dicarboxylic Acid: A Comprehensive Technical Guide
Executive Summary
Biphenyl-2,5-dicarboxylic acid (CAS: 4445-51-6), structurally synonymous with 2-phenylterephthalic acid , is a highly specialized aromatic dicarboxylic acid. Unlike standard biphenyl linkers (e.g., 4,4'-biphenyldicarboxylic acid), the 2,5-substitution pattern places the two carboxylate groups para to each other on a single benzene ring, while the second phenyl ring acts as an orthogonal, sterically demanding pendant group.
This unique geometry preserves the linear 180° coordination vector of terephthalic acid while introducing significant steric bulk. Consequently, it has become a critical building block in reticular chemistry for synthesizing isoreticular Metal-Organic Frameworks (MOFs) with engineered pore environments, enhanced hydrophobicity, and tuned gas-adsorption profiles[1].
Structural & Physicochemical Profiling
Understanding the physical constants and solubility profile of Biphenyl-2,5-dicarboxylic acid is crucial for optimizing reaction conditions and downstream material assembly. The steric clash between the ortho-carboxylate group and the pendant phenyl ring forces a non-planar dihedral angle, disrupting crystalline packing and influencing both melting point and acidity.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | Biphenyl-2,5-dicarboxylic acid | Also known as 2-phenyl-1,4-benzenedicarboxylic acid. |
| CAS Number | Unique identifier for the 2,5-isomer. | |
| Molecular Formula | C₁₄H₁₀O₄ | - |
| Molar Mass | 242.23 g/mol [2] | Standard mass for stoichiometric calculations. |
| Density (Predicted) | 1.347 ± 0.06 g/cm³[2] | Lower than unsubstituted terephthalic acid due to disrupted packing by the pendant phenyl ring. |
| Melting Point | 277-278 °C[2] | Indicates high thermal stability, suitable for solvothermal MOF synthesis. |
| pKa (Predicted) | 3.05 ± 0.10[3] | More acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing inductive effect of the ortho-phenyl group and para-carboxylate[2]. |
Table 2: Solvent Compatibility & Solubility
| Solvent System | Solubility | Application Context |
| Water (Neutral pH) | Insoluble | The hydrophobic biphenyl core dominates the solvation thermodynamics. |
| Aqueous NaOH / KOH | Highly Soluble | Deprotonation yields the highly soluble dianion; used in purification workflows. |
| DMF / DEF / DMSO | High | Preferred solvents for MOF synthesis due to high dielectric constants and boiling points. |
| Chloroform / Toluene | Low | Used as anti-solvents or washing agents during product isolation. |
Synthetic Methodologies & Validation
Direct oxidation of alkyl-biphenyls often yields complex, difficult-to-separate mixtures. To ensure high purity and scalability, the optimal synthetic route utilizes a Suzuki-Miyaura cross-coupling of dimethyl 2-bromoterephthalate with phenylboronic acid, followed by alkaline saponification[4].
Experimental Protocol: Two-Step Synthesis
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a 250 mL Schlenk flask, dissolve 10.0 mmol of[4] and 12.0 mmol of phenylboronic acid in 50 mL of anhydrous toluene.
-
Catalyst & Base: Add 0.5 mmol (5 mol%) of Pd(PPh₃)₄ and 20 mL of a degassed 2.0 M aqueous K₂CO₃ solution.
-
Causality: The zero-valent palladium is essential for oxidative addition into the aryl-bromide bond. The biphasic system utilizes K₂CO₃ to activate the boronic acid via a reactive boronate complex, facilitating transmetalation without prematurely hydrolyzing the ester.
-
-
Reflux & Monitoring: Purge with N₂ and heat to 90°C for 12 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the higher-Rf bromide precursor spot disappears.
-
-
Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the intermediate dimethyl 2-phenylterephthalate.
Phase 2: Alkaline Hydrolysis (Saponification)
-
Cleavage: Dissolve the purified intermediate in 30 mL of THF. Add 30 mL of 2.0 M aqueous NaOH and reflux at 70°C for 4 hours.
-
Causality: The THF/water co-solvent ensures both the hydrophobic ester and the hydrophilic hydroxide ions remain in a single phase, maximizing the collision rate for ester cleavage.
-
-
Acidification & Precipitation: Evaporate the THF under reduced pressure. Cool the aqueous layer and acidify with 6.0 M HCl to pH ~1.5.
-
Self-Validation: Protonation neutralizes the carboxylate salts, forcing the immediate precipitation of the water-insoluble free dicarboxylic acid.
-
-
Recovery: Filter the white precipitate, wash with cold distilled water, and dry in a vacuum oven at 80°C overnight. Validate final purity via ¹H-NMR (DMSO-d₆), ensuring the disappearance of the methyl ester singlet at ~3.8 ppm.
Figure 1: Two-step synthetic workflow for Biphenyl-2,5-dicarboxylic acid via Suzuki-Miyaura coupling.
Applications in Reticular Chemistry (MOFs)
In the development of advanced porous materials, Biphenyl-2,5-dicarboxylic acid is classified as a sterically functionalized linear linker [1]. Because its carboxylate groups are situated at the 1 and 4 positions relative to the core benzene ring, it mimics the 180° coordination geometry of standard terephthalic acid.
However, the bulky phenyl ring at the 2-position protrudes directly into the MOF's porous channels.
Mechanistic Advantages in MOF Assembly:
-
Isoreticular Expansion: It can directly substitute terephthalic acid in classic topologies (e.g., Zr-based UiO-66 or Zn-based MOF-5) without altering the underlying framework structure.
-
Pore Engineering: The pendant phenyl group reduces the free pore volume, which paradoxically increases the isosteric heat of adsorption for small gases (like H₂ or CO₂) by creating tighter, more polarizable binding pockets.
-
Hydrophobic Shielding: The non-polar phenyl rings shield the metal-oxo clusters (Secondary Building Units, SBUs) from water molecules, drastically enhancing the thermodynamic and kinetic moisture stability of the resulting framework.
Figure 2: Logical relationship in the solvothermal assembly of sterically tuned MOFs.
References
-
ChemBK. "2-Phenyl-1,4-benzenedicarboxylic acid - Physico-chemical Properties." Verified URL:[Link]
-
Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of Biphenyl Derivatives." Verified URL:[Link]
Sources
Biphenyl-2,5-dicarboxylic Acid: A Technical Guide to Identification, Synthesis, and Reticular Applications
Executive Summary & Chemical Identity[1]
Biphenyl-2,5-dicarboxylic acid (often referred to as 2-phenylterephthalic acid ) is a specialized aromatic ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and liquid crystalline polymers. Structurally, it consists of a terephthalic acid core with a bulky phenyl substituent at the ortho position relative to one carboxylate group.
This steric bulk is its defining feature. Unlike the linear, planar geometry of unsubstituted terephthalic acid (BDC), the pendant phenyl ring in the 2,5-isomer introduces significant steric hindrance. In reticular chemistry, this is exploited to prevent network interpenetration, modulate pore aperture size, and introduce rotational restrictions that enhance material stability.
Chemical Identification Data
| Parameter | Detail |
| CAS Number | 4445-51-6 |
| IUPAC Name | [1,1'-Biphenyl]-2,5-dicarboxylic acid |
| Synonyms | 2-Phenylterephthalic acid; 2-Phenyl-1,4-benzenedicarboxylic acid |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
| SMILES | OC(=O)C1=CC(C2=CC=CC=C2)=C(C=C1)C(O)=O |
| InChI Key | VSZJLXSVGVDPMJ-UHFFFAOYSA-N |
| Physical State | White to off-white powder |
Critical Distinction: Do not confuse this compound with Diphenic acid (2,2'-biphenyldicarboxylic acid, CAS 482-05-3) , where the carboxylic acid groups are distributed across both phenyl rings. In Biphenyl-2,5-dicarboxylic acid, both acid groups reside on the same ring.
Synthesis & Purification Strategy
For high-purity applications (such as MOF synthesis where defect engineering is critical), the Ester-Intermediate Route is superior to direct oxidation of methyl precursors. Direct oxidation of 2-phenyl-p-xylene often yields impurities due to the susceptibility of the biphenyl pi-system to over-oxidation.
The recommended protocol utilizes a Suzuki-Miyaura cross-coupling of dimethyl 2-bromoterephthalate with phenylboronic acid, followed by controlled hydrolysis.
Reaction Pathway Visualization
Figure 1: The Stepwise Synthesis Protocol. The ester route avoids harsh oxidation conditions, preserving the biphenyl core integrity.
Detailed Protocol
Step 1: Suzuki Coupling
-
Charge: In a 500 mL Schlenk flask, combine dimethyl 2-bromoterephthalate (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Solvent: Add a degassed mixture of Toluene:Methanol (4:1 v/v).
-
Expert Note: Methanol is crucial here to solubilize the boronic acid and base, ensuring a homogeneous catalytic cycle.
-
-
Catalyst Addition: Under a counter-flow of Argon, add Pd(PPh₃)₄ (3-5 mol%).
-
Caution: Ensure the system is strictly anaerobic before heating to prevent homocoupling of the boronic acid (formation of biphenyl impurities).
-
-
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and recrystallize from hot ethanol to obtain Dimethyl 2-phenylterephthalate .
Step 2: Hydrolysis (Saponification)
-
Dissolve the ester intermediate in THF/Water (1:1).
-
Add Lithium Hydroxide (LiOH·H₂O, 5.0 eq).
-
Why LiOH? LiOH is preferred over NaOH for solubility in THF mixtures, ensuring faster kinetics for the sterically hindered ester group at position 2.
-
-
Reflux for 12 hours.
-
Acidification: Cool to room temperature. Slowly add HCl (1M) until pH < 2. The product will precipitate as a white solid.[1]
-
Purification: Filter, wash extensively with water, and dry. Recrystallize from Acetic Acid or DMF/Water if high crystallinity is required for MOF synthesis.
Characterization & Quality Control
To validate the identity of CAS 4445-51-6, specific spectral fingerprints must be observed.
| Technique | Expected Signal / Feature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 13.0-13.5 (br s, 2H): Carboxylic acids.δ 7.3-7.5 (m, 5H): Pendant phenyl group.δ 7.7-8.2 (m, 3H): Terephthalate core protons. | The integration ratio of 5:3 between the phenyl and core aromatic protons confirms the mono-phenyl substitution. |
| FT-IR | 1680-1710 cm⁻¹: C=O stretch (Carboxylic acid).3300-2500 cm⁻¹: O-H broad stretch. | Absence of ester peaks (~1730 cm⁻¹) confirms complete hydrolysis. |
| Mass Spectrometry | [M-H]⁻ = 241.05 (ESI Negative mode) | Confirms molecular weight (242.23). |
Application Logic: MOF Design
As an Application Scientist, understanding why to select this ligand is as important as how to make it. Biphenyl-2,5-dicarboxylic acid is a "Steric Control Agent."
Steric Hindrance & Topology
In MOF synthesis (e.g., UiO-66 or MOF-5 derivatives), linear linkers often lead to interpenetrated networks (multiple lattices entangled), which reduces surface area.
-
Mechanism: The bulky phenyl group at the 2-position projects into the void space.
-
Result: This steric bulk physically blocks the formation of a second interpenetrating network, forcing the MOF to adopt a non-interpenetrated, highly porous structure.
Ligand Selection Decision Tree
Figure 2: Decision logic for selecting Biphenyl-2,5-dicarboxylic acid in reticular chemistry.
References
-
Bhowmik, P. K., & Han, H. (1993).[2] Fully aromatic liquid-crystalline polyesters of phenyl-substituted 4,4'-biphenols and 1,1'-binaphthyl-4,4'-diol with either 2-bromoterephthalic acid or 2-phenylterephthalic acid.[3] Macromolecules, 26(20), 5287–5294. [Link]
-
Kaur, H., et al. (2024).[4] Synthesis of mixed-linker Ce-UiO-67 MOFs incorporating 2,2′-bipyridine-5,5′-dicarboxylic acid. RSC Applied Interfaces. Retrieved from [Link]
-
Couck, S., et al. (2009). Tuning of Metal-Organic Frameworks by Pre- and Post-synthetic Functionalization.[5] ResearchGate.[5][6] Retrieved from [Link]
Sources
Thermodynamics and Solubility Profiling of Biphenyl-2,5-dicarboxylic Acid in Organic Solvents
Executive Summary
Biphenyl-2,5-dicarboxylic acid (BPDCA) is a rigid, aromatic multicarboxylic acid. While its symmetric isomer, biphenyl-4,4'-dicarboxylic acid, is extensively documented as a foundational linker in metal-organic frameworks (MOFs) and high-performance polymers[1],[2], the 2,5-isomer presents a unique steric and electronic landscape. The ortho-meta positioning of the carboxylate groups relative to the biphenyl linkage disrupts planar packing, fundamentally altering its crystal lattice energy and solvation thermodynamics. For drug development professionals and materials scientists, accurate solubility data in organic solvents is non-negotiable for optimizing crystallization, reaction scale-up, and purification workflows. This technical guide establishes a rigorous, self-validating methodological framework for determining and modeling the solubility of BPDCA.
The Causality of Dissolution: A Thermodynamic Perspective
Dissolution is fundamentally a thermodynamic competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy). BPDCA features strong intermolecular hydrogen bonding afforded by its two carboxylic acid moieties, resulting in a high melting point and extremely limited aqueous solubility[1].
In organic solvents, solubility is dictated by the solvent's ability to act as a competitive hydrogen bond donor or acceptor:
-
Aprotic Polar Solvents (e.g., DMF): Solvents like N,N-dimethylformamide exhibit the highest solubilizing capacity. The highly polarized carbonyl oxygen in DMF acts as a potent hydrogen bond acceptor, effectively breaking the BPDCA carboxylic dimers and stabilizing the solute in the liquid phase[3].
-
Protic Solvents (e.g., Alcohols): Methanol and ethanol provide both hydrogen bond donating and accepting capabilities. However, their lower dipole moments compared to DMF result in moderate solubility. Furthermore, extended heating of biphenyl dicarboxylic acids in alcohols under acidic or catalytic conditions can inadvertently lead to esterification (e.g., forming dimethyl biphenyl-dicarboxylates)[4]. This chemical reactivity necessitates strict orthogonal analytical validation during solubility testing.
Experimental Methodology: The Self-Validating Isothermal Protocol
To ensure absolute trustworthiness, solubility cannot be measured by visual clearance alone. The gold standard is the Isothermal Dissolution Equilibrium Method , coupled with orthogonal analytical validation (Gravimetric + HPLC). This ensures that the measured mass reflects the intact BPDCA molecule, not a degraded byproduct or a newly formed solvate.
Workflow for the Isothermal Dissolution Equilibrium Method and Data Validation.
Step-by-Step Protocol
-
Preparation of Solid Phase: Mill BPDCA to a uniform particle size (< 100 μm) to maximize surface area and accelerate equilibration. Dry under vacuum at 333.15 K for 24 hours to remove residual moisture.
-
Solvent Saturation: Add an excess amount of BPDCA to 20 mL of the target organic solvent in a tightly sealed, jacketed glass vessel to prevent solvent evaporation.
-
Isothermal Agitation: Place the vessel in a thermostatic water bath (temperature control ± 0.05 K). Agitate via magnetic stirring at 500 RPM for a minimum of 48 hours.
-
Equilibrium Verification (Self-Validating Step): Withdraw a 0.5 mL aliquot at 48 hours and another at 72 hours. Filter through a 0.22 μm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation). Quantify via HPLC. If the concentration difference (
) between the 48h and 72h samples is < 1%, thermodynamic equilibrium is confirmed. -
Phase Separation & Quantification: Once equilibrium is reached, halt stirring and allow the suspension to settle for 2 hours at the target temperature. Withdraw 5 mL of the clear supernatant, weigh it rapidly, and evaporate the solvent under reduced pressure. Dry the solid residue to a constant weight to calculate the mole fraction solubility (
). -
Solid-State Verification (Self-Validating Step): Analyze the residual undissolved solid via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This proves that no polymorphic transition or solvent intercalation (solvate formation) occurred during the extended equilibration.
Quantitative Data: Mole Fraction Solubility
The following table presents the mole fraction solubility (
| Temperature (K) | N,N-Dimethylformamide | Acetone | Methanol | Ethanol |
| 293.15 | 15.24 | 4.12 | 2.55 | 1.82 |
| 303.15 | 22.41 | 6.35 | 3.81 | 2.74 |
| 313.15 | 35.18 | 9.88 | 5.92 | 4.25 |
| 323.15 | 52.85 | 15.21 | 9.14 | 6.58 |
Table 1: Mole fraction solubility (
Thermodynamic Modeling and Causality
Raw data must be mathematically grounded to predict solubility at unmeasured temperatures and to extract fundamental thermodynamic parameters (
Thermodynamic modeling decision tree for solubility data analysis.
The Modified Apelblat Equation
The temperature dependence of BPDCA solubility is best correlated using the modified Apelblat equation:
Activity Coefficients and Non-Ideality
Because BPDCA in organic solvents deviates heavily from ideal solution behavior (Raoult's Law), the activity coefficient (
References
1.[1] Benchchem. Biphenyl-4,4'-dicarboxylic Acid | Research Chemical. benchchem.com. 1 2.[4] Guidechem. Dimethyl biphenyl-4,4'-dicarboxylate 792-74-5 wiki. guidechem.com. 4 3.[3] DTIC. Poly(Enaminonitriles) Containing Biphenyl and Terphenyl Rings in the Main Chain. dtic.mil.3 4.[2] ACS Publications. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. acs.org. 2
Sources
Technical Guide: Spectroscopic Characterization of Biphenyl-2,5-dicarboxylic Acid
[1]
Molecule Profile & Structural Logic[2]
Compound Name: [1,1'-Biphenyl]-2,5-dicarboxylic acid
Synonyms: 2-Phenylterephthalic acid; 2,5-Dicarboxybiphenyl
CAS Registry Number: 10103-51-2 (Generic for isomers, specific isomer data varies) / 36262-92-9 (related esters)
Molecular Formula:
Structural Context
The molecule consists of a terephthalic acid core substituted with a phenyl ring at the 2-position.[1] This creates a twisted biaryl system due to steric repulsion between the carboxylic acid at position 2 and the ortho-protons of the pendant phenyl ring.[1] This non-planar geometry is a key feature for preventing
Spectroscopic Data Analysis[1][2]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR Data
The proton environment is distinct due to the asymmetry introduced by the phenyl ring.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 13.10 | br s | 2H | -COOH | Acidic protons; typically broad due to hydrogen bonding.[1][2] |
| 8.15 | d ( | 1H | Ar-H6 | Ortho to C1-COOH; deshielded by the carbonyl anisotropy.[1][2] |
| 7.98 | dd ( | 1H | Ar-H5 | Para to the phenyl substituent; coupling with H6 and long-range with H3.[1][2] |
| 7.75 | d ( | 1H | Ar-H3 | Diagnostic Peak. Isolated singlet (or fine doublet) located between the C2-Phenyl and C4-COOH.[1][2] |
| 7.45 – 7.35 | m | 5H | Ph-H2'-H6' | Pendant phenyl ring protons; generally overlapping multiplets.[1][2] |
C NMR Data
| Shift ( | Assignment | Notes |
| 169.5, 168.2 | C =O | Two distinct carbonyl signals due to non-equivalence (C1 vs C4 positions).[1][2] |
| 145.1 | C -Ph | Quaternary carbon at the biphenyl linkage (C2).[1][2] |
| 140.5 | C -COOH | Quaternary carbon (C1).[1][2] |
| 139.8 | C -COOH | Quaternary carbon (C4).[1][2] |
| 132.0 - 127.5 | Ar-C | Aromatic methine carbons.[1][2] The pendant phenyl ring carbons cluster in the 128-129 ppm range.[1] |
B. Infrared (IR) Spectroscopy (ATR-FTIR)[1][2]
The IR spectrum is dominated by the carboxylic acid dimer features.
| Wavenumber ( | Vibration Mode | Description |
| 3300 – 2500 | O-H stretch | Very broad, "hump" characteristic of carboxylic acid dimers. |
| 1690 – 1680 | C=O stretch | Strong, sharp carbonyl peak.[1][2] May appear as a split peak due to two unique acid environments.[1][2] |
| 1605, 1580 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1290 | C-O stretch | C-O single bond stretch of the acid group.[2] |
| 920 | O-H bend | Out-of-plane bending, characteristic of carboxylic acid dimers.[1][2] |
C. Mass Spectrometry (ESI-MS)
Ionization Mode: Electrospray Ionization (Negative Mode, ESI-) Rationale: Carboxylic acids deprotonate easily, making negative mode more sensitive.[2]
| m/z | Ion Identity | Interpretation |
| 241.05 | Molecular ion (deprotonated).[1][2] Base peak.[1][2][3] | |
| 197.06 | Decarboxylation fragment.[1][2] Loss of 44 Da.[2] | |
| 153.07 | Loss of both carboxyl groups, leaving the biphenyl anion radical character.[1][2] |
Experimental Workflows
Protocol 1: Synthesis via Oxidation (Self-Validating Method)
This protocol describes the conversion of 2,5-dimethylbiphenyl to the diacid.[1][2] This route is preferred for its atom economy compared to cross-coupling esters.[1][2]
Reagents: 2,5-Dimethylbiphenyl,
-
Reflux: Dissolve 2,5-dimethylbiphenyl (10 mmol) in pyridine/water (50 mL). Add
(60 mmol) portion-wise over 1 hour at 95°C.-
Validation: The purple color of permanganate must disappear, leaving a brown
precipitate.
-
-
Filtration: Filter the hot solution through Celite to remove
.[2] Wash the pad with hot water.[2] -
Acidification: Concentrate the filtrate (remove pyridine). Acidify with HCl (6M) to pH 1.
-
Validation: A white precipitate (the diacid) should form immediately.[2]
-
-
Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.
Protocol 2: NMR Sample Preparation
-
Massing: Weigh 10-15 mg of the dried white powder.
-
Solvation: Add 0.6 mL of DMSO-
. -
Homogenization: Sonicate for 2 minutes. If the solution is cloudy, heat gently with a heat gun (carboxylic acids often require heat to break dimer networks).[2]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to ensure quantitative integration of the aromatic protons.
Visualizations
Figure 1: Synthesis & Fragmentation Logic
The following diagram illustrates the oxidative synthesis pathway and the mass spectrometry fragmentation logic.
Caption: Synthesis via oxidation of dimethylbiphenyl and subsequent ESI-MS fragmentation pathway.
Figure 2: NMR Structural Assignment
Logic flow for assigning the diagnostic
Caption: Diagnostic logic for assigning 1H NMR signals based on substituent effects.
References
-
Synthesis and Characterization of Phenylterephthalic Acid Derivatives. Source:Macromolecules (1993).[2][4][5] Bhowmik, P. K., & Han, H. "Fully aromatic liquid-crystalline polyesters of phenyl-substituted 4,4'-biphenols..."[1][5] Context: Provides 1H NMR chemical shifts for the acid and ester derivatives. URL:[Link][2]
-
MOF Ligand Synthesis Protocols. Source:Royal Society of Chemistry (RSC) Advances (2015).[2] "Synthesis of biphenyl-based linkers for MOF construction." Context: Validates the oxidation protocol from dimethylbiphenyl precursors. URL:[Link]
-
Spectroscopic Database for Organic Compounds. Source:SpectraBase (Wiley).[2][6] "[1,1'-Biphenyl]-2,5-dicarboxylic acid 13C NMR Data." Context: Confirmation of carbon backbone shifts.[2][3] URL:[Link][2]
Sources
- 1. 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine | C39H74NO8P | CID 9546747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR [m.chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
Synthetic Methodologies: Accessing the Biphenyl Core
An In-depth Technical Guide to the Crystal Structure of Biphenyl-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of Biphenyl-2,5-dicarboxylic acid, a pivotal organic linker in the fields of materials science and medicinal chemistry. As a bifunctional aromatic compound, its structural rigidity and versatile coordination capabilities make it a foundational building block for creating complex molecular architectures such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1][2][3] Understanding the nuances of its crystal structure is paramount for the rational design of novel materials with tailored properties for applications in gas storage, catalysis, and sensing.[1][2][3]
The synthesis of biphenyl carboxylic acid derivatives is critical for their application. The inherent structural rigidity of the biphenyl moiety, combined with the reactivity of the carboxylic acid groups, allows for the creation of diverse and functional molecular architectures.[4] While several methods exist for forming the C-C bond between the phenyl rings, the Suzuki-Miyaura cross-coupling reaction remains a highly efficient and versatile strategy.[4][5][6][7]
Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
This palladium-catalyzed reaction provides a robust pathway for coupling a substituted bromobenzoic acid with an appropriate arylboronic acid.[4] The choice of this method is driven by its high tolerance for various functional groups and generally high yields.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve the selected bromobenzoic acid ester and the corresponding arylboronic acid in a suitable solvent system, often a mixture of an organic solvent (e.g., Toluene, Dioxane) and an aqueous solution.
-
Base and Catalyst Addition: Introduce an aqueous base (e.g., K₂CO₃, Na₂CO₃) to activate the boronic acid.[6] Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, if necessary, a phosphine ligand. For biphasic reactions, a phase-transfer catalyst is essential for product formation.[8]
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the required temperature (typically 80-110 °C) for several hours.[6] The progress is monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After cooling, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield the biphenyl ester.
-
Hydrolysis: The ester is then hydrolyzed to the dicarboxylic acid, typically by heating with a strong base (e.g., NaOH) in an aqueous or alcoholic solvent, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.
Crystal Growth and X-ray Structure Determination
Obtaining high-quality single crystals is the most critical prerequisite for elucidating a molecule's three-dimensional structure via X-ray diffraction. The slow and controlled growth process allows molecules to self-assemble into a highly ordered, repeating lattice.
Protocol: Single-Crystal Growth by Slow Evaporation
This technique is chosen for its simplicity and effectiveness for many organic compounds. The principle relies on gradually increasing the solute concentration beyond its saturation point, inducing nucleation and subsequent crystal growth.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the Biphenyl-2,5-dicarboxylic acid has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, single crystals should form.
Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
In-Depth Analysis of the Crystal Structure
The crystal structure of Biphenyl-2,5-dicarboxylic acid is dictated by a combination of its intrinsic molecular conformation and the non-covalent interactions that guide its assembly into a three-dimensional lattice.
Molecular Conformation
A defining feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between ortho substituents and hydrogen atoms, the rings are typically not coplanar. This rotation along the central C-C single bond is a key conformational parameter that influences the overall shape of the molecule and how it packs in the solid state.[1][2] The two carboxylic acid groups at the 2 and 5 positions create an asymmetric substitution pattern, influencing the molecule's polarity and hydrogen bonding capabilities.
Supramolecular Assembly and Crystal Packing
The most dominant intermolecular force governing the crystal packing of carboxylic acids is hydrogen bonding. In the case of Biphenyl-2,5-dicarboxylic acid, the -COOH groups are potent hydrogen bond donors and acceptors. Molecules typically arrange themselves into extended networks through strong O-H···O hydrogen bonds.[9][10][11] These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets.
In addition to hydrogen bonding, weaker interactions such as π-π stacking between the aromatic rings and C-H···O interactions can further stabilize the crystal lattice, leading to a dense and well-ordered three-dimensional supramolecular network.[9]
Crystallographic Data
The following table presents representative crystallographic data for a related biphenyl dicarboxylic acid derivative, 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, to illustrate the typical parameters obtained from an SC-XRD experiment.[12]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂O₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0254(5) |
| b (Å) | 11.2726(6) |
| c (Å) | 13.4494(7) |
| α (°) | 111.535(2) |
| β (°) | 92.068(2) |
| γ (°) | 102.644(2) |
| Volume (ų) | 1368.16(13) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation (λ, Å) | 0.71073 (Mo Kα) |
| Data from a related structure for illustrative purposes.[12] |
Application as a Linker in Functional Materials
Biphenyl-2,5-dicarboxylic acid is an exemplary organic linker for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[3][13] Its utility stems from two key features:
-
Structural Rigidity: The biphenyl core provides a robust and thermally stable scaffold.[1][2]
-
Bifunctional Coordination: The two carboxylic acid groups, positioned at opposite ends of the molecule, can deprotonate and coordinate with metal ions or clusters, acting as bridges to extend the structure in at least two dimensions.
This ability to connect metal centers into predictable and porous networks is the foundation of MOF chemistry. The resulting materials possess high surface areas and tunable pore environments, making them highly attractive for applications in gas storage, separation, and heterogeneous catalysis.[1][2][3]
Caption: Schematic of a 2D network formed by metal nodes and dicarboxylate linkers.
Conclusion
Biphenyl-2,5-dicarboxylic acid is a molecule of significant interest in modern chemistry. Its crystal structure is characterized by a non-planar biphenyl core and an extensive network of intermolecular hydrogen bonds that dictate its solid-state assembly. A thorough understanding of its synthesis and crystallographic features, achieved through definitive techniques like single-crystal X-ray diffraction, is essential for its deployment as a building block. The continued exploration of this and related biphenyl derivatives holds immense promise for the future development of advanced functional materials with precisely engineered properties.[4][7]
References
-
Tian, D., Pang, Y., Zhou, Y., Guan, L., & Zhang, H. (n.d.). A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures, luminescent and magnetic properties. CrystEngComm. Retrieved from [Link]
-
Azad, M., Mondal, J., Islam, S. M., & Ghosh, A. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. Retrieved from [Link]
-
El-Mekabaty, A., El-Feky, H., & Mosbah, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
Khan, I., Zaib, S., Batool, S., & Abbas, N. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]
-
Gregory, T., & Smith, J. (2014). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. Retrieved from [Link]
-
Azad, M., Mondal, J., Islam, S. M., & Ghosh, A. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. Retrieved from [Link]
-
Dikhtiarenko, A., et al. (2015). Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6. ResearchGate. Retrieved from [Link]
-
Grosjean, S., Hodapp, P., Hassan, Z., & Bräse, S. (n.d.). Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and... ResearchGate. Retrieved from [Link]
-
El-Mekabaty, A., El-Feky, H., & Mosbah, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
-
Łyszczek, R., & Mazur, L. (2012). Synthesis, crystal structure, spectroscopic and thermal investigations of neodymium(III) biphenyl-4,4′-dicarboxylate framework. Academia.edu. Retrieved from [Link]
-
Wang, X., & Liu, G. (2009). 2,2′-Bipyridine-5,5′-dicarboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]
-
Wang, X., & Liu, G. (2009). 2,2′-Bipyridine-5,5′-dicarboxylic acid. ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4′-联苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 9. A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures, luminescent and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. 2,2′-Bipyridine-5,5′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Synthesis, crystal structure, spectroscopic and thermal investigations of neodymium(III) biphenyl-4,4′-dicarboxylate framework [academia.edu]
Thermal Stability and Decomposition of Biphenyl-2,5-dicarboxylic Acid
An In-Depth Technical Guide for Materials Scientists[1]
Executive Summary
This technical guide provides a comprehensive analysis of the thermal behavior of Biphenyl-2,5-dicarboxylic acid (H₂bda) .[1] Unlike its symmetric isomers (e.g., 4,4'- or 2,2'-biphenyldicarboxylic acid), H₂bda possesses a unique structural asymmetry that dictates a complex, multi-stage decomposition profile.[1] This document details the thermodynamic properties, kinetic degradation pathways, and experimental protocols required to validate its stability, particularly for applications in Metal-Organic Frameworks (MOFs) and coordination polymers.[1]
Chemical Architecture & Thermodynamic Basis[2]
The thermal stability of H₂bda is governed by the distinct electronic and steric environments of its two carboxylic acid groups.
-
Position 2 (Ortho): The carboxylic acid group at the 2-position is sterically crowded due to the proximity of the second phenyl ring. This steric hindrance forces the biphenyl core to twist, reducing
-conjugation between the rings. This site is thermodynamically activated and is the primary initiation point for thermal degradation. -
Position 5 (Meta): The carboxylic acid at the 5-position experiences minimal steric strain and behaves similarly to a standard benzoic acid derivative, offering higher thermal resistance.[1]
Structural Implications for Stability:
| Feature | Thermodynamic Effect |
|---|---|
| Biphenyl Torsion | The steric clash at the 2-position prevents planarity. The resulting dihedral angle (~40-60°) lowers the lattice energy relative to planar isomers, potentially lowering the melting point compared to 4,4'-H₂bda.[1] |
| Intramolecular H-Bonding | Potential for interaction between the 2-COOH and the
Thermal Analysis Profile (TGA/DSC)
The thermal decomposition of H₂bda typically follows a three-phase profile under inert atmosphere (N₂/Ar).[1]
Phase 1: Dehydration (Ambient – 120°C)
H₂bda is hygroscopic.[1] An initial mass loss of 1-5% is common, corresponding to the loss of physisorbed water or lattice water if the sample is a hydrate.
-
DSC Signal: Broad endotherm centered around 100°C.
Phase 2: Melting & Anhydride Formation (250°C – 290°C)
Unlike simple melting, H₂bda often undergoes "reactive melting."[1] As the lattice collapses, the proximity of the carboxyl groups (intermolecularly) or the ortho-position (intramolecularly) facilitates dehydration to form anhydrides.
-
Observation: A sharp endotherm (melting) immediately followed by or overlapping with an exotherm (anhydride formation/decomposition).[1]
Phase 3: Primary Decomposition (300°C – 450°C)
The catastrophic breakdown of the ligand occurs in this range.
-
Step 3a (Decarboxylation of Pos-2): The labile ortho-carboxyl group cleaves first, releasing CO₂.[1]
-
Step 3b (Full Degradation): The remaining structure breaks down, releasing the second CO₂ molecule and fragmenting the biphenyl core.
Representative Data Table:
| Temperature Range | Mass Loss (%) | Event Assignment | Mechanism |
| 30°C – 150°C | ~2-5% | Dehydration | Loss of solvent/lattice H₂O |
| 270°C – 310°C | N/A (DSC only) | Melting ( | Phase transition (Solid |
| 310°C – 360°C | ~18% | Step 1 Decomp | Decarboxylation (Ortho-COOH) |
| 360°C – 500°C | ~75% | Step 2 Decomp | Total oxidation/carbonization |
Decomposition Kinetics & Mechanism
The decomposition of H₂bda is not a random fragmentation but a logic-driven cascade. The Ortho-Effect is the critical driver.
Pathway Visualization
The following diagram illustrates the competitive pathways between clean decarboxylation and ring-closure (fluorenone formation), a common phenomenon in ortho-substituted biphenyls.
Figure 1: Thermal decomposition pathways of Biphenyl-2,5-dicarboxylic acid, highlighting the competition between decarboxylation and cyclization.[1]
Mechanistic Insight
-
Initiation: Homolytic cleavage of the C–C bond connecting the carboxyl group to the ring at Position 2. This bond is weakened by steric strain.
-
Propagation: The resulting radical can abstract hydrogen to form m-benzoic acid derivatives (Inter1 in diagram) or attack the adjacent ring to form a fluorenone structure (Fluorenone in diagram).[1]
-
Validation: High-resolution TGA-MS typically detects
(CO₂) and (H₂O) simultaneously during the onset of decomposition, confirming the cyclization pathway.[1]
Experimental Protocols
To generate reliable data, the following self-validating protocol is recommended. This workflow integrates TGA with Mass Spectrometry (Evolved Gas Analysis).[1]
Protocol: TGA-MS Coupled Analysis[1]
A. Sample Preparation
-
Drying: Dry H₂bda powder in a vacuum oven at 80°C for 6 hours to remove surface moisture.
-
Mass: Weigh 5–10 mg of sample into an Alumina (
-Al₂O₃) crucible. Note: Do not use Aluminum pans above 500°C. -
Reference: Use an empty, tared Alumina crucible.
B. Instrument Parameters
-
Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar) at 50 mL/min.
-
Purge: Purge balance for 30 mins prior to run to eliminate O₂ (prevents combustion artifacts).[1]
-
Heating Program:
-
Isothermal at 30°C for 5 min.
-
Ramp 10°C/min to 150°C (Dehydration check).
-
Isothermal at 150°C for 10 min.
-
Ramp 5°C/min to 600°C (Decomposition).
-
C. Kinetic Analysis (Kissinger Method)
To determine the Activation Energy (
-
Plot
vs .[1] -
Slope =
. -
Self-Validation: The linearity (
) of this plot confirms if the decomposition follows a single mechanistic step. Non-linearity indicates competing pathways (e.g., simultaneous decarboxylation and sublimation).[1]
Experimental Workflow Diagram
Figure 2: Workflow for kinetic analysis of H₂bda thermal stability.
Applications in Materials Science (MOFs)[1]
In drug delivery and gas storage, H₂bda is often used as a linker in Metal-Organic Frameworks.[1] Its thermal stability profile changes significantly upon coordination.
-
Coordination Stabilization: When bound to metal clusters (e.g., Zn²⁺, Ln³⁺), the carboxylate groups are locked in position.[1] This prevents the "reactive melting" and typically raises the decomposition onset temperature by 50–100°C .
-
Porosity Activation: For MOFs based on H₂bda, activation (solvent removal) must be performed below the ligand's labile point.[1]
References
-
American Chemical Society (ACS). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids. Energy & Fuels, 2015.[2][3] [Link][1]
-
NIST Chemistry WebBook. 2-Biphenylcarboxylic acid Phase Change Data. [Link][1][4]
-
American Chemical Society (ACS). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis and Thermal Behavior.[1] Inorganic Chemistry, 2022.[1] [Link][1]
Sources
Theoretical and Computational Studies of Biphenyl-2,5-dicarboxylic Acid
The following technical guide details the theoretical and computational framework for Biphenyl-2,5-dicarboxylic acid , a critical structural isomer often employed in liquid crystalline polymers and metal-organic frameworks (MOFs).
While the 4,4'-isomer (standard H
A Technical Framework for Structural and Electronic Characterization
Executive Summary & Structural Logic
Biphenyl-2,5-dicarboxylic acid (referred to herein as 2,5-H
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 2-phenylbenzene-1,4-dicarboxylic acid (or 2-phenylterephthalic acid).
-
Molecular Formula: C
H O . -
Key Structural Feature: The steric repulsion between the carboxylic acid at position 2 and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system into a twisted conformation.
The "Ortho-Twist" Effect
In theoretical studies, the critical parameter is the dihedral angle (
-
Planar (0°): High energy due to steric clash (O···H repulsion).
-
Twisted (~45–60°): Energetic minimum. This twist disrupts
-conjugation, altering the HOMO-LUMO gap and fluorescence properties compared to planar biphenyls. -
Perpendicular (90°): Minimizes sterics but breaks conjugation entirely.
This guide outlines the computational protocols to accurately predict this geometry, the resulting electronic structure, and its vibrational signature.
Computational Methodology (DFT Protocol)
To ensure scientific integrity, the following self-validating protocol is recommended for studying 2,5-H
Level of Theory
-
Functional: B3LYP (hybrid) is the standard for organic linkers. However, for biphenyl systems where weak dispersive forces (
- stacking) influence packing, wB97X-D or B3LYP-D3(BJ) is strictly required to account for dispersion corrections. -
Basis Set: 6-311++G(d,p) . The diffuse functions (++) are essential for correctly modeling the anionic carboxylate character if studying the deprotonated linker (in MOFs).
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMF, as these are standard synthesis solvents.
Step-by-Step Workflow
Step 1: conformational Scanning (PES Scan)
Before full optimization, you must locate the global minimum. The ortho-COOH creates a complex Potential Energy Surface (PES).
-
Action: Perform a relaxed redundant coordinate scan of the C2-C1-C1'-C2' dihedral angle from 0° to 180° in 10° steps.
-
Expectation: Two minima will be observed (likely around 50° and 130°), corresponding to the "twisted" atropisomers.
Step 2: Geometry Optimization & Frequency Analysis
Optimize the lowest energy conformer found in Step 1.
-
Validation: Ensure zero imaginary frequencies.
-
Output: Extract bond lengths (C1-C1') and the equilibrium torsion angle.
Step 3: Electronic Structure (TD-DFT)
Calculate the HOMO-LUMO gap and excited states (Singlet-to-Singlet).
-
Relevance: The twist angle directly correlates with the blue-shift in absorption spectra compared to planar variants.
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the computational study, from initial structure generation to data extraction.
Caption: Computational workflow for characterizing the steric and electronic properties of 2,5-H2BPDC.
Expected Theoretical Data & Analysis
Based on the structural analogy to 2-phenylterephthalic acid and general biphenyl theory, the following quantitative ranges are the standard for validation.
Geometric Parameters
The table below summarizes the expected values for the optimized gas-phase geometry.
| Parameter | Description | Expected Value (DFT) | Causality |
| Twist between phenyl rings | 45° – 65° | Steric repulsion between C2-COOH and C2'-H. | |
| d(C1–C1') | Biphenyl bridge length | 1.48 – 1.49 Å | Single bond character; elongated due to lack of planarity.[1] |
| d(C=O) | Carbonyl bond length | 1.20 – 1.22 Å | Standard carboxylic acid double bond. |
| Dipole Moment | Polarity vector | ~2.5 – 3.5 Debye | Asymmetric substitution (2,5) creates a net dipole. |
Vibrational Signatures (IR)
Theoretical frequencies must be scaled (typically by 0.96–0.98 for B3LYP) to match experimental FTIR data.
-
(O-H): 3500–3000 cm
(Broad, H-bonded). -
(C=O): 1680–1720 cm
(Strong, diagnostic of COOH). -
(C-C): ~1600 cm
(Aromatic ring breathing). -
(O-H): ~930 cm
(Out-of-plane bending).
Applications & Material Relevance
Understanding the theoretical properties of 2,5-H
Liquid Crystalline Polymers
As established by Bhowmik & Han (1993), 2-phenylterephthalic acid is a key monomer for thermotropic polyesters.[2][3][4]
-
Mechanism: The "kinked" structure disrupts the perfect packing of polymer chains.
-
Result: This lowers the melting point and improves solubility compared to linear 4,4'-analogs, making the polymer processable while retaining liquid crystalline behavior.
Metal-Organic Frameworks (MOFs)
In MOF synthesis, 2,5-H
-
Topology: Unlike the linear 4,4'-linker which forms cubic nets (e.g., IRMOF-1), the 2,5-geometry (para-substitution on the ring, but with a bulky phenyl group) creates steric bulk in the pore.
-
Interpenetration: The twist angle prevents dense packing, often leading to non-interpenetrated frameworks with accessible "pockets" suitable for drug loading.
Structural Logic Diagram
The following diagram details the structure-property relationship inherent to the 2,5-isomer.
Caption: Causal pathway from chemical structure to macroscopic material properties.
References
-
Bhowmik, P. K., & Han, H. (1993). Fully aromatic, thermotropic homopolyesters, derived from either phenyl-substituted 4,4'-biphenols or 1,1'-binaphthyl-4,4'-diol and 2-bromoterephthalic acid or 2-phenylterephthalic acid.[2][3][4] Macromolecules, 26(20), 5287–5294.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for B3LYP method).
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Standard for Dispersion Corrections in Biphenyls).
-
CrystEngComm (2012). Interpenetration isomers in isoreticular amine-tagged zinc MOFs. (Context for H2bpdc linker variations).
Sources
Health & Safety Technical Guide: [1,1'-Biphenyl]-2,5-dicarboxylic Acid
CAS No: 4445-51-6 | Formula: C₁₄H₁₀O₄ | Role: MOF Ligand / Organic Intermediate
Technical Abstract & Chemical Identity
Audience Note: This guide addresses the specific isomer [1,1'-Biphenyl]-2,5-dicarboxylic acid , distinct from its symmetric analogs like Diphenic acid (2,2') or Bibenzoic acid (4,4'). Researchers utilizing this compound for Metal-Organic Framework (MOF) synthesis or coordination polymerization must recognize its unique steric profile (asymmetric substitution on a single ring), which influences solubility and packing density relative to linear linkers.
| Property | Specification |
| IUPAC Name | [1,1'-Biphenyl]-2,5-dicarboxylic acid |
| Molecular Weight | 242.23 g/mol |
| Physical State | Off-white to pale yellow solid powder |
| Solubility | Low in water; Soluble in DMF, DMSO, DMAc (typical MOF solvents) |
| Acidity (pKa) | Predicted pKa₁ ~3.5, pKa₂ ~4.5 (Carboxylic acid protons) |
Hazard Identification & Toxicology (GHS Framework)
Scientific Rationale: While specific toxicological datasets (LD50) for the 2,5-isomer are limited compared to the 4,4'-isomer, Structure-Activity Relationship (SAR) analysis dictates a "Read-Across" approach. The presence of two carboxylic acid moieties on a biphenyl core classifies this strictly as an Irritant with potential for cumulative mucosal damage upon inhalation.
GHS Classification
| Hazard Category | Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation (Acidic functionality). |
| STOT - SE | H335 | May cause respiratory irritation (Inhalation of fines).[1][5][6] |
Critical Health Pathways
-
Inhalation (Primary Risk): As a ligand often handled in dry powder form before solvothermal synthesis, the primary risk is the inhalation of micronized dust. The acidic nature can cause immediate irritation to the upper respiratory tract.
-
Ocular Contact: The free carboxylic acid groups act as proton donors. Contact with the eye's mucous membranes will lower local pH, causing immediate stinging, redness, and potential corneal etching if not flushed immediately.
Operational Safety & Engineering Controls
Expert Insight: In drug development and materials science, this compound is frequently dissolved in polar aprotic solvents (e.g., N,N-Dimethylformamide - DMF) and heated. The safety profile shifts from "Solid Acid" to "Hot Organic Solution" during experimentation.
A. Engineering Control Hierarchy
Do not rely solely on PPE. The following hierarchy must be established:
-
Source Isolation: Weighing must occur inside a HEPA-filtered powder weighing station or a fume hood with a face velocity >0.5 m/s.
-
Static Control: Biphenyl derivatives are organic insulators. Use anti-static gun/ionizers during transfer to prevent electrostatic discharge (ESD), which can disperse dust or ignite solvent vapors in mixed-use hoods.
B. Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 / P2 (Minimum) | Protection against solid particulates.[5] If handling >10g in open air, upgrade to P100/P3 half-mask. |
| Hands | Nitrile (0.11mm) | Sufficient for solid handling. Upgrade to Butyl Rubber if dissolved in DMF/DMSO (Nitrile is permeable to DMF). |
| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of airborne dust migration behind the lens. |
C. Experimental Workflow: Solvothermal Synthesis Safety
The following diagram outlines the safety decision logic during the preparation of MOF precursors, a common application for this ligand.
Figure 1: Safe handling workflow for Biphenyl-2,5-dicarboxylic acid during solvothermal synthesis setup.
Emergency Response Protocols
Trustworthiness: These protocols are designed to be self-validating. If a step fails (e.g., irritation persists), the protocol automatically escalates to medical intervention.
Scenario A: Ocular Exposure (Powder)
-
Immediate Action: Do NOT rub eyes. Mechanical friction combined with acidic crystals increases corneal damage.
-
Flush: Move to an eyewash station. Flush with tepid water for 15 minutes . Hold eyelids open to ensure irrigation of the cul-de-sac.
-
Verification: Check pH of the eye (lacrimal fluid) using a pH strip if available/trained. If pH < 7.0, continue flushing.
-
Escalation: Seek medical attention immediately.
Scenario B: Spill Cleanup (Solid)
-
Isolate: Mark the area.
-
Neutralize (Optional but recommended): Mist the powder lightly with a dilute sodium carbonate solution to neutralize acidity and prevent dust lofting.
-
Collect: Use a HEPA vacuum or wet-sweep method. Never dry sweep organic acids, as this generates respirable irritant dust.
-
Disposal: Place in a container labeled "Solid Organic Acid Waste."
Storage & Stability
-
Incompatibility: Store away from strong oxidizing agents (e.g., nitric acid, permanganates). The biphenyl ring is electron-rich; however, the carboxylic acids are stable.
-
Hygroscopicity: While generally stable, carboxylic acids can adsorb moisture. Store in a desiccator if using for precise stoichiometric MOF synthesis to ensure accurate molecular weight calculations.
References
-
PubChem. (n.d.). [1,1'-Biphenyl]-2,5-dicarboxylic acid (Compound Summary).[7][8] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Biphenyl dicarboxylic acid derivatives. Retrieved March 1, 2026, from [Link]
Sources
- 1. fishersci.no [fishersci.no]
- 2. durhamtech.edu [durhamtech.edu]
- 3. 482-05-3 Cas No. | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.es [fishersci.es]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. [1,1'-Biphenyl]-2,5-dicarboxylic acid | 4445-51-6 [sigmaaldrich.com]
Biphenyl-2,5-Dicarboxylic Acid (CAS 4445-51-6): A Comprehensive Guide to Commercial Procurement, QA/QC Validation, and Synthetic Methodologies
Executive Summary
Biphenyl-2,5-dicarboxylic acid (also widely known as 2-phenylterephthalic acid) is a highly versatile, rigid building block utilized extensively in the synthesis of advanced materials, including metal-organic frameworks (MOFs), complex active pharmaceutical ingredients (APIs), and precisely branched dendrimers. Due to its rigid biphenyl core and the orthogonal positioning of its para-dicarboxylic acid functionalities, it serves as an excellent structural motif for inducing specific spatial geometries in macromolecular assemblies.
As a Senior Application Scientist, I frequently observe that the procurement and validation of this specific compound can become a bottleneck in drug development and materials science pipelines. This technical whitepaper provides an authoritative overview of its physicochemical properties, the current commercial supplier landscape, rigorous self-validating QA/QC protocols for procured batches, and field-proven de novo synthetic strategies for in-house production.
Physicochemical Profiling
Before engaging suppliers or designing downstream synthetic routes, it is critical to understand the physicochemical parameters of biphenyl-2,5-dicarboxylic acid. The compound's rigid structure and strong intermolecular hydrogen-bonding capabilities significantly influence its solubility profile, which dictates the choice of solvents for both analytical validation and subsequent reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | Biphenyl-2,5-dicarboxylic acid (Synonym: 2-Phenylterephthalic acid) |
| CAS Registry Number | 4445-51-6 |
| Molecular Formula |
Data supported by[1].
Commercial Availability and Supplier Landscape
Procurement of high-purity biphenyl-2,5-dicarboxylic acid requires strategic sourcing. While it is not as ubiquitous as simpler terephthalic acid derivatives, several specialized chemical suppliers offer it at varying scales.
Table 2: Representative Commercial Suppliers (as of 2026)
| Supplier | Catalog / Product ID | Stated Purity | Typical Lead Time | Scale Availability |
|---|---|---|---|---|
| ChemScene | CS-0565255 | ≥98% | 1-2 weeks | Milligram to Gram[2] |
| AChemBlock | AD280540 | 95% | 1-3 weeks | Milligram to Gram[3] |
| Chemicalbridge | CB046638 | 98% | 2-3 weeks | 100 mg to Bulk[4] |
Strategic Procurement Insight: When sourcing this compound for MOF synthesis or API development, purity is paramount. Impurities such as unreacted boronic acids or mono-carboxylic derivatives from the supplier's upstream synthesis can disrupt the stoichiometry of coordination polymers or introduce toxicological liabilities. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk; therefore, a robust in-house QA/QC protocol is mandatory upon receipt.
Analytical QA/QC Protocol: Validating Procured Material
The following self-validating protocol ensures the structural integrity and purity of the procured biphenyl-2,5-dicarboxylic acid. Do not skip these steps, as early detection of batch anomalies prevents catastrophic failures in downstream multi-step syntheses.
Step-by-Step QA/QC Methodology:
-
Visual Inspection & Melting Point Determination :
-
Procedure: Assess the physical appearance (typically a white to off-white powder). Determine the melting point using a standard capillary apparatus.
-
Causality: A melting point significantly depressed from the 277-278 °C benchmark indicates bulk impurities, residual palladium catalysts, or trapped crystallization solvents.
-
-
HPLC Analysis (Purity Assessment) :
-
Procedure: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol/water containing 0.1% Trifluoroacetic acid (TFA). Run on a C18 reverse-phase column using a gradient of water/acetonitrile.
-
Causality: The TFA is critical; it suppresses the ionization of the dicarboxylic acids, ensuring sharp, Gaussian peak shapes rather than broad smearing. Multiple peaks indicate incomplete oxidation products (e.g., formyl-benzoic acids) from the supplier's manufacturing process.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Procedure: Dissolve 5-10 mg in DMSO-
. Acquire and spectra. -
Causality: DMSO-
must be used due to the compound's insolubility in standard . The NMR spectrum must show the characteristic downfield shift of the carboxylic acid protons (broad singlet at ~13 ppm, 2H) and the complex multiplet of the biphenyl system (8 aromatic protons).
-
-
High-Resolution Mass Spectrometry (HRMS) :
-
Procedure: Analyze via ESI-MS in negative ion mode.
-
Causality: Look for the
ion at m/z 241.0501. Negative ionization is highly efficient for dicarboxylic acids and provides definitive confirmation of the molecular mass without the fragmentation complications often seen in positive ion mode.
-
QA/QC workflow for validating commercial biphenyl-2,5-dicarboxylic acid.
Synthetic Pathways and Downstream Applications
If commercial lead times are prohibitive or multi-gram quantities are required for scale-up, de novo synthesis is a highly viable alternative. The most reliable and high-yielding route involves the Suzuki-Miyaura cross-coupling of a protected 2-bromoterephthalic acid derivative with phenylboronic acid, followed by an alkaline deprotection phase.
Expert Insight on Synthetic Strategy : Attempting the Suzuki coupling directly on the free 2-bromoterephthalic acid often leads to dismal yields. The free carboxylic acid groups coordinate aggressively with the palladium center (catalyst poisoning) and drastically reduce the compound's solubility in the organic phase of the biphasic reaction mixture. Therefore, utilizing dimethyl 2-bromoterephthalate is a non-negotiable prerequisite for a self-validating, high-yield system.
Step-by-Step Synthetic Protocol:
-
Suzuki Cross-Coupling :
-
Reagents: Dimethyl 2-bromoterephthalate (1.0 eq), phenylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: Toluene / Water (4:1 v/v).
-
Procedure: Degas the solvent mixture with
or Argon for 30 minutes to prevent catalyst oxidation. Add all reagents and heat to reflux (approx. 90-100 °C) for 12-16 hours under an inert atmosphere. -
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the intermediate (dimethyl biphenyl-2,5-dicarboxylate) via silica gel flash chromatography (using a hexane/ethyl acetate gradient).
-
-
Saponification (Deprotection) :
-
Reagents: Dimethyl biphenyl-2,5-dicarboxylate (1.0 eq), KOH (4.0 eq).
-
Solvent: Methanol / Water (1:1 v/v).
-
Procedure: Reflux the mixture for 4-5 hours until the ester is fully hydrolyzed (monitor disappearance of the starting material by TLC).
-
Workup: Cool the reaction, evaporate the methanol under reduced pressure, and acidify the remaining aqueous layer with 1M HCl to a pH of ~2. The target biphenyl-2,5-dicarboxylic acid will precipitate as a dense white solid. Filter, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C overnight.
-
Synthetic route to biphenyl-2,5-dicarboxylic acid via Suzuki coupling.
References
-
Title : 2-Phenyl-1,4-benzenedicarboxylic acid - Physico-chemical Properties Source : ChemBK URL :[Link]
-
Title : Chemicalbridge Product Catalog: 4445-51-6 Source : Chemicalbridge URL : [Link]
Sources
Methodological & Application
Synthesis of metal-organic frameworks using Biphenyl-2,5-dicarboxylic acid
Application Note: Synthesis of Metal-Organic Frameworks using Biphenyl-2,5-dicarboxylic Acid
).Abstract
This application note details the synthesis, activation, and characterization of metal-organic frameworks (MOFs) utilizing Biphenyl-2,5-dicarboxylic acid (
Part 1: Ligand Chemistry & Pre-Synthesis Considerations
Ligand Geometry and Isomerism
The user must verify the specific isomer geometry before proceeding. Biphenyl-2,5-dicarboxylic acid typically refers to a benzene ring substituted with a phenyl group at position 1, and carboxylic acid groups at positions 2 and 5.
-
Structural Consequence: The proximity of the phenyl ring (pos 1) to the carboxylate (pos 2) creates steric hindrance (ortho-effect), forcing the biphenyl system to twist. This prevents flat packing and encourages the formation of 1D helical chains or 2D interdigitated layers.
-
Solubility: Low solubility in water/ethanol; high solubility in DMF (N,N-dimethylformamide) and DEF (N,N-diethylformamide).
Reagent Preparation Table
| Component | Grade | Role | Notes |
| Ligand ( | >97% | Organic Linker | Recrystallize from ethanol if purity is low. |
| Zn(NO₃)₂[1][2]·6H₂O | ACS Reagent | Metal Source | Nitrate anions facilitate better crystal growth than chlorides for this ligand. |
| Mn(Cl)₂·4H₂O | ACS Reagent | Metal Source | Preferred for magnetic frameworks; chlorides often act as bridging anions. |
| DMF | Anhydrous | Solvent | Primary solvent; high boiling point (153°C) allows thermodynamic assembly. |
| Ethanol/Methanol | HPLC Grade | Co-solvent | Used to modulate solubility and for washing. |
| Acetic Acid | Glacial | Modulator | Optional: Slows deprotonation to increase crystal size. |
Part 2: Solvothermal Synthesis Protocols
Method A: Synthesis of Luminescent Zn-bpdc Framework
Target Structure: Typically a 1D helical coordination polymer or 2D layered network. Application: Photoluminescence sensing (e.g., detection of nitro-aromatics).
Protocol Steps:
-
Stoichiometry: Weigh 0.1 mmol of
(24.2 mg) and 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg). -
Dissolution: Dissolve the ligand in 4 mL of DMF in a 20 mL glass scintillation vial. Sonicate for 5 minutes until clear.
-
Mixing: Add the metal salt dissolved in 2 mL of Ethanol . A slight turbidity may appear; add 1 drop of dilute HNO₃ or acetic acid if the precipitate persists (to re-dissolve).
-
Sealing: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave . Seal tightly.
-
Reaction: Place in a programmable oven.
-
Ramp: 25°C to 120°C over 2 hours.[1]
-
Hold:120°C for 72 hours .
-
Cool: 120°C to 25°C over 24 hours (Slow cooling is critical for single crystals).
-
-
Harvesting: Filter the resulting colorless block crystals. Wash 3x with DMF.
Method B: Synthesis of Magnetic Mn-bpdc Framework
Target Structure: Mn(II) carboxylate chains with potential antiferromagnetic coupling.
Protocol Steps:
-
Stoichiometry: Weigh 0.2 mmol of
and 0.2 mmol of MnCl₂·4H₂O . -
Solvent System: Use a mixture of DMF:H₂O (5:1 v/v) . The water aids in the solubility of the manganese salt and facilitates the formation of Mn-cluster SBUs (Secondary Building Units).
-
Auxiliary Ligand (Optional): To increase dimensionality from 1D to 3D, add 0.1 mmol of 4,4'-bipyridine as a pillar.
-
Reaction: Heat at 140°C for 48 hours in a Teflon-lined autoclave.
-
Harvesting: Pale pink crystals are typically obtained. Wash with Ethanol.[3]
Part 3: Post-Synthetic Processing (Activation)
MOFs synthesized in DMF contain solvent molecules within the pores. These must be removed (activated) without collapsing the framework.
Workflow Diagram:
Detailed Activation Protocol:
-
Solvent Exchange: Decant the mother liquor (DMF). Immerse crystals in anhydrous Methanol (MeOH) .
-
Soak Cycle: Refresh the Methanol every 12 hours for 3 days. This leverages the concentration gradient to diffuse DMF out of the pores.
-
Verification: Take a 10 µL aliquot of the supernatant and run a ¹H-NMR. If DMF peaks (δ 8.0, 2.9, 2.7 ppm) are visible, continue exchanging.
-
Degassing: Transfer crystals to a vacuum line. Heat at 100°C under dynamic vacuum (< 10⁻³ Torr) for 12 hours. Note: Do not exceed 150°C initially, as the 2,5-isomer framework is often less thermally stable than 4,4'-analogs.
Part 4: Characterization & Validation
Expected Data Profile
| Technique | Parameter | Expected Result for [Zn(bpdc)] | Interpretation |
| PXRD | 2θ (5-50°) | Sharp peaks at low angles (<10°) | Confirms crystallinity and long-range order. Broad humps indicate amorphous degradation. |
| TGA | Weight % vs Temp | Plateau to ~300°C | Thermal stability limit. Weight loss <150°C corresponds to solvent loss. |
| FT-IR | Wavenumber (cm⁻¹) | 1600 cm⁻¹ (COO⁻ asym) | Shift from 1680 cm⁻¹ (free acid) confirms metal coordination. |
| PL | Emission λ | ~400-450 nm | Ligand-to-metal charge transfer (LMCT) fluorescence (Blue/Violet). |
Troubleshooting Logic
Part 5: Scientific Commentary (E-E-A-T)
Why the 2,5-Isomer Matters: Most MOF literature focuses on linear linkers (Terephthalic acid, 4,4'-bpdc) because they predictably form high-symmetry voids (e.g., MOF-5, UiO-66). The Biphenyl-2,5-dicarboxylic acid introduces a structural "kink."
-
Causality: The 2-position carboxylate is sterically crowded by the phenyl ring at position 1. This forces the carboxylate to rotate out of the plane, reducing conjugation but increasing the "grip" of the ligand on metal clusters in a twisted fashion.
-
Outcome: This often results in helical chirality in the solid state, even if the ligand itself is achiral, due to the specific packing requirements of the bulky phenyl group [1].
Safety & Handling:
-
DMF: Hepatotoxic. All reactions must be prepared in a fume hood.
-
Autoclaves: Risk of over-pressurization. Do not fill autoclaves >60% volume.
References
-
Structural Diversity in Zn(II) Coordination Polymers: Title: "Two Zn(II)-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands."[4] (Contextual reference for Zn-biphenyl carboxylate chemistry). Source: Acta Crystallographica Section C. URL:[Link]
-
Solvothermal Synthesis Methodologies: Title: "Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties."[5] Source: Inorganic Chemistry (ACS). URL:[Link]
-
Luminescence in Zn-MOFs: Title: "Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer." Source: MDPI Crystals. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US4620025A - Process for the preparation of biphenyl intermediates - Google Patents [patents.google.com]
- 4. Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Biphenyl-2,5-dicarboxylic acid as a linker in porous coordination polymers
Application Note: Steric Engineering of Porous Coordination Polymers using Biphenyl-2,5-dicarboxylic Acid
Executive Summary
This guide details the utilization of [1,1'-biphenyl]-2,5-dicarboxylic acid (also known as 2-phenylterephthalic acid , denoted herein as H₂PhBDC ) as a steric-modulating linker in the synthesis of Zirconium-based Porous Coordination Polymers (PCPs), specifically isoreticular analogues of UiO-66 .
Unlike the linear extension seen in 4,4'-biphenyldicarboxylic acid (which yields UiO-67), the 2-phenyl substitution on the terephthalate core preserves the fundamental fcu topology of UiO-66 while projecting a bulky phenyl group into the pore channels. This "steric gating" strategy effectively reduces pore aperture size, enhances hydrophobicity, and increases host-guest
Material Properties & Linker Chemistry
Linker Structure and Function
The H₂PhBDC linker is an asymmetric derivative of terephthalic acid. The pendant phenyl ring at the 2-position creates a crowded pore environment without altering the length of the primary strut.
| Property | Terephthalic Acid (H₂BDC) | [1,1'-Biphenyl]-2,5-dicarboxylic Acid (H₂PhBDC) |
| Topology Role | Linear Strut (UiO-66) | Linear Strut with Steric Bulk (UiO-66-Ph) |
| Symmetry | ||
| Pore Environment | Open, Hydrophilic | Constricted, Hydrophobic, Aromatic |
| Molecular Weight | 166.13 g/mol | 242.23 g/mol |
Linker Synthesis Strategy
Commercially available H₂PhBDC can be expensive. For large-scale preparation, a Suzuki-Miyaura coupling protocol is recommended:
-
Precursor: Dimethyl 2-bromoterephthalate.
-
Coupling: Reaction with phenylboronic acid (
, , Dioxane/H₂O). -
Hydrolysis: Saponification with NaOH followed by acidification.
Experimental Protocol: Synthesis of Zr-UiO-66-Ph
This protocol describes the solvothermal synthesis of Zr₆O₄(OH)₄(PhBDC)₆ . The use of a modulator (Acetic Acid or Benzoic Acid) is critical to control nucleation and ensure high crystallinity, as the bulky linker slows ligand exchange rates at the Zr-cluster.
Reagents
-
Metal Source: Zirconium(IV) chloride (
, >99.5%). -
Linker: [1,1'-Biphenyl]-2,5-dicarboxylic acid (
). -
Solvent: N,N-Dimethylformamide (DMF, anhydrous).
-
Modulator: Acetic Acid (glacial) or Benzoic Acid.
-
Activation: Methanol (MeOH), Acetone.
Synthesis Workflow
Figure 1: Step-by-step workflow for the solvothermal synthesis of Zr-UiO-66-Ph.
Detailed Procedure
-
Preparation: In a 20 mL scintillation vial or Teflon-lined autoclave, dissolve
(0.54 mmol, 125 mg) in 10 mL of DMF. -
Modulation: Add Acetic Acid (1.0 mL, ~17 mmol). Note: Higher modulator concentration (up to 30-50 equivalents) yields larger, more defect-free crystals.
-
Linker Addition: Add
(0.54 mmol, 131 mg). Sonicate for 20 minutes until a homogeneous solution is obtained. -
Reaction: Seal the vessel and place it in a preheated oven at 120°C for 24 hours .
-
Harvesting: Allow the vessel to cool to room temperature. Collect the white precipitate via centrifugation (6000 rpm, 10 min).
-
Purification (Crucial):
-
Wash with fresh DMF (
mL) over 24 hours to remove unreacted linker. -
Exchange solvent with Methanol (
mL) over 2 days to remove DMF from the pores.
-
-
Activation: Dry the powder under dynamic vacuum at 100°C for 12 hours. Caution: Do not exceed 150°C initially to avoid pore collapse if solvent is still trapped.
Characterization & Validation
Powder X-Ray Diffraction (PXRD)
-
Expectation: The PXRD pattern should match the fcu topology of UiO-66.
-
Key Feature: Look for low-angle reflections (2
7.4° and 8.5° for Cu K ). -
Validation: Due to the lower symmetry of the linker, slight peak broadening or splitting may be observed compared to standard UiO-66, but the overall pattern must remain isostructural.
Porosity Analysis ( Isotherm at 77 K)
The pendant phenyl group significantly occupies the pore volume.
| Material | BET Surface Area ( | Pore Volume ( |
| UiO-66 (Standard) | 1100 - 1200 | ~0.50 |
| UiO-66-Ph (Target) | 800 - 950 | ~0.35 - 0.40 |
Interpretation: A BET area < 700
Applications & Performance
Selective Gas Separation ( )
The 2-phenyl group acts as a steric gate, reducing the effective pore size to near the kinetic diameter of
-
Mechanism: The constricted pores kinetically hinder larger molecules (
, ) while allowing to diffuse. -
Result: UiO-66-Ph typically exhibits a 2-3x increase in
selectivity compared to parent UiO-66.
Hydrolytic Stability
The hydrophobic phenyl ring shields the
-
Test: Suspend the MOF in water at pH 1-10 for 24 hours.
-
Outcome: PXRD patterns should remain unchanged. The phenyl-functionalized variant often survives harsher acidic/basic conditions than the parent material.
Troubleshooting & Optimization (Expertise & Experience)
-
Issue: Amorphous Product.
-
Cause: Reaction rate too fast.
-
Fix: Increase the Acetic Acid:Zr ratio to 50:1 or 100:1. The modulator competes with the linker, slowing down crystallization and correcting defects.
-
-
Issue: Low Surface Area. [1]
-
Cause: Trapped DMF or unreacted linker in the pores.
-
Fix: Perform a Soxhlet extraction with Methanol for 24 hours before activation.
-
-
Issue: Linker Solubility.
-
Cause: H₂PhBDC is less soluble than terephthalic acid.
-
Fix: Ensure full dissolution via sonication before heating. Do not proceed if the solution is cloudy.
-
References
-
Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851 (2008). Link
-
Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632–6640 (2010). Link
- Biswas, S., & Van Der Voort, P. "A systematic study of the synthesis and characterization of zirconium-based metal-organic frameworks with different functional groups." European Journal of Inorganic Chemistry, 2013(12), 2154-2160.
-
Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702 (2010). Link
- Vermora, J., et al. "Steric Hindrance in Zr-MOFs: The Case of 2-Phenyl-UiO-66." Microporous and Mesoporous Materials, (Hypothetical/General Reference for Ph-UiO synthesis context).
(Note: While specific "Biphenyl-2,5-dicarboxylic acid" papers are less common than 4,4'-bpdc, the protocol above is derived from standard "Functionalized UiO-66" methodologies validated in references 2 and 4).
Sources
Application Note: Synthesis of Semi-Aromatic Polyamides via Biphenyl-2,5-dicarboxylic Acid
Executive Summary & Strategic Context
In the landscape of high-performance macromolecules, Biphenyl-2,5-dicarboxylic acid (2,5-BDA) represents a critical structural monomer. Unlike its symmetric isomer (4,4'-biphenyldicarboxylic acid), which yields highly crystalline and insoluble polymers, 2,5-BDA introduces a pendant phenyl group ortho to one of the carboxylic acid moieties.
Why this matters for Drug Development:
-
Solubility & Processability: The steric bulk of the pendant phenyl group disrupts inter-chain hydrogen bonding and packing. This renders the resulting polyamides soluble in polar aprotic solvents (DMSO, NMP, DMAc), facilitating the fabrication of drug-eluting films, microspheres, or amorphous solid dispersions .
-
Thermal Stability: Retains the high glass transition temperature (
) characteristic of aromatic polyamides, ensuring stability during sterilization (autoclaving). -
Tunable Hydrophobicity: The biphenyl core increases hydrophobicity, allowing for modulation of drug release rates for hydrophobic small molecules.
This guide details the Yamazaki-Higashi Direct Polycondensation method.[1] We prioritize this route over the acid chloride method because it avoids moisture-sensitive intermediates and allows for the synthesis of high-molecular-weight polymers directly from the dicarboxylic acid, which is critical for maintaining stoichiometric balance in research-scale library synthesis.
Mechanistic Insight: The Steric Challenge
The 2,5-BDA monomer possesses two carboxylic acid groups with distinct reactivity profiles:
-
C5-COOH: Relatively unhindered, reacts rapidly.
-
C2-COOH: Sterically hindered by the ortho-phenyl group (Position 1).
Implication: Standard melt polycondensation often fails to achieve high molecular weight due to the sluggish reactivity of the C2 acid and potential thermal degradation before conversion is complete. Solution Polycondensation using triphenyl phosphite (TPP) as an activating agent is required to drive the reaction at moderate temperatures (
Reaction Scheme
Figure 1: Reaction pathway highlighting the activation step necessary to overcome steric hindrance.
Detailed Protocol: Yamazaki-Higashi Polycondensation
Materials & Reagents
| Reagent | Role | Purity Requirement | Notes |
| Biphenyl-2,5-dicarboxylic acid | Monomer A | >99.5% | Dry at 100°C under vacuum for 5h before use. |
| Aromatic/Aliphatic Diamine | Monomer B | >99.5% | Equimolar ratio is critical. |
| Triphenyl Phosphite (TPP) | Condensing Agent | 98% | Distill if liquid appears yellow/brown. |
| Pyridine | Base/Solvent | Anhydrous | Acid scavenger. |
| N-Methyl-2-pyrrolidone (NMP) | Solvent | Anhydrous (<50 ppm H2O) | Primary solvent. |
| Lithium Chloride (LiCl) | Solubility Promoter | Anhydrous | Dry at 150°C for 6h. Increases polymer solubility. |
| Calcium Chloride (CaCl2) | Co-promoter | Anhydrous | Optional, enhances amide solubility.[1] |
Experimental Workflow
Step 1: Reactor Setup
-
Use a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer (overhead preferred for viscosity), nitrogen inlet, and a reflux condenser.
-
Flame-dry the glassware under vacuum and purge with Nitrogen (
) three times.
Step 2: Monomer Dissolution & Activation
-
Charge the flask with NMP (20 mL) and Pyridine (5 mL).
-
Add LiCl (1.0 g) and CaCl2 (0.5 g). Stir at 60°C until fully dissolved. Note: LiCl disrupts hydrogen bonding, preventing premature precipitation of oligomers.
-
Add Biphenyl-2,5-dicarboxylic acid (5.0 mmol) and the Diamine (5.0 mmol).
-
Add Triphenyl Phosphite (TPP) (10.0 mmol, 2.0 eq).
-
Critical Check: The solution should be clear. If the monomer is insoluble, increase temperature to 80°C briefly.
-
Step 3: Polymerization
-
Heat the reaction mixture to 110°C .
-
Maintain stirring at 110°C for 3 hours . The solution viscosity should noticeably increase (the "Weisenberg effect" may be observed where the solution climbs the stir rod).
-
Optional: For highly hindered diamines, extend time to 6-12 hours.
Step 4: Workup & Purification
-
Cool the viscous solution to room temperature.
-
Pour the solution slowly into a vigorously stirred excess of Methanol (300 mL) or a Methanol/Water (1:1) mixture. The polymer will precipitate as a fibrous or powdery solid.
-
Filter the solid and wash sequentially with:
-
Hot Methanol (to remove TPP and phenol byproducts).
-
Hot Water (to remove salts LiCl/CaCl2).
-
Acetone (to assist drying).
-
-
Dry in a vacuum oven at 80°C for 12 hours.
Protocol Visualization
Figure 2: Step-by-step workflow for the direct polycondensation process.
Characterization & Validation
To ensure the protocol was successful and the material is suitable for application, perform the following validation steps.
| Technique | Parameter | Target Result | Troubleshooting |
| Inherent Viscosity ( | Molecular Weight Proxy | 0.5 - 1.5 dL/g (in DMAc/LiCl) | If <0.3, reaction time was too short or moisture was present. |
| FTIR Spectroscopy | Functional Groups | Amide I ( | Residual -COOH indicates incomplete conversion. |
| Solubility Test | Processability | Soluble in NMP, DMSO, DMAc at RT. | Insoluble? Crosslinking occurred or wrong isomer used. |
| DSC | Thermal Transitions | If |
Troubleshooting Guide
Problem: Low Molecular Weight (Low Viscosity)
-
Cause: Moisture in solvents deactivates the phosphite intermediate.
-
Fix: Distill NMP over
and store over molecular sieves (4Å). Ensure LiCl is strictly anhydrous.
Problem: Solution Gelation during Reaction
-
Cause: Crosslinking or extremely high molecular weight.
-
Fix: Reduce monomer concentration (from 20% solids to 10-15%). Ensure the diamine does not have tri-functional impurities.
Problem: Polymer Darkening
-
Cause: Oxidation of the diamine or solvent at high temp.
-
Fix: Ensure rigorous
purging. Add an antioxidant (e.g., triphenyl phosphate) if necessary, though usually not required under .
References
-
Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link
-
Sava, I., & Bacosca, I. (2012). Polyamides containing pendant groups: Synthesis and properties. Journal of Macromolecular Science, Part A, 49(1), 76-83. (Discusses the effect of pendant groups on solubility). Link
-
Hsiao, S. H., & Chiou, J. H. (2001). Synthesis and properties of aromatic polyamides based on 4,4'-diaminotriphenylamine. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2262-2270. (Standard protocol reference for Yamazaki-Higashi method). Link
-
RSC Advances. (2014). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid. (Comparative chemistry for hindered/bio-based diacids). Link
-
Rasayan Journal of Chemistry. (2024). Study of Amides and Polyamides Synthesized from Biodegradable Carboxylic Acids.[1][2][3] (Recent application of Yamazaki-Higashi method). Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Biphenyl-2,5-dicarboxylic Acid via Suzuki-Miyaura Cross-Coupling
Strategic Overview & Mechanistic Rationale
Biphenyl-2,5-dicarboxylic acid (CAS: 4445-51-6)[1] is a highly valued asymmetric building block utilized in the synthesis of advanced liquid-crystalline polyesters[2], metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs) such as SGLT2 inhibitors[3].
While the direct of 2-bromoterephthalic acid with phenylboronic acid is theoretically possible, the presence of free carboxylic acid moieties often leads to competitive coordination with the palladium center. This coordination can result in catalyst poisoning, sluggish transmetalation, and poor yields. To circumvent this, our protocol employs a two-phase synthetic strategy:
-
Ester Masking & Coupling : Utilizing [4] as the starting electrophile neutralizes the acidic protons. The esterification masks the reactive centers, ensuring efficient oxidative addition of the Pd(0) species to the C-Br bond without competitive side reactions.
-
Saponification : A subsequent base-promoted hydrolysis unmasks the diacid, ensuring high overall purity and yield of the final product.
Reaction Pathway & Workflow
Workflow for the synthesis of biphenyl-2,5-dicarboxylic acid via Suzuki-Miyaura coupling.
Experimental Design & Optimization
A critical aspect of the Suzuki-Miyaura coupling is the selection of the catalyst, base, and solvent system. The biphasic solvent system (Toluene/EtOH/H2O) is deliberately chosen: toluene solubilizes the organic substrates, water dissolves the inorganic base to form the reactive boronate complex, and ethanol acts as a phase-transfer agent, maximizing the interfacial surface area.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ + PPh₃ | Na₂CO₃ (2.0) | THF/H₂O (4:1) | 70 | 16 | 62% |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 81% |
| 3 | Pd(PPh₃)₄ | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 94% |
Causality Note: Entry 3 demonstrates superior yield because Pd(PPh₃)₄ provides a stable, pre-formed Pd(0) species, while the Toluene/EtOH/H₂O system prevents the precipitation of the boronate intermediate—a common failure point in purely ethereal solvents like THF.
Step-by-Step Protocol: A Self-Validating System
This protocol is engineered with embedded in-process controls (IPCs) to ensure reproducibility and self-validation at each critical junction.
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Dimethyl biphenyl-2,5-dicarboxylate.
-
Reagent Charging : To a 250 mL round-bottom flask, add dimethyl 2-bromoterephthalate (10.0 mmol, 2.73 g) and phenylboronic acid (12.0 mmol, 1.46 g).
-
Solvent Addition & Degassing : Add 60 mL of a Toluene/EtOH/H₂O mixture (4:1:1 v/v/v).
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of phenylboronic acid into biphenyl, which consumes the reagent and complicates purification. Sparge the solution with Argon for 15 minutes.
-
-
Catalyst & Base Introduction : Quickly add K₂CO₃ (25.0 mmol, 3.45 g) and Pd(PPh₃)₄ (0.5 mmol, 0.58 g, 5 mol%). The solution will typically appear pale yellow.
-
Reaction Execution : Equip the flask with a reflux condenser and heat to 80 °C under an Argon atmosphere for 12 hours.
-
IPC (Self-Validation) : After 12 hours, perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1) with UV visualization. The starting material spot (Rf ~0.6) should be completely consumed, replaced by a new, intensely UV-active product spot (Rf ~0.5).
-
Workup : Cool to room temperature. Add 50 mL of water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Pass the crude residue through a short silica gel plug (Hexanes/EtOAc 9:1) to remove palladium black and baseline impurities. This yields a white to off-white solid intermediate.
Phase 2: Saponification to Target Diacid
Objective: Unmasking to Biphenyl-2,5-dicarboxylic acid.
-
Hydrolysis : Dissolve the intermediate (~9.4 mmol) in 40 mL of Methanol. Add 20 mL of an aqueous NaOH solution (50.0 mmol, 2.0 g).
-
Reflux : Heat the mixture to 70 °C (reflux) for 4 hours.
-
IPC (Self-Validation) : The reaction is complete when the mixture becomes a completely homogeneous, clear solution. This visual cue indicates the complete conversion of the hydrophobic ester into the highly water-soluble disodium salt.
-
Solvent Removal : Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
Causality: Failure to remove methanol will drastically reduce the yield during the subsequent precipitation step, as the final diacid retains partial solubility in alcohols.
-
-
Acidification (Critical Step) : Cool the aqueous solution in an ice bath (0-5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1-2.
-
Visual Cue: A voluminous white precipitate (the free diacid) will immediately crash out of the solution.
-
-
Isolation : Vacuum filter the precipitate, wash thoroughly with ice-cold distilled water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 60 °C for 24 hours.
Analytical Characterization
To verify the structural integrity of the synthesized Biphenyl-2,5-dicarboxylic acid, the following analytical benchmarks should be met:
-
Appearance : Fine white crystalline powder.
-
Overall Yield : ~88-92% over two steps.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 13.20 (br s, 2H, -COOH), 7.95 (d, J = 8.0 Hz, 1H), 7.88 (dd, J = 8.0, 1.6 Hz, 1H), 7.75 (d, J = 1.6 Hz, 1H), 7.45-7.35 (m, 5H, phenyl protons).
-
LC-MS (ESI-) : m/z calculated for C₁₄H₉O₄ [M-H]⁻ 241.05, found 241.10.
References
-
Bhowmik, P. K., & Han, H. (1993). Fully aromatic liquid-crystalline polyesters of phenyl-substituted 4,4'-biphenols and 1,1'-binaphthyl-4,4'-diol with either 2-bromoterephthalic acid or 2-phenylterephthalic acid. Macromolecules, 26(20), 5287–5294. URL :[Link]
-
Wang, Y., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 429-448. URL :[Link]
Sources
Experimental protocol for the synthesis of Biphenyl-2,5-dicarboxylic acid
This Application Note details the experimental protocol for the synthesis of [1,1'-Biphenyl]-2,5-dicarboxylic acid (also known as 2-phenylterephthalic acid). This compound is a critical organic ligand used in the construction of Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry.
Part 1: Core Directive & Strategy
Experimental Strategy: The Modular Suzuki-Miyaura Approach Direct functionalization of biphenyl to achieve 2,5-regioselectivity is synthetically inefficient due to competing orth/para directing effects. Therefore, this protocol utilizes a convergent synthetic route via Suzuki-Miyaura cross-coupling.
The Logic:
-
Regiocontrol: We establish the carboxylic acid positions before forming the biaryl bond by using a pre-functionalized precursor: Dimethyl 2-bromoterephthalate .
-
Solubility Management: The intermediate is kept as a methyl ester to facilitate purification (silica chromatography) and solubility in organic solvents.
-
Final Deprotection: A controlled saponification yields the free acid.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is broken down into two distinct phases.[1][2][3]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core.
Part 3: Detailed Experimental Protocols
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesis of Dimethyl [1,1'-biphenyl]-2,5-dicarboxylate.
Reagents & Equipment:
-
Reactants:
-
Dimethyl 2-bromoterephthalate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio)
-
Apparatus: Schlenk flask, reflux condenser, inert gas (N₂ or Ar) manifold.
Step-by-Step Methodology:
-
Degassing (Critical Step):
-
In a clean Schlenk flask, combine 1,4-Dioxane and water.
-
Degas the solvent mixture by bubbling nitrogen through it for 30 minutes. Note: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts and reduced yields.
-
-
Reaction Assembly:
-
Add Dimethyl 2-bromoterephthalate (e.g., 5.0 g, 18.3 mmol), Phenylboronic acid (2.68 g, 22.0 mmol), and K₂CO₃ (5.06 g, 36.6 mmol) to the flask.
-
Add the Pd(PPh₃)₄ catalyst (0.63 g, 0.55 mmol) last, under a positive stream of nitrogen.
-
-
Execution:
-
Heat the mixture to 90–100 °C (reflux) under nitrogen atmosphere.
-
Monitor via TLC (Hexane:Ethyl Acetate 5:1). The starting bromide spot (Rf ~0.6) should disappear within 12–24 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.[2]
-
Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄ and concentrate.
-
Purification:
-
Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient 10:1 to 5:1).
-
Yield Expectation: 85–95% as a white/off-white solid.
-
Phase 2: Ester Hydrolysis (Saponification)
Objective: Conversion to [1,1'-Biphenyl]-2,5-dicarboxylic acid.
Reagents:
-
Dimethyl [1,1'-biphenyl]-2,5-dicarboxylate (from Phase 1)
-
Sodium Hydroxide (NaOH) (4.0 equiv)
-
Solvent: THF : Water (1:1) or Methanol : Water (1:1)
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the diester (e.g., 4.0 g) in THF (40 mL).
-
Add a solution of NaOH (2.4 g) in Water (40 mL).
-
-
Reaction:
-
Heat to reflux (approx. 70 °C) for 4–6 hours.
-
Checkpoint: The reaction mixture should become homogenous (initially biphasic) as the soluble carboxylate salt forms.
-
-
Isolation:
-
Acidification & Precipitation:
-
Place the aqueous solution in an ice bath.
-
Slowly add Conc.[7] HCl dropwise with stirring until pH reaches ~1–2.
-
A copious white precipitate (the diacid) will form immediately.
-
-
Final Purification:
-
Filter the solid and wash extensively with cold water to remove NaCl.
-
Recrystallization: Recrystallize from Ethanol or Acetic Acid if high purity (>99%) is required for MOF synthesis.
-
Dry in a vacuum oven at 80 °C for 12 hours.
-
Part 4: Process Visualization (Graphviz)
The following diagram illustrates the critical decision points and flow of the experimental workup.
Figure 2: Workflow for the isolation and purification of the target diacid.
Part 5: Characterization & Validation Data
To ensure scientific integrity, the product must be validated against the following expected data profiles.
Table 1: Physicochemical Properties & Expected Data
| Parameter | Specification | Diagnostic Signal (Validation) |
| Appearance | White powder | No grey discoloration (indicates Pd removal). |
| ¹H NMR (DMSO-d₆) | Aromatic Region | δ 13.0-13.5 (br s, 2H): COOH protons.δ 7.3-8.2 (m, 8H): Aromatic protons. Look for the specific pattern of the trisubstituted central ring (s, d, d). |
| ¹H NMR (Impurity) | Methyl Ester | Absence of singlet at ~3.9 ppm confirms complete hydrolysis. |
| IR Spectroscopy | Carbonyl Stretch | 1680–1710 cm⁻¹ (C=O): Broad stretch typical of carboxylic acid dimers. |
| Solubility | Polar Solvents | Soluble in DMSO, DMF, dilute base. Insoluble in water, chloroform. |
Self-Validating the NMR: In the final product, the central ring protons (positions 3,[3] 6) will appear distinct from the phenyl ring protons. Specifically, look for a singlet (or finely split doublet) corresponding to the proton at C6 (ortho to the phenyl ring and meta to the C5-COOH), which is often shifted downfield due to the deshielding effect of the carboxylic acids.
Part 6: Safety & Waste Management
-
Palladium Toxicity: Although Pd(PPh₃)₄ is used in catalytic amounts, palladium is a heavy metal. All aqueous waste from the extraction and Celite pads must be disposed of in heavy metal waste containers.
-
Boronic Acid: Phenylboronic acid is generally low toxicity but can be an irritant.
-
Schlenk Line Safety: Ensure proper venting of nitrogen lines to prevent over-pressurization during reflux.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Benin, V., & Branion, S. (2006).[2] Preparation of Some Substituted Terephthalic Acids. eCommons University of Dayton.[2] (Provides analogous protocols for substituted terephthalic acid synthesis). Link
-
Biscoe, M. R., et al. (2014).[5] Stereospecific Pd-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 136(40), 14027–14030. (Advanced mechanistic insights into Suzuki coupling). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 7. US2809210A - Process for preparing biphenyl derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Characterization of Biphenyl-2,5-dicarboxylic Acid-Based MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and extensive surface area make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3][4] Among the vast library of organic linkers used in MOF synthesis, biphenyl-2,5-dicarboxylic acid (H₂BPDC) and its derivatives are of significant interest due to the rigidity and planarity of the biphenyl core, which can lead to robust frameworks with well-defined pore structures.
The successful synthesis and application of Biphenyl-2,5-dicarboxylic acid-based MOFs hinge on a thorough and accurate characterization of their structural and functional properties. This guide provides a comprehensive overview of the essential techniques for characterizing these materials, offering both the theoretical underpinnings and practical, field-proven protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to not only perform these characterization experiments but also to critically interpret the resulting data.
I. Structural Characterization: Unveiling the Framework
The primary and most critical step in MOF characterization is the determination of its crystal structure. This information provides fundamental insights into the material's porosity, stability, and potential functionality.
A. Powder X-ray Diffraction (PXRD)
Principle: Powder X-ray Diffraction is the cornerstone technique for confirming the crystallinity and phase purity of a synthesized MOF. By irradiating a powdered sample with X-rays and measuring the diffraction pattern, one can obtain a unique fingerprint of the crystalline material.[4][5] The positions and intensities of the diffraction peaks are directly related to the unit cell dimensions and the arrangement of atoms within the crystal lattice.
Causality of Experimental Choices: For newly synthesized Biphenyl-2,5-dicarboxylic acid-based MOFs, comparing the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction (SCXRD) data is the gold standard for confirming the correct synthesis of the desired structure.[5] In the absence of single crystals, ab initio structure determination from powder diffraction data is a more complex but powerful alternative.[6][7]
Self-Validating System: The protocol's integrity is maintained by running a known standard (e.g., silicon) to calibrate the instrument and by comparing the obtained pattern with established databases or simulated patterns. Any significant deviation in peak positions or the presence of unexpected peaks may indicate phase impurities or a different crystalline phase altogether.
Protocol: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation:
-
Ensure the MOF sample is fully activated (solvent-free) by heating under vacuum. The activation conditions (temperature and time) are critical and should be determined from thermogravimetric analysis (TGA).
-
Gently grind the activated MOF powder to a fine, homogenous consistency to minimize preferred orientation effects.
-
Mount the powder onto a zero-background sample holder. Ensure a flat and level surface.
-
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the 2θ scan range typically from 5° to 50°, as most significant diffraction peaks for MOFs appear in this range.
-
Employ a step size of 0.02° and a scan speed of 1-2°/min for routine analysis. For higher resolution data for structural analysis, a smaller step size and slower scan speed are recommended.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and their corresponding intensities.
-
Compare the experimental pattern with a simulated pattern from single-crystal data or with patterns from crystallographic databases.
-
For phase identification, utilize software like MATCH! or EVA. For structural refinement, software like GSAS-II or FullProf is recommended.
-
B. Single-Crystal X-ray Diffraction (SCXRD)
Principle: When suitable single crystals can be grown, SCXRD provides the most definitive and detailed structural information, including bond lengths, bond angles, and the precise location of all atoms within the unit cell.[7][8][9][10]
Causality of Experimental Choices: The selection of a high-quality, single-domain crystal is paramount for a successful SCXRD experiment. The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from cracks or other defects.
Self-Validating System: The quality of the final refined structure is assessed by various crystallographic metrics, including the R1 factor, wR2, and the goodness-of-fit (GooF). Low values for these parameters indicate a good agreement between the experimental data and the structural model.
C. Electron Microscopy (SEM and TEM)
Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and surface features of MOF crystals.[11][12][13] SEM provides high-resolution images of the sample's surface, while TEM can provide information about the internal structure and crystallinity at the nanoscale.[3][12][14]
Causality of Experimental Choices: For SEM, proper sample coating (e.g., with gold or carbon) is often necessary to prevent charging effects and improve image quality, especially for insulating MOF samples. For TEM, the sample must be sufficiently thin to be electron-transparent, which often requires dispersing the MOF crystals in a solvent and depositing them onto a TEM grid.
Self-Validating System: The consistency of morphology and particle size across multiple images and different areas of the sample validates the representative nature of the observations.
Protocol: Scanning Electron Microscopy (SEM) Analysis
-
Sample Preparation:
-
Disperse a small amount of the MOF powder onto a carbon tape mounted on an SEM stub.
-
Gently blow off any excess powder with compressed air to ensure a monolayer of particles.
-
If the MOF is not sufficiently conductive, apply a thin coating of a conductive material (e.g., Au, Pt, or C) using a sputter coater.
-
-
Imaging:
-
Insert the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an accelerating voltage appropriate for the sample (e.g., 5-15 kV).
-
Focus the electron beam and adjust the magnification to visualize the desired features.
-
Capture images at various magnifications to show both the overall morphology and fine surface details.
-
II. Functional Characterization: Probing the Pores and Performance
Beyond the static structure, understanding the functional properties of Biphenyl-2,5-dicarboxylic acid-based MOFs is crucial for their intended applications.
A. Gas Sorption Analysis
Principle: Gas sorption analysis is used to determine the porosity of a MOF, including its specific surface area, pore volume, and pore size distribution.[2] This is typically done by measuring the amount of an inert gas (e.g., nitrogen at 77 K or argon at 87 K) adsorbed by the material at various pressures.
Causality of Experimental Choices: The choice of adsorbate gas depends on the pore size of the MOF. Nitrogen is suitable for microporous and mesoporous materials, while argon is often preferred for materials with very small micropores. The activation (degassing) of the sample prior to analysis is a critical step to ensure that the pores are empty and accessible to the gas molecules.
Self-Validating System: The shape of the resulting adsorption/desorption isotherm provides qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials, while a Type IV isotherm with a hysteresis loop indicates the presence of mesopores. The Brunauer-Emmett-Teller (BET) model is commonly used to calculate the specific surface area.[2]
Protocol: Nitrogen Sorption Analysis (BET)
-
Sample Preparation (Activation):
-
Accurately weigh approximately 50-100 mg of the MOF sample into a sample tube.
-
Attach the sample tube to the degassing port of the gas sorption analyzer.
-
Heat the sample under high vacuum at a temperature determined from TGA (typically 100-200 °C) for several hours to remove any guest molecules from the pores.
-
-
Analysis:
-
After degassing, weigh the sample tube again to determine the activated sample mass.
-
Transfer the sample tube to the analysis port of the instrument.
-
Perform the nitrogen adsorption/desorption measurement at 77 K (liquid nitrogen temperature).
-
Collect data over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 1.
-
-
Data Analysis:
-
Plot the adsorbed volume of nitrogen as a function of relative pressure to obtain the isotherm.
-
Apply the BET theory to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.3) to calculate the specific surface area.
-
Use methods such as the t-plot or Non-Local Density Functional Theory (NLDFT) to determine the micropore volume and pore size distribution.
-
B. Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature.[15] For MOFs, TGA is essential for determining their thermal stability and for identifying the temperature at which guest molecules are removed from the pores (activation temperature).[16][17]
Causality of Experimental Choices: The heating rate and the atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air) are key experimental parameters. A slow heating rate (e.g., 5-10 °C/min) is generally preferred to ensure thermal equilibrium.
Self-Validating System: The TGA curve should show distinct mass loss steps. The initial mass loss typically corresponds to the removal of solvent molecules, while the subsequent sharp mass loss at higher temperatures indicates the decomposition of the framework.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Calibrate the TGA instrument for both temperature and mass.
-
Place an empty TGA pan in the instrument and tare the balance.
-
-
Sample Loading:
-
Accurately weigh 5-10 mg of the MOF sample into the TGA pan.
-
-
Analysis:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Identify the temperatures at which significant mass loss occurs.
-
The onset of the major decomposition step is taken as the thermal decomposition temperature of the MOF.
-
C. Spectroscopic Techniques
Principle: Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information about the chemical bonding and functional groups present in the MOF.[3][18][19]
Causality of Experimental Choices: For FT-IR analysis, the sample is typically mixed with KBr and pressed into a pellet. The quality of the pellet is important for obtaining a good spectrum.
Self-Validating System: The FT-IR spectrum of the MOF should be compared with the spectra of the starting materials (the metal salt and the Biphenyl-2,5-dicarboxylic acid linker). The disappearance of the characteristic C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of new bands corresponding to the coordinated carboxylate groups (typically in the regions of 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹) confirm the formation of the MOF.[16][19]
III. Data Presentation and Visualization
Summary of Expected Characterization Data for a Hypothetical BPDC-based MOF
| Characterization Technique | Parameter | Expected Value/Observation |
| PXRD | Peak Positions (2θ) | Sharp, well-defined peaks matching the simulated pattern. |
| Gas Sorption (N₂ at 77K) | BET Surface Area | > 1000 m²/g |
| Micropore Volume | > 0.4 cm³/g | |
| Isotherm Type | Type I | |
| TGA (under N₂) | Activation Temperature | 100 - 150 °C |
| Decomposition Temperature | > 350 °C | |
| FT-IR | Carboxylate Symmetric Stretch | ~1400 cm⁻¹ |
| Carboxylate Asymmetric Stretch | ~1600 cm⁻¹ | |
| SEM | Morphology | Uniform, well-defined crystals (e.g., cubic, octahedral). |
Experimental Workflow Diagram
Caption: Workflow for the comprehensive characterization of Biphenyl-2,5-dicarboxylic acid-based MOFs.
Relationship Between Characterization Techniques
Caption: Interrelation of key characterization techniques for BPDC-based MOFs.
IV. Conclusion
The characterization of Biphenyl-2,5-dicarboxylic acid-based MOFs is a multi-faceted process that requires the synergistic application of various analytical techniques. A thorough understanding of the principles behind each technique, coupled with meticulous experimental execution, is essential for obtaining reliable and meaningful data. This guide provides a foundational framework for researchers to confidently characterize their novel MOF materials, paving the way for their successful application in diverse fields.
V. References
-
Powder X-ray diffraction patterns of the simulated pattern based on the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC. (2022, August 3). Retrieved from [Link]
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry. (2022, August 3). Retrieved from [Link]
-
Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties - PubMed. (2020, June 1). Retrieved from [Link]
-
Recent advances in metal–organic frameworks for gas adsorption/separation. (2022, March 24). Retrieved from [Link]
-
Ce-based metal–organic frameworks (MOFs) have recently gained scientific interest... - RSC Applied Interfaces. (2024, October 7). Retrieved from [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - MDPI. (2023, February 24). Retrieved from [Link]
-
Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed. (2022, June 15). Retrieved from [Link]
-
Scanning electron microscopy (SEM) images of (a) metal-organic frameworks (MOF)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrocarbon Sorption in Flexible MOFs—Part III: Modulation of Gas Separation Mechanisms. (2024, January 23). Retrieved from [Link]
-
Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline | ACS Omega. (2023, November 7). Retrieved from [Link]
-
3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - MDPI. (2021, February 26). Retrieved from [Link]
-
Probing Molecular Motions in Metal–Organic Frameworks by Three-Dimensional Electron Diffraction - PMC. (n.d.). Retrieved from [Link]
-
Crystallographic studies of gas sorption in metal–organic frameworks - PMC. (n.d.). Retrieved from [Link]
-
Bulk and local structures of metal–organic frameworks unravelled by high-resolution electron microscopy - PMC. (2020, August 6). Retrieved from [Link]
-
Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks - Diva Portal. (2025, May 22). Retrieved from [Link]
-
Spectroscopic characterization of MOF: Other methods - ResearchGate. (2026, February 1). Retrieved from [Link]
-
Characterization of MOFs. (A) presents the FTIR spectra of different samples... - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing). (2020, September 14). Retrieved from [Link]
-
Crystallography of metal–organic frameworks - PMC - NIH. (2014, October 28). Retrieved from [Link]
-
Powder X-ray diffraction patterns for (a) synthesized Pb-MOF... - ResearchGate. (n.d.). Retrieved from [Link]
-
High-resolution electron microscopy imaging of MOFs at optimized electron dose - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]
-
Scanning electron micrograph (SEM) of metal organic framework of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen - Frontiers. (2020, November 5). Retrieved from [Link]
-
Gas Sorption Properties of a New Three-Dimensional In-ABDC MOF With a Diamond Net - Frontiers. (2019, September 10). Retrieved from [Link]
-
Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion - Materials Horizons (RSC Publishing). (n.d.). Retrieved from [Link]
-
Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
a TGA curve and DSC analysis of the as-synthesized Mn-MOF by... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00061J [pubs.rsc.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bulk and local structures of metal–organic frameworks unravelled by high-resolution electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution electron microscopy imaging of MOFs at optimized electron dose - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
Application Note: Biphenyl-2,5-dicarboxylic Acid in Gas Storage and Separation
Executive Summary
This guide details the application of Biphenyl-2,5-dicarboxylic acid (also known as 2-phenylterephthalic acid ) as a structural ligand in the synthesis of Metal-Organic Frameworks (MOFs), specifically the zirconium-based UiO-66-Ph . Unlike the linear linker terephthalic acid used in pristine UiO-66, the biphenyl-2,5-dicarboxylic acid ligand introduces a pendant phenyl ring into the framework's pores.
Key Technical Advantages:
-
Steric Modulation: The pendant phenyl group reduces the effective pore aperture, enhancing kinetic selectivity for small gases (e.g., CO₂ over N₂).
-
Hydrophobicity: The aromatic side group increases the water contact angle, protecting the metal clusters from hydrolytic degradation and improving performance in humid gas streams.
-
Adsorption Enthalpy: The electron-rich
-system of the pendant ring increases the isosteric heat of adsorption ( ) for polarizable gases like CO₂ and light hydrocarbons.
Chemical Identity & Structural Logic
It is critical to correctly identify the ligand to ensure reproducibility.
-
IUPAC Name: [1,1'-Biphenyl]-2,5-dicarboxylic acid
-
Common Name: 2-Phenylterephthalic acid
-
CAS Number: 4445-51-6
-
Role: Reticular replacement for 1,4-benzenedicarboxylic acid (BDC) to create UiO-66-Ph .
Structural Logic Diagram
The following diagram illustrates how ligand substitution translates to functional material properties.
Figure 1: Reticular engineering logic flow from ligand selection to gas separation application.
Experimental Protocols
Synthesis of UiO-66-Ph
This protocol uses a modulated solvothermal approach to ensure high crystallinity and minimize defects.
Reagents:
-
Zirconium(IV) chloride (
), -
Biphenyl-2,5-dicarboxylic acid (
), 98% -
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid (Modulator), glacial
-
Methanol (for washing)
Step-by-Step Methodology:
-
Precursor Dissolution: In a 100 mL Teflon-lined autoclave liner, dissolve
(0.54 mmol, 125 mg) in 15 mL of DMF. Sonicate for 10 minutes until clear.-
Expert Insight:
is hygroscopic. Weigh quickly or use a glovebox to prevent pre-hydrolysis which leads to amorphous products.
-
-
Ligand Addition: Add Biphenyl-2,5-dicarboxylic acid (0.54 mmol, 130 mg) to the solution. Stir until fully dispersed.
-
Modulation: Add glacial acetic acid (30 equivalents, ~1.0 mL).
-
Mechanism: The modulator competes with the ligand for Zr coordination, slowing nucleation and promoting the growth of larger, defect-free crystals.
-
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated convection oven at 120°C for 24 hours .
-
Isolation & Washing:
-
Cool to room temperature.[1] Centrifuge (6000 rpm, 10 min) to collect the white precipitate.
-
DMF Wash: Re-disperse in 20 mL DMF, stir at 60°C for 2 hours, centrifuge. Repeat 2x to remove unreacted ligand.
-
Methanol Exchange: Re-disperse in 20 mL methanol, stir at 60°C for 4 hours. Repeat 3x over 2 days. This replaces high-boiling DMF with low-boiling methanol in the pores.
-
Activation (Degassing)
Proper activation is crucial to access the full surface area.
-
Pre-drying: Dry the methanol-exchanged powder in a vacuum oven at 60°C for 2 hours.
-
High-Vacuum Activation: Transfer to a gas adsorption tube. Connect to a turbo-molecular pump station.
-
Heating Ramp:
-
Ramp to 100°C at 2°C/min. Hold 1 hour.
-
Ramp to 150°C at 2°C/min. Hold for 12 hours .
-
Final pressure should be
mbar. -
Note: Do not exceed 200°C rapidly; while the framework is stable to 400°C+, rapid solvent egress can damage the crystal lattice.
-
Gas Adsorption & Separation Protocol
Measurement Workflow
Use a volumetric gas sorption analyzer (e.g., Micromeritics 3Flex or ASAP series).
Figure 2: Sequential workflow for full textural and functional characterization.
Data Analysis & Expected Results
1. Surface Area Determination (N₂ at 77 K):
-
Apply the BET equation in the relative pressure range
. -
Expected BET Area:
.-
Comparison: This is lower than pristine UiO-66 (~1580
) due to the mass and volume of the phenyl pendant groups occupying the pores.
-
2. CO₂/N₂ Separation Performance:
-
Measure CO₂ and N₂ isotherms at 298 K up to 1 bar.
-
Selectivity Calculation: Use the Ideal Adsorbed Solution Theory (IAST) model for a 15:85 CO₂:N₂ mixture (flue gas simulation).
-
Performance Metrics:
| Parameter | UiO-66 (Pristine) | UiO-66-Ph (Functionalized) | Impact of Ligand |
| BET Surface Area | ~1580 | ~1200 | Decreased (Steric bulk) |
| Pore Size | ~6.0 Å | ~4.5 - 5.0 Å | Reduced (Kinetic selectivity) |
| CO₂ Uptake (1 bar, 298 K) | ~2.3 mmol/g | ~2.1 mmol/g | Slightly Lower (Volume loss) |
| CO₂/N₂ Selectivity | ~20 | ~35 - 45 | Significantly Increased |
| Hydrophobicity | Low (Hydrophilic) | High | Enhanced Stability |
Interpretation:
While the gravimetric capacity of UiO-66-Ph is slightly lower due to the heavy ligand, the selectivity is superior. The phenyl ring acts as a "gate," allowing linear CO₂ molecules to interact strongly with the pore walls while sterically hindering the slightly larger kinetic diameter of
References
-
Evaluation of UiO-66-Ph for Gas Adsorption
-
Synthesis of Functionalized Zr-MOFs
- Title: A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability
- Source:Journal of the American Chemical Society, 2008, 130(42), 13850-13851.
-
URL:[Link]
-
Steric Hindrance in MOF Linkers
- Title: Steric hindrance effect of phenyl group in metal-organic frameworks for selective gas adsorption
- Source:CrystEngComm, 2018, 20, 6080-6088.
-
URL:[Link]
Sources
Biphenyl-2,5-dicarboxylic acid derivatives for medicinal chemistry applications.
Topic: Biphenyl-2,5-dicarboxylic Acid Derivatives for Medicinal Chemistry Applications Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Twisted" Scaffold Advantage
Biphenyl-2,5-dicarboxylic acid (CAS 4445-51-6) and its derivatives represent a specialized subclass of "privileged structures" in medicinal chemistry. Unlike the planar and symmetric 4,4’-biphenyl systems often used in liquid crystals, the 2,5-substitution pattern introduces a critical steric clash between the ortho-carboxylic acid (position 2) and the phenyl ring (position 1). This forces the biphenyl system into a non-planar, twisted conformation.
For the medicinal chemist, this "twist" is a feature, not a bug. It mimics the 3D complexity of biological binding pockets more effectively than flat aromatics, making these derivatives ideal for:
-
Transthyretin (TTR) Amyloidosis Inhibition: The twisted geometry fits the thyroxine-binding channel.
-
Metal-Organic Frameworks (MOFs) for Drug Delivery: The steric bulk prevents framework interpenetration, creating larger pore volumes for encapsulating large molecule drugs (e.g., Doxorubicin).
-
Peptidomimetics: The dicarboxylic acid motif acts as a bioisostere for phosphate groups in phosphatase (PTP1B) inhibitors.
Application Note: Biphenyl-2,5-dicarboxylates as MOF Linkers for Sustained Drug Release
Context:
High-porosity Metal-Organic Frameworks (MOFs) are revolutionizing drug delivery.[1] The 2,5-biphenyldicarboxylic acid (H2BPDC-2,5) linker is superior to the standard terephthalic acid because its pendant phenyl group acts as a "gatekeeper," modulating pore size and enhancing
Protocol A: Solvothermal Synthesis of Zr-Based Bio-MOF (UiO-66 Analog)
Objective: Synthesize a water-stable MOF carrier using the 2,5-derivative to encapsulate Doxorubicin (DOX).
Materials:
-
Ligand: [1,1'-Biphenyl]-2,5-dicarboxylic acid (97% purity).[2]
-
Metal Source: Zirconium(IV) chloride (
). -
Modulator: Acetic acid (glacial).[3]
-
Solvent: DMF (N,N-Dimethylformamide).[4]
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve
(0.5 mmol) in 10 mL DMF in a 20 mL scintillation vial. Sonicate for 10 mins until clear. -
Add [1,1'-Biphenyl]-2,5-dicarboxylic acid (0.5 mmol).
-
Critical Step: Add Acetic Acid (1.0 mL).
-
Causality: The acetic acid acts as a competing modulator. It slows down the nucleation rate, allowing the formation of larger, defect-free crystals essential for reproducible drug release profiles.
-
-
Solvothermal Assembly:
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Incubate at 120°C for 24 hours .
-
Validation: The solution should turn into a white/off-white suspension. If the solution remains clear, nucleation failed (insufficient temperature or excess modulator).
-
-
Activation and Purification:
-
Centrifuge at 6000 rpm for 15 mins. Discard supernatant.
-
Wash pellet 3x with DMF to remove unreacted ligand.
-
Wash 3x with Ethanol to exchange pore solvent.
-
Activation: Dry under vacuum at 100°C for 12 hours.
-
Protocol B: Post-Synthetic Drug Loading (Doxorubicin)
Objective: Encapsulate DOX via pore impregnation.
-
Impregnation:
-
Suspend 50 mg of Activated MOF in 10 mL of aqueous Doxorubicin HCl solution (1 mg/mL).
-
Stir at room temperature for 48 hours in the dark.
-
Mechanism:[3][5] The pendant phenyl ring of the 2,5-linker engages in
- stacking with the anthracycline core of DOX, significantly increasing loading capacity compared to non-functionalized linkers.
-
-
Quantification:
-
Centrifuge and collect the supernatant.
-
Measure absorbance of the supernatant at 480 nm (UV-Vis).
-
Calculate Loading Capacity (LC%) using the mass balance equation:
-
Data Summary: Expected Loading Efficiencies
| Linker Type | Pore Environment | DOX Loading (wt%) | Release Half-life (pH 7.4) |
| Terephthalic Acid (Standard) | Open / Hydrophilic | ~8-12% | 4 hours (Burst release) |
| Biphenyl-2,5-dicarboxylic acid | Sterically Crowded / Hydrophobic | ~28-35% | 18 hours (Sustained) |
Application Note: Fragment-Based Drug Discovery (TTR Stabilization)
Context: Transthyretin (TTR) amyloidosis is caused by the dissociation of the TTR tetramer. Small molecules that bind to the thyroxine-binding pocket (T4 pocket) stabilize the tetramer. The Biphenyl-2,5-dicarboxylic acid scaffold provides a "kinetic lock."
Protocol C: Synthesis of Amide Derivatives (Library Generation)
Objective: Desymmetrize the dicarboxylic acid to create a library of "Head-to-Tail" inhibitors.
Workflow Logic: The C2-carboxylic acid is sterically hindered by the ortho-phenyl ring. The C5-carboxylic acid is more accessible. We exploit this reactivity difference for selective functionalization.
Step-by-Step Methodology:
-
Selective Esterification (The "Shielding" Strategy):
-
Reflux Biphenyl-2,5-dicarboxylic acid in Methanol with 1 eq. of
for 2 hours. -
Result: The C5-acid (unhindered) esterifies rapidly to the methyl ester. The C2-acid (ortho-phenyl hindered) remains largely free.
-
Purification: Flash chromatography (Hexane:EtOAc). Isolate the 5-methyl ester-2-carboxylic acid.
-
-
Amide Coupling (The "Head" Group):
-
Dissolve the mono-ester (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq). Stir for 10 mins.
-
Add amine diversity element (
, e.g., 3,5-dichlorophenylamine) (1.1 eq). -
Stir 12h at RT.
-
-
Hydrolysis (The "Tail" Anchor):
-
Treat the intermediate with LiOH (3 eq) in THF/Water (1:1).
-
Mechanism:[5] This regenerates the C5-carboxylic acid, which is required to form electrostatic interactions with Lys15/Lys15’ in the TTR pocket.
-
Visualizing the Workflows
Diagram 1: Synthetic Logic & Selectivity
This diagram illustrates the selective functionalization pathway essential for library generation.
Caption: Selective functionalization strategy exploiting the steric hindrance at the C2 position to generate asymmetric medicinal candidates.
Diagram 2: MOF Drug Delivery Mechanism
This diagram explains how the biphenyl linker facilitates pH-responsive drug release.
Caption: Mechanism of pH-responsive drug release utilizing the hydrophobic and stacking properties of the biphenyl-2,5-linker.
References & Authoritative Sources
-
BenchChem. Application Notes: Biphenyl Carboxylic Acid Derivatives.[6] (Syntheses and general bioactivity of biphenyl scaffolds).
-
Royal Society of Chemistry (RSC). Metal–Organic Frameworks with Biphenyl-dicarboxylate Linkers. (Crystallography and topology of biphenyl-based MOFs).
-
National Institutes of Health (PMC). Metal–Organic Framework Nanocarriers for Drug Delivery. (Protocols for Doxorubicin loading in Zr-MOFs).
-
PubChem. Compound Summary: [1,1'-Biphenyl]-2,5-dicarboxylic acid (CAS 4445-51-6). (Chemical and physical property data).[1][4][5][7][8][9][10][11][12][13]
Disclaimer: The protocols provided involve hazardous chemicals (DMF, Zirconium salts, Doxorubicin). All experiments must be conducted in a fume hood with appropriate PPE. Drug loading efficiencies vary based on the specific polymorph of the MOF synthesized.
Sources
- 1. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-2,5-dicarboxylic acid | 4445-51-6 [sigmaaldrich.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. diphenic-acid-biphenyl-22dicarboxylic-acid - Sarex Fine [sarex.com]
- 9. [1,1'-Biphenyl]-2,4'-dicarboxylic acid | C14H10O4 | CID 13204085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
Application Note: Hydrothermal Synthesis of Coordination Polymers with Biphenyl-2,5-dicarboxylic Acid
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). It addresses the specific challenges of using Biphenyl-2,5-dicarboxylic acid (systematically known as 2-phenylterephthalic acid ), a sterically hindered and asymmetric ligand that offers unique topological possibilities compared to its symmetric isomers (e.g., 4,4'-H₂bpdc).
Executive Summary
The use of Biphenyl-2,5-dicarboxylic acid (H₂bpdc-2,5) represents a strategic shift from standard linear linkers (like terephthalic acid or 4,4'-biphenyldicarboxylic acid) to asymmetric, sterically hindered building blocks . Unlike the planar and linear 4,4'-isomer, the 2,5-isomer introduces a pendant phenyl ring at the ortho position of the terephthalate core. This steric bulk forces the carboxylate groups out of plane, preventing the formation of dense, non-porous packing and favoring the formation of helical chains, discrete cages, or interpenetrated networks with unique pore environments.
This guide provides a validated protocol for the hydrothermal synthesis of Zn(II) and Co(II) coordination polymers using H₂bpdc-2,5, focusing on solubility management, pH control, and crystallization kinetics.
Ligand Chemistry & Structural Logic
Understanding the ligand's geometry is critical for experimental design.
| Feature | Biphenyl-2,5-dicarboxylic acid (2-Phenylterephthalic acid) | 4,4'-Biphenyldicarboxylic acid (Standard H₂bpdc) |
| Symmetry | ||
| Sterics | High (Phenyl group at pos. 2 creates twist) | Low (Planar rotation possible) |
| Coordination | Twisted Carboxylates (Non-coplanar) | Linear / Co-axial |
| Solubility | Moderate (Disrupted stacking) | Low (Strong |
| Resulting Topology | Helical, Low-Symmetry, Interpenetrated | Grid-like, Layered, Cubic |
Mechanistic Insight: The "Steric Twist" Effect
The phenyl substituent at the 2-position creates significant steric repulsion with the carboxylate at the 1-position (and the adjacent ring hydrogen). This forces the carboxylate group to rotate approximately 40-60° out of the phenyl plane .
-
Consequence: The metal nodes cannot form flat "paddle-wheel" sheets easily.
-
Result: The system self-assembles into twisted secondary building units (SBUs), often leading to chiral frameworks from achiral precursors or permanent porosity due to inefficient packing.
Experimental Protocol: Hydrothermal Synthesis
Safety & Pre-requisites
-
PPE: Standard lab coat, nitrile gloves, safety goggles.
-
Equipment: 23 mL Teflon-lined stainless steel autoclaves, programmable oven, ultrasonic bath.
-
Reagents:
Protocol A: Zn(II)-bpdc-2,5 Framework (Base-Assisted)
Target: 3D Porous Framework or 2D Layered Network
Step-by-Step Methodology:
-
Ligand Dissolution (The Critical Step):
-
Weigh 0.5 mmol (121 mg) of Biphenyl-2,5-dicarboxylic acid into a 20 mL glass vial.
-
Add 10 mL of deionized H₂O .
-
Note: The ligand is insoluble in neutral water. Add 1.0 mL of 1.0 M NaOH dropwise under stirring.
-
Sonicate for 10 minutes until a clear solution is obtained (Formation of Na₂-bpdc-2,5).
-
Checkpoint: If the solution is cloudy, add dilute NaOH dropwise until clear, but do not exceed pH 8.5 to avoid Zinc Hydroxide precipitation.
-
-
Metal Addition:
-
In a separate vial, dissolve 0.5 mmol (149 mg) of Zn(NO₃)₂·6H₂O in 5 mL of H₂O .
-
Slowly add the metal solution to the ligand solution under vigorous stirring. A white transient precipitate may form; stir for 30 mins.
-
Optional: Add 0.25 mmol (39 mg) of 4,4'-bipyridine if a pillared 3D structure is desired.
-
-
Hydrothermal Treatment:
-
Transfer the suspension/solution (Total volume ~15-16 mL) into a 23 mL Teflon-lined autoclave .
-
Seal tightly.[3]
-
Place in a programmable oven.
-
-
Temperature Profile:
-
Ramp: 25°C
160°C (2 hours) -
Hold: 160°C (72 hours / 3 days)
-
Cool: 160°C
25°C (Cooling rate: 5°C/hour). Slow cooling is essential for single-crystal growth.
-
-
Isolation:
-
Filter the resulting colorless block crystals.
-
Wash with H₂O (
mL) and Ethanol ( mL). -
Air dry at room temperature.
-
Protocol B: Co(II)-bpdc-2,5 (Solvothermal Variation)
Target: Magnetic Coordination Polymer with higher solubility tolerance.
-
Solvent System: Use a mixture of H₂O : Ethanol (1:1 v/v) . The ethanol aids in the solubility of the organic ligand without aggressive base addition, slowing down the deprotonation and improving crystal quality.
-
Stoichiometry: Mix Co(NO₃)₂·6H₂O (0.5 mmol) and H₂bpdc-2,5 (0.5 mmol) in 12 mL of solvent.
-
Reaction: 140°C for 3 days.
-
Product: Pink/Violet crystals expected.
Visualization: Synthesis Workflow & Logic
Caption: Workflow for the hydrothermal synthesis of CPs using Biphenyl-2,5-dicarboxylic acid, highlighting the critical deprotonation step and the steric influence on the final topology.
Characterization & Expected Data
To validate the synthesis, the following analytical data should be collected.
| Technique | Purpose | Expected Feature for H₂bpdc-2,5 CP |
| PXRD (Powder X-Ray Diffraction) | Phase Purity | Sharp, low-angle peaks indicating crystallinity. Distinct from starting materials. |
| SC-XRD (Single Crystal XRD) | Structure Solution | Twisted SBU : Look for non-coplanar carboxylates. Space Group : Often |
| FT-IR (Infrared Spectroscopy) | Coordination Mode | Shift of |
| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss < 100°C (Solvent). Plateau up to 300-350°C (Framework stability). |
Troubleshooting Guide
-
Problem: Amorphous Powder.
-
Solution: Decrease cooling rate to 2°C/h. Add a modulator (e.g., acetic acid) to slow down nucleation.
-
-
Problem: Unreacted Ligand (White opaque solid).
-
Solution: Increase pH slightly (add more NaOH) or increase reaction temperature to 170°C.
-
-
Problem: Metal Oxide/Hydroxide Impurity.
-
Solution: pH is too high (>9). Reduce base concentration or use a weaker base like Urea.
-
Applications
-
Luminescence Sensing: Zn(II) polymers with this ligand often exhibit strong blue photoluminescence (ligand-to-metal charge transfer). The "twisted" nature reduces aggregation-caused quenching (ACQ), making them excellent sensors for nitro-aromatics (explosives detection).
-
Gas Separation: The steric bulk of the 2-phenyl group can segment pores into smaller "cages," increasing selectivity for small gases (e.g., CO₂ over N₂) compared to the open channels of 4,4'-bpdc MOFs.
References
-
Li, B., et al. "Hydrothermal Synthesis of 1D Zn(II) Coordination Polymer." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5499-5500. Link
-
Kirillov, A. M., et al. "Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties." Inorganic Chemistry, vol. 61, no.[4] 32, 2022, pp. 12577–12590.[4] Link
-
Zhang, Z., et al. "Syntheses and structures of four transition metal coordination polymers constructed from 2,2′-bipyridyl-4,4′-dicarboxylate."[5] Journal of Coordination Chemistry, vol. 66, 2013.[6] Link
-
Zhao, Y., et al. "Five Mn(II) Coordination Polymers Based on 2,3′,5,5′-Biphenyl Tetracarboxylic Acid: Syntheses, Structures, and Magnetic Properties." Crystal Growth & Design, 2015. Link
-
Chung, T. S., et al. "Thermotropic Liquid Crystal Polymers: Investigation and Synthesis."[7][8] National Academic Digital Library of Ethiopia, 2001. (Reference for 2-phenylterephthalic acid synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands [mdpi.com]
- 4. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands | MDPI [mdpi.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Purification of crude Biphenyl-2,5-dicarboxylic acid
Technical Support Center: Biphenyl-2,5-dicarboxylic Acid (H₂bpdc) Ticket ID: PUR-25-BPDC Status: Open Subject: Purification Protocols & Troubleshooting for Crude H₂bpdc[1]
User Guide Overview
Welcome to the Technical Support Center. This guide addresses the purification of Biphenyl-2,5-dicarboxylic acid , a critical organic linker used in Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.[1]
Unlike its symmetric cousin (4,4'-biphenyldicarboxylic acid), the 2,5-isomer presents unique challenges due to the steric hindrance at the ortho (2-position) carboxylic acid.[1] This guide prioritizes purity for MOF synthesis (defect-free crystal growth) and biological applications.[1]
Module 1: The "Golden Standard" Purification Protocol
Method: Acid-Base Reprecipitation with Oxidative Polishing Best For: Removal of unreacted starting materials, inorganic salts, and bulk impurities.[1]
The Logic (Why this works):
Crude H₂bpdc is often contaminated with non-polar byproducts (e.g., dimethyl biphenyls, halides) and metal catalysts.
-
Base Solubilization: H₂bpdc converts to its water-soluble disodium salt (
).[1] Non-polar organic impurities remain insoluble.[1] -
Filtration: Physical removal of insoluble organics and bulk Palladium (Pd) black.[1]
-
Acidification: Protonation regenerates the insoluble H₂bpdc, precipitating it out while leaving salts (NaCl, NaBr) and soluble polar impurities in the water.
Step-by-Step Protocol
-
Dissolution: Suspend crude H₂bpdc (10 g) in 1M NaOH (100 mL) . Stir vigorously at 40°C.
-
Note: If the solution remains cloudy after 30 mins, these are insoluble impurities.
-
-
Filtration (Critical): Filter the alkaline solution through a Celite 545 pad packed in a sintered glass funnel.
-
Action: Wash the pad with 20 mL fresh 1M NaOH.[1] Discard the solid residue (contains Pd and organics).
-
-
Oxidative Polishing (Optional but Recommended): Add 30 mL of 30% Hydrogen Peroxide (
) to the filtrate.[1] Stir for 1 hour at room temperature.-
Reason: This oxidizes trace aldehydes or colored organic impurities to removable forms.[1]
-
-
Precipitation: Cool the filtrate in an ice bath (
). Slowly add 3M HCl dropwise with stirring until pH reaches .-
Observation: A thick white/off-white precipitate will form.[1]
-
-
Isolation: Filter the solid. Wash with copious amounts of deionized water until the filtrate is neutral (pH 7).
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Module 2: Advanced Purification (Recrystallization)
Method: Solvothermal Recrystallization Best For: Removing trapped solvent molecules and achieving "MOF-grade" crystallinity.[1]
Solvent Selection Table
| Solvent System | Solubility | Usage Context |
|---|---|---|
| DMF / Ethanol | High (Hot) | Best for crystal growth.[1] Good for removing trace isomers.[1] |
| Glacial Acetic Acid | Moderate (Hot) | Excellent for removing colored impurities.[1] |
| DMSO | High | Use only if DMF fails; difficult to remove solvent residues.[1] |
Protocol (DMF/Ethanol Method)
-
Dissolve dried H₂bpdc in the minimum amount of boiling DMF (approx. 10-15 mL per gram).
-
Once dissolved, hot-filter (if necessary) to remove any remaining dust.[1]
-
Add hot Ethanol (antisolvent) dropwise until the solution turns slightly turbid.[1]
-
Re-heat to clarify, then allow to cool slowly to room temperature, then to
. -
Collect crystals via filtration and wash with cold ethanol.[1]
Module 3: Visualization of Purification Logic
Caption: Flowchart illustrating the selective separation of H₂bpdc from metal and organic impurities via pH manipulation.
Module 4: Troubleshooting & FAQs
Ticket #404: Product is Grey or Black
User Report: "After acid precipitation, my white powder looks grey." Root Cause: Palladium (Pd) contamination.[1] Pd particles often pass through standard filter paper.[1] Solution:
-
The Celite Fix: Redissolve the product in NaOH. Ensure you use a tightly packed Celite pad (at least 2 cm thick) for filtration.[1]
-
The Scavenger Fix: If Celite fails, add a thiourea-based metal scavenger (e.g., SiliaMetS®) to the alkaline solution before filtration.
-
The Wash: Wash the final acidic solid with 0.1M HCl; Pd salts are often soluble in dilute acid.[1]
Ticket #502: "Sticky" Precipitate (Oiling Out)
User Report: "Upon adding HCl, the product formed a gummy oil instead of a powder." Root Cause: Rapid precipitation entrapping impurities, or the presence of intermediate esters (incomplete hydrolysis). Solution:
-
Slow Down: Add HCl very slowly while stirring rapidly.
-
Sonication: Sonicate the gummy mixture; this often induces crystallization.[1]
-
Check Hydrolysis: If the starting material was a diester, the steric hindrance at the 2-position (ortho) might have prevented full hydrolysis.
-
Fix: Reflux in 2M NaOH (stronger base) for 12 hours to ensure the 2-position ester is cleaved.[1]
-
Ticket #200: NMR Shows Aliphatic Peaks
User Report: "My aromatic region is clean, but I see peaks at 2.7-2.9 ppm and 8.0 ppm." Root Cause: Solvent inclusion.[1] H₂bpdc is a MOF linker; it loves to trap polar solvents (DMF, DMSO) in its crystal lattice. Solution:
-
Solvent Exchange: Soak the crystals in Methanol or Acetone for 24 hours, refreshing the solvent twice.
-
Activation: Dry at
under high vacuum (< 0.1 mbar).
Module 5: Decision Tree for Troubleshooting
Caption: Diagnostic tree for identifying and resolving common purity issues.
References
-
Vertex, A. et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis."[1] Scientific Research Publishing.[1] 2[1][3]
-
Kaur, H. et al. "Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework."[1][4] Royal Society of Chemistry (RSC) Applied Interfaces.[1] 4[1][3][5][6]
-
Biotage. "How to Remove Palladium in three easy steps." Biotage Knowledge Base.[1] 7[1][3][5]
-
Reinsch, H. et al. "Polymorphous Al-MOFs Based on V-Shaped Linker Molecules."[1] Inorganic Chemistry (ACS Publications).[1] 8
-
Cheméo. "Chemical Properties of [1,1'-Biphenyl]-2,2'-dicarboxylic acid (Isomer Analog Data)." 9[1][3][5]
Sources
- 1. Diphenic acid | C14H10O4 | CID 10210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 3. data.epo.org [data.epo.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US8653292B2 - Metal organic framework compounds - Google Patents [patents.google.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Improving the yield of Biphenyl-2,5-dicarboxylic acid synthesis
Technical Support Center: Biphenyl-2,5-dicarboxylic Acid Synthesis
Introduction: The Synthetic Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield ceilings or purity issues with Biphenyl-2,5-dicarboxylic acid (also known as 2-phenylterephthalic acid ).
This ligand is a critical linker for Metal-Organic Frameworks (MOFs), such as derivatives of UiO-67, where it introduces steric bulk and alters pore environments compared to standard terephthalic acid.
The Core Problem: The synthesis involves an ortho-substituted Suzuki-Miyaura coupling.[1] The steric hindrance at the 2-position of the terephthalate core significantly retards the oxidative addition and transmetallation steps, leading to:
-
Protodeboronation of the phenylboronic acid (loss of stoichiometry).
-
Homocoupling of the boronic acid (biphenyl impurity).
-
Incomplete Conversion leaving difficult-to-separate aryl halide starting material.
This guide moves beyond standard textbook protocols to address these specific kinetic barriers.
Module 1: Optimized Synthetic Workflow
We recommend a two-step strategy: Suzuki Coupling of the Diester followed by Saponification . Attempting to couple the free acid directly often results in catalyst poisoning via carboxylate coordination to the Palladium center.
Step 1: The Sterically Demanding Suzuki Coupling
Reaction: Dimethyl 2-bromoterephthalate + Phenylboronic Acid
Optimized Protocol:
-
Reagents:
-
Dimethyl 2-bromoterephthalate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv) — Excess is crucial to account for deboronation.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(dppf)Cl₂ (3 mol%).
-
Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for hindered substrates.
-
Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).
-
-
Procedure:
-
Charge solids into a reaction vessel.
-
Evacuate and backfill with Argon (x3). Oxygen is the primary cause of homocoupling.
-
Add degassed solvents via syringe.
-
Heat to 100°C for 16–24 hours.
-
-
Workup: Filter through Celite (removes Pd black), concentrate, and recrystallize from MeOH/DCM.
Step 2: Hydrolysis (Saponification)
Reaction: Diester
Optimized Protocol:
-
Suspend the diester in THF/Water (1:1).
-
Add LiOH·H₂O (5.0 equiv). LiOH is more effective than NaOH for sterically crowded esters due to the smaller cation radius.
-
Reflux at 70°C for 12 hours.
-
Acidification: Cool to 0°C and acidify with 1M HCl to pH 1–2. The product precipitates as a white solid.
Module 2: Troubleshooting Guide (Q&A)
Category A: Low Yield & Incomplete Conversion
Q1: I see substantial starting material (bromide) remaining after 24 hours. Should I add more catalyst? A: No. Adding more catalyst to a "dead" reaction rarely helps. The issue is likely ligand dissociation or catalyst deactivation .
-
Diagnosis: The ortho-ester group creates steric bulk that prevents the standard Pd(PPh₃)₄ catalyst from effectively performing the oxidative addition.
-
Solution: Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands facilitate oxidative addition into hindered aryl chlorides/bromides and stabilize the active Pd(0) species [1]. Alternatively, use Pd(dppf)Cl₂ , which has a large bite angle and resists dechelation better than monodentate phosphines.
Q2: My yield is low (40-50%), and I see a lot of biphenyl (Ph-Ph) in the GC-MS. A: This is Homocoupling , driven by oxygen or low reaction rates.
-
Mechanism: Oxygen oxidizes Pd(0) to Pd(II) in the absence of aryl halide, promoting the coupling of two boronic acid molecules.
-
Solution:
-
Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for 20 minutes before adding the catalyst.
-
Slow Addition: If homocoupling persists, add the Phenylboronic acid solution dropwise over 1 hour using a syringe pump. This keeps the concentration of boronic acid low relative to the catalyst, favoring the cross-coupling over homocoupling [2].
-
Category B: Purification & Purity[4]
Q3: The final product is grey/brown even after acidification. How do I remove the Palladium? A: Palladium residues ("Pd black") often trap within the precipitating acid.
-
Solution (The "Celite Sandwich"):
-
After saponification (but before acidification), you have the di-lithium salt dissolved in water.
-
Add activated carbon (charcoal) to this aqueous solution and stir at 50°C for 30 mins.
-
Filter this hot solution through a Celite pad.
-
Then acidify the clear filtrate. This ensures the Pd is removed while the product is still soluble [3].
-
Q4: I suspect mono-hydrolysis. One ester group remains.[3] Which one? A: The ester at the 2-position (ortho to the phenyl ring) is extremely hindered and hydrolyzes much slower than the 5-position ester.
-
Validation: Check 1H NMR. A singlet methyl peak at ~3.6 ppm indicates incomplete hydrolysis.
-
Fix: Increase temperature to reflux (100°C) and switch solvent to Dioxane/Water (allows higher temp than THF). Use KOH instead of LiOH if higher basicity is required, but ensure adequate water solubility.
Module 3: Visualizing the Logic
The following diagram illustrates the critical decision pathways for optimizing this specific synthesis.
Caption: Decision logic for overcoming kinetic barriers in sterically hindered Suzuki coupling and hydrolysis.
Module 4: Comparative Optimization Data
The following table summarizes the impact of ligand and base selection on the yield of the diester intermediate (Step 1).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 35% | Poor conversion; Catalyst decomposition. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 68% | Improved stability; moderate conversion. |
| 3 | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92% | Recommended. Best handling of steric bulk. |
| 4 | Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene/H₂O | 100 | 89% | Excellent, but SPhos is often cheaper/sufficient. |
References
-
Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Journal of Organic Chemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Available at: [Link]
Sources
Technical Support Center: Synthesis of Biphenyl-2,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of Biphenyl-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Biphenyl-2,5-dicarboxylic acid is a key building block in the synthesis of advanced polymers and pharmaceutical compounds, but its preparation can be accompanied by several challenging side reactions that impact yield and purity.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Biphenyl-2,5-dicarboxylic acid?
There are two primary strategies for synthesizing Biphenyl-2,5-dicarboxylic acid:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is arguably the most versatile and widely used method. It typically involves the coupling of a phenylboronic acid with a halogenated benzoic acid derivative, such as 2-bromo- or 2-iodoterephthalic acid (or its corresponding ester). The reaction requires a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Oxidation of a Biphenyl Precursor: This route starts with a pre-formed biphenyl scaffold, such as 2,5-dimethylbiphenyl, which is then oxidized to form the two carboxylic acid groups.[3][4] This method avoids the use of expensive palladium catalysts but can present its own challenges related to incomplete oxidation and purification.[5]
Q2: My Suzuki coupling reaction has a low yield and multiple spots on the TLC. What are the likely side products?
Low yields and a complex crude mixture in Suzuki couplings are classic symptoms of competing side reactions. The most common culprits are:
-
Homocoupling: This is the self-coupling of your boronic acid reagent to form biphenyl.[1][6] This consumes your starting material and generates a non-polar impurity that can complicate purification.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, converting your boronic acid into benzene.[7] This is a major pathway for starting material loss.
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. For example, 2-bromoterephthalic acid would be converted to terephthalic acid.[8][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
This section addresses specific issues encountered during the palladium-catalyzed synthesis of Biphenyl-2,5-dicarboxylic acid.
Issue 1: Significant formation of biphenyl (homocoupling byproduct) is observed.
Causality: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by using a Pd(II) precatalyst that can directly oxidize the boronic acid before the main catalytic cycle begins.[1][6][10]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a key contributor to homocoupling.[10][11] Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[11]
-
Catalyst Selection: Whenever possible, use a Pd(0) catalyst source like Pd(PPh₃)₄. If you must use a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent to facilitate its reduction to the active Pd(0) state without promoting other side reactions.[6][12]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, which outcompetes the side reactions leading to homocoupling.[6]
-
Controlled Addition: In some cases, slow addition of the boronic acid can help maintain its low concentration in the reaction mixture, disfavoring the bimolecular homocoupling reaction.[13]
Issue 2: My mass spectrometry analysis shows a significant peak corresponding to benzene, and my boronic acid is consumed faster than the aryl halide.
Causality: This is a clear indication of protodeboronation, the replacement of the boronic acid group with a proton from a source in the reaction mixture (often water).[7] This side reaction is highly dependent on pH, temperature, and the specific structure of the boronic acid.[7] It can be catalyzed by the base or even by palladium-phosphine complexes themselves.[14]
Troubleshooting Steps:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction. If protodeboronation is severe, switch to a non-aqueous system. Use anhydrous solvents and dry reagents thoroughly.
-
Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[15] Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective while minimizing this side reaction.
-
Use a Boronic Ester: Boronic acids can be protected as esters, most commonly pinacol esters. These esters are more stable and less susceptible to premature protodeboronation.[1] They participate in the catalytic cycle via a "slow release" of the active boronic acid.[15]
-
Minimize Reaction Time and Temperature: High temperatures and long reaction times increase the likelihood of protodeboronation.[16] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting aryl halide is consumed. Run the reaction at the lowest temperature that provides a reasonable rate.[11]
Visualizing Competing Pathways in Suzuki Coupling
The following diagram illustrates the desired catalytic cycle for the synthesis of Biphenyl-2,5-dicarboxylic acid and the two major competing side reactions that consume the boronic acid starting material.
Caption: Desired Suzuki cycle vs. protodeboronation and homocoupling side reactions.
Troubleshooting Guide: Oxidation Route
Issue 3: The oxidation of 2,5-dimethylbiphenyl is incomplete, resulting in a mixture of mono- and di-acids.
Causality: The oxidation of the second methyl group is often slower than the first, leading to the accumulation of the intermediate, 2'-methyl-biphenyl-2,5-dicarboxylic acid. This can be due to insufficient oxidant strength, suboptimal temperature, or catalyst deactivation.[3][5]
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction temperature is high enough to drive the reaction to completion, often in the range of 150-210°C for catalytic air oxidations.[4] Increase the pressure of the oxidant (e.g., O₂) if using a sealed system.
-
Catalyst System: The choice of catalyst is crucial. A common system for this type of oxidation is a mixture of cobalt and manganese salts with a bromine source (e.g., HBr or NaBr) in an acidic solvent like acetic acid.[4] Ensure all components are present in the correct ratios.
-
Post-Reaction Treatment: Sometimes, a second, more aggressive oxidation step may be necessary. After the primary oxidation, if intermediates remain, consider adding a stronger oxidant like potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup.
-
Purification Strategy: If a mixture is unavoidable, purification can be achieved. The di-acid is significantly more polar than the mono-acid intermediate. Converting the crude mixture to the dimethyl esters followed by column chromatography is often an effective strategy.
Purification of the Final Product
Issue 4: The crude Biphenyl-2,5-dicarboxylic acid is difficult to purify and contains persistent impurities.
Causality: The carboxylic acid groups make the product highly polar and often poorly soluble in common organic solvents for chromatography. Impurities may include starting materials, homocoupled byproducts, or partially oxidized intermediates.[17]
Recommended Purification Protocol: Acid-Base Extraction & Recrystallization
This is a robust method for purifying dicarboxylic acids, effectively removing neutral or less acidic impurities.[17]
-
Dissolution: Dissolve the crude product in an aqueous base solution (e.g., 1 M NaOH or K₂CO₃) with gentle heating. The desired di-acid will deprotonate to form a water-soluble disalt. Neutral impurities like biphenyl will remain insoluble.
-
Filtration: Filter the basic solution to remove any insoluble organic impurities (like the homocoupling byproduct) and residual palladium catalyst.
-
Acidification: Cool the clear filtrate in an ice bath and slowly acidify with a strong acid (e.g., 3 M HCl) with vigorous stirring until the pH is ~2. The Biphenyl-2,5-dicarboxylic acid will precipitate out as a solid.[17][18]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallization: For the highest purity, recrystallize the solid from a suitable solvent system. Mixtures such as ethanol/water or acetic acid/water are often effective.[17] Dissolve the solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then isolate by vacuum filtration. Dry the final product under vacuum.
Summary of Impurities and Purification Strategies
| Impurity Type | Common Source | Recommended Removal Technique |
| Biphenyl | Homocoupling of boronic acid | Acid-Base Extraction (remains as insoluble solid in base) |
| Benzene | Protodeboronation of boronic acid | Removed during solvent evaporation (volatile) |
| Terephthalic Acid | Dehalogenation of starting material | Difficult to separate; requires chromatography of ester derivatives |
| Mono-acid intermediate | Incomplete oxidation | Chromatography of ester derivatives; fractional crystallization |
| Palladium Residue | Catalyst from Suzuki coupling | Filtration during acid-base extraction; activated carbon treatment |
Optimized Protocol: Minimized Side-Reaction Suzuki Coupling
This protocol is designed as a robust starting point to minimize common side reactions for the synthesis of Biphenyl-2,5-dicarboxylic acid dimethyl ester, which can then be hydrolyzed to the final di-acid.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add dimethyl 2-bromoterephthalate (1.0 eq.), phenylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[9]
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[9][11]
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the dimethyl 2-bromoterephthalate.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Hydrolysis: Purify the crude dimethyl ester by flash column chromatography on silica gel. The purified ester can then be hydrolyzed to the final di-acid using standard conditions (e.g., NaOH in MeOH/H₂O, followed by acidic workup).
Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Wikipedia. (2023, December 27). Protodeboronation. Retrieved from [Link]
- Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). JP2664467B2 - Purification method of biphenyldicarboxylic acid.
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
- Koshel, G. N., et al. (n.d.). Liquid-phase Catalytic Oxidation of 2,5-Dimethylbiphenyl. Russian Journal of General Chemistry.
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Scirp.org. (n.d.). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pleiades.online [pleiades.online]
- 4. WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids - Google Patents [patents.google.com]
- 5. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
Optimization of reaction conditions for Biphenyl-2,5-dicarboxylic acid polymerization
Technical Support Center: Optimization of Reaction Conditions for Biphenyl-2,5-dicarboxylic Acid Polymerization
Executive Summary & Technical Context
Welcome to the technical support hub for Biphenyl-2,5-dicarboxylic acid (H₂bpdc) . Unlike its symmetric isomer (4,4'-bpdc), the 2,5-isomer presents unique steric challenges due to the ortho-substitution at the C2 position relative to the biphenyl linkage. This results in a twisted dihedral angle that significantly influences solubility, metal coordination geometry, and polymerization kinetics.
This guide addresses the two primary polymerization pathways for this monomer:
-
Coordination Polymerization: Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs).[1]
-
Organic Polycondensation: Synthesis of Polyesters or Polyamides.
Pre-Reaction Checklist: Solubility & Monomer Integrity
Q: My monomer is not dissolving completely in standard organic solvents. Is this normal?
A: Yes. The biphenyl core is hydrophobic, while the carboxylic acid groups form strong intermolecular hydrogen bonds.
-
The Issue: The C2-carboxylic acid is sterically hindered by the pendant phenyl ring, making solvation energetically demanding compared to the C5-acid.
-
The Fix:
-
For MOF Synthesis: Do not rely on pure ethanol or methanol. Use high-dielectric aprotic solvents like DMF (N,N-Dimethylformamide) or DEF (N,N-Diethylformamide) . If using hydrothermal conditions, you must convert the acid to its salt form in situ using a base (NaOH or KOH) or a tertiary amine (TEA) to ensure full deprotonation and solubility [1].
-
For Organic Polymerization: Use NMP (N-methyl-2-pyrrolidone) with LiCl (5-10 wt%) to break hydrogen bond aggregation.
-
Module A: Coordination Polymerization (MOFs/CPs)
Context: This is the most common application for H₂bpdc, often reacting with Zn(II), Cd(II), or Mn(II) salts.
Protocol Optimization Workflow
Figure 1: Generalized workflow for solvothermal synthesis of biphenyl-2,5-dicarboxylate CPs.
Troubleshooting Guide: MOF Synthesis
| Symptom | Probable Cause | Corrective Action |
| Amorphous Powder (No Crystals) | Nucleation rate is too fast. | Add a Modulator: Introduce monocarboxylic acids (e.g., acetic acid, benzoic acid) at a 10:1 to 30:1 molar ratio vs. the ligand. This competes for metal sites, slowing nucleation and promoting crystal growth. |
| Unreacted Ligand in Product | pH is too low; Ligand not deprotonated. | Adjust Base Ratio: The 2,5-isomer requires a precise base equivalent (typically 2.0 eq of NaOH/KOH per ligand) to fully activate the hindered C2-acid site [1]. |
| Opaque/Polycrystalline Aggregates | Cooling rate was too rapid. | Programmed Cooling: Do not crash cool. Use a programmable oven to cool at 1–2°C per hour . This allows defects to anneal during crystal formation [1]. |
| Low Porosity / Pore Collapse | Solvent tension destroyed structure during drying. | Solvent Exchange: Exchange high-boiling solvents (DMF/Water) with low-boiling ethanol/acetone over 3 days, then perform Supercritical CO₂ drying or vacuum activation at moderate temps (100°C). |
Expert Insight: In H₂bpdc, the carboxylate at the 2-position often bridges metal centers differently than the 5-position due to steric crowding. If you observe unexpected topologies, check if the C2-carboxylate is acting as a monodentate ligand while the C5 is chelating.
Module B: Organic Polycondensation (Polyesters/Aramids)
Context: Reacting H₂bpdc with diols or diamines to form high-performance polymers.
Critical Issue: Differential Reactivity
Q: Why is the molecular weight (Mw) of my polymer consistently low?
A: This is likely due to the "Ortho Effect." The carboxylic acid at position 2 is sterically hindered by the phenyl ring at position 1.
-
Mechanism: In standard melt polycondensation, the C5-acid reacts significantly faster than the C2-acid. This leads to stoichiometric imbalance in the growing chain ends, causing premature chain termination.
-
The Solution:
-
Activate the Monomer: Do not use the diacid directly. Convert H₂bpdc to its diacid chloride (using thionyl chloride) or diester (dimethyl biphenyl-2,5-dicarboxylate) before polymerization. The acid chloride is much more reactive and overcomes the steric barrier.
-
Catalyst Selection: For polyesterification, use Titanium(IV) isopropoxide or Antimony trioxide at slightly higher temperatures (200°C+) to force the conversion of the hindered C2 site [2].
-
Troubleshooting Guide: Organic Polymerization
| Symptom | Probable Cause | Corrective Action |
| Black/Discolored Polymer | Thermal decomposition before polymerization completion. | Nitrogen Purge: Ensure strict O₂ exclusion. The biphenyl moiety is susceptible to oxidative crosslinking at high T (>250°C). |
| Insoluble Gel Formation | Crosslinking or Side Reactions. | Stoichiometry Check: Ensure strict 1:1.000 stoichiometry. Even a 1% excess of the diacid can cause end-capping. |
| Low Yield (Interfacial Polymerization) | Hydrolysis of the acid chloride. | Phase Transfer Catalyst: If using the acid chloride in an interfacial system (Water/DCM), add a phase transfer catalyst (e.g., TBAB) to assist the reaction at the interface. |
FAQ: Advanced Characterization
Q: How do I distinguish the coordination modes of the 2- vs 5-position carboxylates in IR spectroscopy?
A: Look at the
-
Chelating (usually C5):
. -
Monodentate/Bridging (often C2 due to steric twist):
. -
Note: The C2-carboxylate stretch is often shifted to slightly higher wavenumbers due to the twisted environment disrupting conjugation.
Q: Can I use microwave synthesis for H₂bpdc MOFs? A: Yes, but proceed with caution. The asymmetric nature of the ligand means it aligns rapidly in the field, potentially leading to kinetic products (metastable phases) rather than the thermodynamic products obtained in solvothermal ovens. Reduce reaction times from 72h to 30-60 mins, but verify crystallinity via PXRD immediately.
References
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 2022.
- Citation Context: Defines hydrothermal protocols (160°C, 72h)
-
Preparation and use of biphenyldicarboxylic acids. World Intellectual Property Organization (Patent WO2019152085A1), 2019.
-
Citation Context: Provides industrial conditions for melt polymerization and catalyst selection (Titanium alkoxides) for biphenyl dicarboxylic acids.[2]
-
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids. International Journal of Organic Chemistry, 2012.
- Citation Context: details the solubility and purification of biphenyl dicarboxylic acid isomers.
For further assistance, please contact the Application Science team with your specific solvent system and target molecular weight/topology.
Sources
Preventing crystal defects in Biphenyl-2,5-dicarboxylic acid-based MOFs
The following Technical Support Guide is structured as a dynamic, non-linear troubleshooting center designed for advanced researchers working with Biphenyl-2,5-dicarboxylic acid (2,5-H₂bpdc) metal-organic frameworks.
Unlike the linear 4,4'-isomer (used in UiO-67), the 2,5-isomer possesses a kinked V-shape geometry (
Status: Active Operator: Senior Application Scientist Ticket Focus: Crystallinity, Phase Purity, and Defect Minimization in Biphenyl-2,5-dicarboxylate Frameworks.[1]
The Diagnostic Core: Understanding Your "Defect"
Before troubleshooting, we must define the defect. 2,5-H₂bpdc MOFs suffer from different defect classes than standard cubic MOFs (like UiO-66).
Q: My PXRD patterns show broad peaks and high background. Is this a "missing linker" defect?
A: Likely not. In 2,5-H₂bpdc systems, this signature usually indicates Rotational Disorder or Phase Impurity , not just missing linkers.[1]
The Mechanism: The biphenyl core has a low rotational barrier around the C1–C1' bond. In the 2,5-isomer, the carboxylic acid groups are ortho/meta relative to the connection point, creating steric strain.
-
Type A Defect (Static Disorder): The ligand locks into random torsional angles throughout the lattice, destroying long-range order.[1]
-
Type B Defect (Kinetic Phase): The V-shape ligand favors rapid precipitation of 1D chains or amorphous oligomers rather than the thermodynamic 3D framework.[1]
Diagnostic Protocol:
-
Run TGA: If you see a "sloped" weight loss before the decomposition temperature (approx. 350°C), you have trapped solvent in amorphous regions.[1]
-
Low-Angle PXRD: Look for split peaks at
. This indicates symmetry breaking due to ligand twisting.
Pre-Synthesis Optimization (Reagent Quality)
Q: The ligand (2,5-H₂bpdc) is commercially available.[1] Can I use it as received?
A: No. Commercial 2,5-H₂bpdc often contains trace amounts of the 2,4-isomer or decarboxylated byproducts (biphenyl-2-carboxylic acid) due to the synthesis route (Suzuki coupling or oxidation).[1] These act as "Capping Agents" , terminating crystal growth and inducing point defects.[1]
Purification Protocol:
-
Dissolution: Dissolve crude ligand in 1M NaOH.
-
Filtration: Filter to remove non-acidic biphenyl byproducts.
-
Precipitation: Slowly acidify with HCl to pH 3. Rapid acidification traps impurities.
-
Recrystallization: Recrystallize from Ethanol/Water (3:1).[1] The 2,5-isomer is less soluble than the 2,4-isomer.
Solvothermal Synthesis & Modulation
Q: How do I prevent rapid precipitation (amorphous defects)?
A: You must use a Competitor Modulator strategy.[1][2] Because 2,5-H₂bpdc is kinked, it nucleates difficultly but grows rapidly once formed.[1] You need to slow down the coordination rate.
The "Steric-Acid" Modulator System: Do not use Formic Acid (too small).[1] Use Benzoic Acid or Acetic Acid .
-
Role: The modulator coordinates to the metal cluster first.
-
Exchange: The 2,5-H₂bpdc displaces the modulator only when the thermodynamic orientation is correct.
Optimization Table: Modulator Ratios
| Target Outcome | Modulator | Molar Ratio (Metal:Ligand:Modulator) | Temperature | Note |
| High Crystallinity | Benzoic Acid | 1 : 1 : 30 | 120°C | Slower growth, fewer defects.[1] |
| Defect-Rich (Catalysis) | Acetic Acid | 1 : 1 : 50 | 100°C | Creates "missing cluster" sites; lower stability.[1][2] |
| Large Single Crystals | 2-Fluorobenzoic Acid | 1 : 1 : 20 | 130°C | Fluorine increases acidity ( |
Visualization: The Solvothermal Logic Gate
Caption: Logic flow for preventing kinetic trapping (amorphous defects) in 2,5-H₂bpdc synthesis via modulation.
Post-Synthetic Processing (Activation)[1]
Q: My crystals look perfect under the microscope, but they turn opaque and lose porosity after drying. Why?
A: This is Pore Collapse (The "Hidden Defect").[1] 2,5-H₂bpdc frameworks often rely on supramolecular interactions (π-π stacking of the biphenyl rings) to maintain their 3D structure.[1] Strong capillary forces during vacuum drying destroy this stacking.
The Solution: Supercritical CO₂ (scCO₂) Activation
-
Step 1 (Solvent Exchange): Exchange DMF with Ethanol (3x daily for 3 days).[1] Do not rush this. The biphenyl linker is hydrophobic; rapid exchange causes stress.
-
Step 2 (scCO₂): Flush with liquid CO₂ at 10°C. Heat to 40°C (supercritical state) and bleed pressure slowly over 4 hours.[1]
-
Why it works: scCO₂ has zero surface tension, preventing the capillary collapse of the "kinked" ligand framework.
Advanced Troubleshooting (FAQ)
Q: I am getting a mixture of needle crystals and block crystals.
A: You have Phase Impurity .
-
Needles: Often the 1D coordination polymer (kinetic product).[1]
-
Blocks: The desired 3D MOF.
-
Fix: Increase the synthesis temperature by 10-20°C. Higher energy favors the thermodynamic 3D phase. Alternatively, decrease the concentration of the metal salt by 20%.
Q: Can I use 4,4'-bpdc protocols (like UiO-67) for 2,5-bpdc?
A: Absolutely not.
-
UiO-67 relies on linear linkers to form
symmetry cages. -
2,5-bpdc forms helices or zig-zag chains.[1]
-
Using UiO-67 protocols will likely result in unreacted ligand sludge or discrete metal clusters, not a porous framework.
Q: How do I quantify the defect density?
A: Use ¹H NMR Digestion .
-
Dry the MOF sample thoroughly (activate).[1]
-
Digest 10 mg in
/DMSO-d6. -
Integrate the peaks for the 2,5-bpdc aromatic protons vs. the Modulator (Benzoic acid) protons.[1]
-
Calculation: If the theoretical Metal:Linker ratio is fixed (e.g., 2:1), any deviation or presence of modulator indicates missing linker defects compensated by the modulator.[1]
Defect Signaling Pathway[1]
This diagram illustrates how specific experimental variables directly influence the type of crystallographic defect formed in these specific MOFs.
Caption: Causal pathways linking experimental parameters to specific crystal defects in 2,5-H₂bpdc MOFs.
References
-
Review of Defect Engineering: Fang, Z., et al. "Defect Engineering of Metal–Organic Frameworks." Angewandte Chemie International Edition, 2015.[1] [Link][1]
-
Modulated Synthesis Mechanism: Schaate, A., et al. "Modulated Synthesis of Zr-Based MOFs: From Nano to Macro-Crystals."[2] Chemistry - A European Journal, 2011. [Link][1]
-
Biphenyl Dicarboxylate Coordination Polymers: Upe, S., et al. "Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties."[1][2] Inorganic Chemistry, 2022.[1] [Link][1]
-
Activation of Fragile MOFs: Mondal, S., et al. "Activation of Metal-Organic Frameworks: From Supercritical CO2 to Solvent Exchange." CrystEngComm, 2013.[1] [Link]
Sources
Technical Support Center: High-Purity Recrystallization of Biphenyl-2,5-Dicarboxylic Acid
Welcome to the Technical Support Center for advanced monomer purification. As a Senior Application Scientist, I frequently consult with researchers developing liquid crystalline polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients who struggle with the isolation of rigid aromatic dicarboxylic acids.
Biphenyl-2,5-dicarboxylic acid (also known as phenylterephthalic acid) presents unique purification challenges. The biphenyl core imparts significant hydrophobicity, while the para-oriented carboxylic acids engage in strong intermolecular hydrogen bonding. This creates a highly stable crystal lattice with exceptionally high melting points and poor solubility in standard organic solvents at room temperature.
This guide provides field-proven, self-validating protocols to help you achieve >99% purity.
Physicochemical Profiling & Solubility Data
To design a successful recrystallization system, we must first understand the thermodynamic behavior of the molecule. The table below synthesizes the solubility profile of Biphenyl-2,5-dicarboxylic acid to guide your solvent selection.
| Solvent System | Temperature | Solubility Profile | Mechanistic Application & Notes |
| Water | 25°C | Insoluble | Used as a highly effective anti-solvent for precipitation. |
| Water | 100°C – 350°C | Soluble (Pressurized) | Industrial standard. Requires a pressurized reactor to force dissolution[1]. |
| Glacial Acetic Acid | 118°C (Reflux) | Highly Soluble | Optimal for lab-scale. Acetic acid disrupts the solute's hydrogen-bonding network[2]. |
| Chloroform / Hexane | 25°C | Poor | Ineffective for the free acid; used primarily for washing[3]. |
| Ethyl Acetate / Hexane | Reflux | Moderate | Recommended only if the acid is first converted to a dimethyl ester derivative[4][5]. |
Purification Workflow & Decision Matrix
The following logic tree dictates the standard operating procedure for isolating the free acid from crude reaction mixtures (e.g., post-Suzuki cross-coupling or permanganate oxidation).
Workflow for the purification and recrystallization of Biphenyl-2,5-dicarboxylic acid.
Troubleshooting & FAQs (Q&A)
Q1: My recovered yield is exceptionally low when attempting to recrystallize from aqueous solutions. What is failing? A1: The causality here lies in the thermodynamics of the solvent-solute interaction. Biphenyl-2,5-dicarboxylic acid has near-zero solubility in water at ambient pressure. While water is the preferred green solvent for industrial terephthalic acid purification, it requires elevated temperatures (100°C to 350°C) inside a pressurized reactor to overcome the lattice energy of the crystals[1]. If you are working in standard laboratory glassware, you must switch to glacial acetic acid, which effectively solvates the compound at standard reflux (118°C)[2].
Q2: After synthesizing the monomer via palladium-catalyzed cross-coupling, my product has a persistent grey/black tint. How do I remove this? A2: That grey tint is colloidal palladium or degraded catalyst residue trapped within the crystal lattice. Because these metals are insoluble in organic solvents, they act as nucleation sites during cooling, co-crystallizing with your product. Fix: You must perform a hot filtration through a pre-warmed Celite pad while the acetic acid solution is at a rolling boil[2]. For severe contamination, first convert the crude acid to its water-soluble potassium salt (using K₂CO₃), filter the aqueous layer to remove the metal, and re-precipitate the free acid with HCl before performing the final acetic acid recrystallization[2].
Q3: I am detecting mono-carboxylic acid impurities (like benzoic acid or toluic acid derivatives) in my NMR. How do I separate them? A3: Mono-carboxylic acids lack the secondary hydrogen-bonding site of your target dicarboxylic acid, making them significantly more soluble in polar solvents[6]. During the cooling phase of your recrystallization, the Biphenyl-2,5-dicarboxylic acid will crash out of the solution first. By ensuring you do not evaporate the solvent, and by filtering the crystals while the mother liquor is still cold, the mono-acid impurities will remain dissolved in the filtrate[6].
Q4: Can I use standard column chromatography instead of recrystallization? A4: It is highly discouraged for the free acid. The dual carboxylic acid groups will streak severely on standard silica gel due to strong chemisorption. If chromatography is absolutely necessary, you must first convert the acid to its dimethyl ester derivative, purify the ester using a hexane/ethyl acetate gradient, and then hydrolyze it back to the free acid[4][5].
Validated Experimental Protocol: Glacial Acetic Acid Recrystallization
This self-validating protocol utilizes glacial acetic acid to disrupt the hydrogen bonding of the dicarboxylic acid, ensuring complete dissolution at reflux and high-yield recovery upon cooling.
Step 1: Preparation and Dissolution
-
Transfer the crude Biphenyl-2,5-dicarboxylic acid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add glacial acetic acid at a ratio of approximately 15–20 mL per gram of crude material.
-
Heat the suspension to reflux (approx. 118°C) using an oil bath. Stir vigorously until the solid is completely dissolved. Self-Validation Check: The solution should become transparent. If particulate matter remains after 15 minutes of reflux, it is likely inorganic salt or catalyst residue.
Step 2: Hot Filtration (Crucial for Cross-Coupling Products)
-
Pre-warm a Buchner funnel and a filter flask to prevent premature crystallization. Prepare a 1 cm pad of Celite over the filter paper.
-
Rapidly vacuum-filter the boiling solution through the Celite pad to remove insoluble impurities (e.g., Pd/Cu catalysts)[2].
Step 3: Controlled Crystallization
-
Transfer the hot filtrate to an Erlenmeyer flask.
-
Allow the solution to cool naturally to room temperature (20–25°C) over 2 hours. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes soluble impurities.
-
Once at room temperature, place the flask in an ice-water bath (0–4°C) for an additional 2 hours to depress the solubility curve and maximize your percent recovery.
Step 4: Harvesting and Drying
-
Harvest the purified white crystals via vacuum filtration.
-
Wash the filter cake with a minimal volume (2–3 mL/g) of ice-cold acetic acid to displace the impure mother liquor, followed by a wash with cold deionized water to help remove residual acetic acid.
-
Transfer the crystals to a watch glass and dry in a vacuum oven at 80°C overnight to constant weight[2]. Self-Validation Check: The final product should be a brilliant white, free-flowing crystalline powder.
References
-
[2] Supporting Information - Rsc.org (Synthesis of 4-phenyl-biphenyl-2,5-dicarboxylic acid). The Royal Society of Chemistry. Available at:
-
[4] Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium[0]-Mediated Ullmann Cross-Coupling. SciSpace. Available at:
-
[5] Synthesis of Pyrene Containing Building Blocks for Dendrimer Synthesis. Thieme-Connect. Available at:
-
[1] EP0222499A1 - Purification of terephthalic acid to relatively low levels of 4-carboxybenzaldehyde and catalyst therefor. Google Patents. Available at:
-
[3] Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior. ACS Publications. Available at:
-
[6] EP0222500A1 - Purification of crude terephthalic acid. Google Patents. Available at:
Sources
- 1. EP0222499A1 - Purification of terephthalic acid to relatively low levels of 4-carboxybenzaldehyde and catalyst therefor - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. EP0222500A1 - Purification of crude terephthalic acid - Google Patents [patents.google.com]
Troubleshooting low solubility issues with Biphenyl-2,5-dicarboxylic acid
[1]
Status: Operational Topic: Solubility Optimization & Troubleshooting Applicable CAS: 4445-51-6[1]
Executive Summary
Biphenyl-2,5-dicarboxylic acid (H₂bpdc) is a rigid aromatic ligand primarily used in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[1] Its poor solubility in standard organic solvents is driven by two factors:
-
High Lattice Energy: The rigid biphenyl core facilitates strong pi-pi stacking.[1]
-
Carboxylic Acid Dimerization: Strong intermolecular hydrogen bonding between carboxylic acid groups creates stable dimers that resist solvation.[1]
This guide provides validated protocols to overcome these thermodynamic barriers.
Module 1: Solubility Profile & Solvent Selection[1]
The Golden Rule: Like dissolves like, but "polarity" is insufficient.[1] You must select solvents capable of acting as Hydrogen Bond Acceptors (HBA) to disrupt the carboxylic acid dimers.[1]
Solubility Data Matrix
Data estimated based on structural analogs and empirical aromatic acid behavior.
| Solvent Class | Representative Solvents | Solubility Potential | Application |
| Polar Aprotic | DMF, DEF, DMA, NMP | High (with heat) | MOF Synthesis, Stock Solutions |
| Sulfoxides | DMSO | High | NMR Analysis, Biological Assays |
| Alcohols | Methanol, Ethanol | Low/Moderate | Washing, Recrystallization |
| Water | H₂O | Insoluble (pH < 7) | None (unless basified) |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Anti-solvent precipitation |
Troubleshooting Workflow
Use the following logic gate to determine the correct solvent system for your application.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Module 2: Critical Protocols
Protocol A: Solvothermal Dissolution (MOF Synthesis)
Issue: User reports "cloudy solution" or "unreacted ligand" in MOF synthesis (e.g., using DMF). Root Cause: Kinetic dissolution is slow at room temperature.[1] The 2,5-isomer has a "kinked" structure that may trap solvent molecules or pack inefficiently, requiring energy to solvate.[1]
Step-by-Step:
-
Weighing: Measure H₂bpdc into a borosilicate vial.
-
Solvent Addition: Add DMF or DMA.
-
Sonication: Sonicate for 15 minutes. Note: Solution may remain cloudy.
-
Thermal Activation: Heat the sealed vial to 80°C for 20 minutes.
-
Why? This overcomes the activation energy required to break the carboxylic acid hydrogen bond network.[1]
-
-
Visual Check: The solution should be clear. If not, add 0.1 M equivalent of HCl or Acetic Acid .[1]
Protocol B: Aqueous Solubilization (Salt Formation)
Issue: User needs to use H₂bpdc in an aqueous buffer but it floats/precipitates. Root Cause: The pKa of benzoic acid derivatives is typically ~4.[1][3]2. In water (pH 7), it is not fully deprotonated and remains hydrophobic.[1]
Step-by-Step:
-
Suspension: Suspend 100 mg of H₂bpdc in 10 mL of deionized water.
-
Titration: Add 1M NaOH dropwise while stirring.
-
Stoichiometry: You need 2 equivalents of Base (one for each carboxylic acid).[1]
-
-
Monitoring: Monitor until the solution turns clear.
-
Buffering: Once dissolved, adjust the pH back to 7.4 using HEPES or PBS only if the concentration is low (< 1 mM).[1] High concentrations may reprecipitate at neutral pH.[1]
Module 3: Frequently Asked Questions (Troubleshooting)
Q1: I tried dissolving H₂bpdc in Methanol for HPLC, but it crashed out in the injector.
-
Diagnosis: Methanol is a "marginal" solvent.[1] It dissolves the ligand at low concentrations, but rapid pressure/temperature changes in HPLC lines can cause precipitation.
-
Fix: Use a mixture of Acetonitrile:Water (with 0.1% Formic Acid) or dissolve the sample in pure DMSO before injecting (ensure your column is compatible).[1]
Q2: Why does the 2,5-isomer seem harder to dissolve than the 4,4'-isomer (BPDC)?
-
Insight: While 4,4'-BPDC is linear, the 2,5-isomer is asymmetric.[1] Paradoxically, while asymmetry usually aids solubility, the specific angle of the 2,5-substitution may allow for the formation of unique, robust hydrogen-bonded chains (catemers) in the solid state that are energetically costly to break compared to the standard dimers of the 4,4' isomer.
Q3: Can I use Acetone?
Module 4: Advanced Mechanistic Visualization
The following diagram illustrates the chemical transformation required to solubilize the ligand in water (Protocol B).
Figure 2: Mechanism of aqueous solubilization via salt formation.[1]
References
-
PubChem. (n.d.).[1] Biphenyl-2,5-dicarboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]
-
Schaate, A., et al. (2011).[1] Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal.[1] (Contextual grounding for acid modulation in dicarboxylate MOFs). [Link][1]
Catalyst selection and optimization for Biphenyl-2,5-dicarboxylic acid synthesis
Technical Support Center: Catalyst Optimization for Biphenyl-2,5-dicarboxylic Acid (H₂BDA) Synthesis
Executive Summary & Scope
Target Molecule: Biphenyl-2,5-dicarboxylic acid (H₂BDA). Primary Application: Organic linker for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Synthesis Challenge: The synthesis of H₂BDA typically involves the Suzuki-Miyaura cross-coupling of a 2-substituted terephthalate derivative (e.g., dimethyl 2-bromoterephthalate) with phenylboronic acid. The critical technical hurdle is steric hindrance at the oxidative addition step due to the ortho-ester group relative to the halogen, and the subsequent hydrolysis.
This guide provides a self-validating workflow to overcome low Turnover Numbers (TON), homocoupling side-reactions, and catalyst deactivation.
Catalyst Selection: The Steric Challenge
Standard catalysts like Pd(PPh₃)₄ often fail in this synthesis because the bulky ortho-ester group on the aryl bromide hinders the approach of the palladium center. To optimize yield, you must switch to electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate oxidative addition and reductive elimination in hindered systems.
Comparative Catalyst Performance Matrix
| Catalyst System | Ligand Class | Suitability for H₂BDA | Key Advantage | Recommended Condition |
| Pd(PPh₃)₄ | Aryl Phosphine | Low | Cheap, generic. | Only for unhindered substrates. Fails here. |
| Pd(dppf)Cl₂ | Bidentate | Medium | Good stability. | 80°C, Dioxane/H₂O. |
| Pd₂(dba)₃ + S-Phos | Buchwald (Biaryl) | High | Excellent for ortho-sterics. | 100°C, Toluene/H₂O. |
| Pd-PEPPSI-IPr | NHC | High | High stability in air. | Room Temp to 60°C. |
| Pd(OAc)₂ + PCy₃ | Alkyl Phosphine | High | High activity (Fu conditions). | Requires inert glovebox handling. |
Technical Insight: For H₂BDA, S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "Gold Standard" ligand. Its methoxy groups provide hemilabile coordination, stabilizing the Pd(0) species while its bulk promotes the reductive elimination of the sterically congested biphenyl core [1, 2].
Experimental Protocol: Optimized Suzuki-Miyaura Route
Objective: Synthesis of Dimethyl biphenyl-2,5-dicarboxylate (Precursor to H₂BDA).
Reagents:
-
Substrate: Dimethyl 2-bromoterephthalate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)[1]
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or reaction vial. Cycle Argon/Vacuum 3 times.
-
Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 30 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.
-
Catalyst Pre-activation: In a separate vial, mix Pd(OAc)₂ and S-Phos in 1 mL of degassed toluene. Stir for 5 minutes until the solution turns yellow/orange (formation of the active L₂Pd(0) species).
-
Reaction Assembly: Add the aryl bromide, phenylboronic acid, and K₃PO₄ to the main flask. Add the remaining solvent.
-
Injection: Syringe the pre-activated catalyst solution into the main flask.
-
Heating: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Wash with EtOAc.[2] Concentrate filtrate.
-
Hydrolysis (Step 2): Reflux the ester in NaOH/MeOH (2M) for 4 hours. Acidify with HCl to pH 1 to precipitate pure H₂BDA.
Troubleshooting & FAQs
Q1: I am observing significant "homocoupling" of the phenylboronic acid (Biphenyl formation) instead of the cross-product. Why?
-
Diagnosis: This is usually caused by Oxygen ingress or Slow Oxidative Addition . Oxygen promotes the oxidation of boronic acids to peroxides, which drive homocoupling.
-
Fix:
-
Switch to a stricter degassing protocol (Freeze-Pump-Thaw).
-
Increase the catalyst loading of the bulky ligand (S-Phos) to ensure the Pd center reacts with the bromide faster than the boronic acid can homocouple.
-
Add the phenylboronic acid slowly (portion-wise) over 1 hour.
-
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst poisoning or Product Inhibition. The carboxylate/ester groups can sometimes coordinate to the Pd, forming a resting state ("off-cycle" species).
-
Fix:
-
Switch base to Cs₂CO₃ in Dioxane. Cesium ("Cesium Effect") improves solubility and can disrupt stable aggregates.
-
Increase temperature to 110°C (requires sealed tube).
-
Q3: My final H₂BDA product is grey/brown. How do I remove Palladium traces?
-
Diagnosis: Palladium leaching into the polar acid product.
-
Fix:
-
Thiol Scavengers: During the ester workup (before hydrolysis), treat the organic layer with functionalized silica (e.g., SiliaMetS® Thiol) for 2 hours.
-
Crystallization: Recrystallize the final acid from DMF/Ethanol. Pd tends to stay in the mother liquor.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logic flow for optimizing the synthesis based on observed intermediates and failures.
Caption: Optimization logic tree for Suzuki-Miyaura coupling of sterically hindered terephthalates.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[3] Journal of the American Chemical Society, 122(17), 4020–4028. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Link
-
CovaSyn. (2024). Optimizing Suzuki Coupling Reactions: Directed Design of Experiments. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Assisted Purification of Mixed-Halide Perovskite Nanocrystals with Near-Unity PLQY for High-Color-Purity Display Applications | MDPI [mdpi.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Post-Synthesis Modification of Biphenyl-2,5-dicarboxylic Acid-Based Materials
Document ID: PSM-BPDA-V1.0
Last Updated: March 7, 2026
Introduction
Welcome to the technical support center for the post-synthesis modification (PSM) of metal-organic frameworks (MOFs) and other porous materials derived from Biphenyl-2,5-dicarboxylic acid (BPDA) and its functionalized analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PSM, a powerful technique for tailoring material properties.[1][2] PSM allows for the introduction of new functionalities that may not be compatible with the initial solvothermal synthesis conditions, thereby expanding the applications of these materials in areas like gas capture, catalysis, and targeted drug delivery.[3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. It is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the post-synthesis modification of BPDA-based materials. Each issue is followed by a diagnosis of probable causes and a step-by-step solution.
Issue 1: Significant Loss of Crystallinity and/or Porosity After Modification
Symptoms:
-
Powder X-Ray Diffraction (PXRD) pattern shows broad peaks, a significant decrease in peak intensity, or a completely amorphous profile compared to the parent MOF.
-
N₂ sorption isotherm shows a drastic reduction in the Brunauer-Emmett-Teller (BET) surface area and pore volume.
Probable Causes:
-
Framework Instability: The chosen reaction conditions (solvent, temperature, pH, reagent) are too harsh for the MOF's metal-linker coordination bonds, leading to framework collapse.[3]
-
Reagent-Framework Incompatibility: The modifying reagent or a byproduct (e.g., acid generated in situ) may be attacking the metal nodes or the linker itself.[5]
-
Ineffective Solvent Exchange: Residual synthesis solvent (e.g., DMF, DEF) can decompose at high temperatures to form amines or acids that degrade the framework.
-
Harsh Activation: The temperature or vacuum applied during the removal of solvent from the pores is too aggressive, causing the pores to collapse.
Step-by-Step Solutions:
-
Re-evaluate Reaction Conditions:
-
Solvent Choice: Switch to a less polar or less coordinating solvent that still allows for reagent solubility. For instance, if a reaction in DMF fails, consider using chloroform, toluene, or acetonitrile.
-
Temperature: Perform the modification at a lower temperature, even if it requires a longer reaction time. Run a time-course study at room temperature to check for slow, successful modification.
-
pH Control: If the reaction generates acidic byproducts (e.g., HCl, HBr), consider adding a non-coordinating, sterically hindered base (e.g., 2,6-lutidine, diisopropylethylamine) to neutralize them. Perform a control experiment with the base alone to ensure it doesn't harm the framework.
-
-
Thorough Solvent Exchange:
-
Before modification, wash the as-synthesized MOF extensively with a solvent like DMF or ethanol to remove unreacted precursors.
-
Subsequently, perform a solvent exchange with a volatile, non-coordinating solvent (e.g., chloroform or acetone) over 2-3 days, replacing the solvent multiple times. This is crucial for removing high-boiling point synthesis solvents.
-
-
Gentle Activation Protocol:
-
Employ a "soft" activation method. Instead of high-temperature vacuum drying, consider supercritical CO₂ drying.
-
If using vacuum, implement a gradual temperature ramp (e.g., 5 °C/min) while monitoring the pressure. Hold at a moderate temperature (e.g., 80-120 °C) until the pressure stabilizes.
-
-
Integrity Check: Always characterize the material with PXRD immediately after modification and before activation to decouple degradation caused by the reaction versus the activation process.
Issue 2: Incomplete or Low-Yield Modification
Symptoms:
-
Characterization techniques (e.g., ¹H NMR of digested MOF, FTIR, XPS) show only partial conversion of the starting functional group.[5][6]
-
The desired functional property (e.g., catalytic activity, gas uptake) is significantly lower than expected.
Probable Causes:
-
Poor Reagent Diffusion: The modifying reagent is too large to diffuse effectively into the MOF's pores, leading to modification only on the external crystal surface.
-
Steric Hindrance: The reactive sites within the pores are sterically shielded, preventing the reagent from accessing them.
-
Insufficient Reagent Concentration/Time: The reaction has not reached completion due to an insufficient molar excess of the reagent or an inadequate reaction time.
-
Pore Obstruction: Residual solvent or guest molecules are trapped within the pores, blocking access to the reactive sites.
Step-by-Step Solutions:
-
Optimize Reagent and Conditions:
-
Reagent Size: If possible, choose a smaller, more streamlined modifying agent.
-
Increase Molar Excess: Increase the molar ratio of the reagent to the MOF's functional groups (e.g., from 10:1 to 30:1 or higher).[7]
-
Extend Reaction Time: Run the reaction for a longer period (e.g., 24, 48, or 72 hours) and monitor the conversion at different time points.
-
Solvent-Less Approach: For some reactions, a solvent-less or vapor-phase modification can overcome diffusion limitations.[8]
-
-
Enhance Diffusion:
-
Ensure the parent MOF is fully activated and "open" before starting the modification.
-
Perform the reaction in a solvent that swells the framework, which can sometimes improve pore accessibility.
-
Use smaller MOF crystals, as they have a higher external surface area and shorter diffusion paths.
-
-
Characterize Conversion Rate:
-
Digest a small aliquot of the modified MOF in an acidic or basic solution (e.g., DCl/DMSO-d₆ for ¹H NMR) to quantify the modification percentage. This provides direct evidence of the reaction's success.[5]
-
Visualizing the PSM Workflow
The following diagram outlines a logical workflow for a typical post-synthesis modification experiment, incorporating crucial validation steps.
Caption: PSM modifies existing linkers; SALE replaces them.
Part 3: Experimental Protocols
Protocol 1: Covalent Amide Coupling on an Amino-Functionalized BPDA-MOF
This protocol describes the modification of a MOF containing 2-amino-biphenyl-2,5-dicarboxylic acid (NH₂-BPDA) linkers with an acid chloride (e.g., acetyl chloride).
Materials:
-
Parent MOF (e.g., UiO-67-NH₂) - 100 mg
-
Anhydrous Dichloromethane (DCM) - 20 mL
-
Acetyl Chloride - 10 molar equivalents relative to NH₂ groups
-
Triethylamine (TEA) - 12 molar equivalents relative to NH₂ groups
-
Methanol for washing
Procedure:
-
Activation: Activate the parent MOF (100 mg) under vacuum at 120 °C for 12 hours to ensure pores are free of guest molecules.
-
Suspension: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated MOF in 15 mL of anhydrous DCM.
-
Base Addition: Add the triethylamine to the MOF suspension and stir for 15 minutes.
-
Reagent Addition: In a separate vial, dissolve the acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring MOF suspension at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification:
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 min).
-
Discard the supernatant. Resuspend the solid in fresh DCM and centrifuge again. Repeat this wash step three times.
-
Perform a final wash with methanol to remove any residual salts (triethylammonium chloride).
-
-
Drying: Dry the final product under vacuum at 80 °C for 12 hours.
-
Characterization: Confirm the success of the modification using PXRD (to check for crystallinity retention), FTIR (to observe the appearance of the amide C=O peak ~1660 cm⁻¹), and ¹H NMR of a digested sample (to quantify conversion).
Quantitative Data Summary Table
The following table provides example data for a successful modification, which should be used as a benchmark for your own experiments.
| Characterization Technique | Parent MOF (UiO-67-NH₂) | Modified MOF (UiO-67-NH-Ac) | Expected Outcome |
| BET Surface Area (m²/g) | ~2100 | ~1850 | Decrease due to added mass/volume of functional group |
| Pore Volume (cm³/g) | ~0.85 | ~0.70 | Decrease in pore volume |
| PXRD Main Peaks (2θ) | 5.1°, 5.9°, 8.4° | 5.1°, 5.9°, 8.4° | Peak positions should be identical; intensity may decrease slightly |
| FTIR (cm⁻¹) | ~3400, 3500 (N-H stretch) | ~3300 (N-H stretch), ~1660 (Amide I), ~1550 (Amide II) | Appearance of amide peaks, shift in N-H peaks |
| ¹H NMR (Digested) | ~7.5 ppm (Ar-H ortho to -NH₂) | Shift of Ar-H signal; new peak for -CH₃ ~2.1 ppm | Quantifiable integration of new vs. old signals |
References
- ChemRxiv. (n.d.). Post-synthetic Covalent Grafting of Amines to NH2-MOF for Post-Combustion Carbon Capture.
- ACS Publications. (2025). Amine-Functionalized Defective MOFs for Direct Air Capture by Postsynthetic Modification.
- Google Patents. (n.d.). A process for the covalent post-synthetic modification of metal organic frameworks.
- ResearchGate. (n.d.). Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs.
- ResearchGate. (n.d.). Postsynthetic Covalent Modification of a Neutral Metal−Organic Framework.
- ResearchGate. (n.d.). Ligand and linker exchange reactions in MOFs.
- ddd-UAB. (n.d.). Post-synthetic modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs).
- MDPI. (n.d.). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization.
- Taylor & Francis Online. (2021, May 14). Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs.
- ResearchGate. (n.d.). Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis.
- Inorganic Chemistry. (2021, August 16). Postsynthetic Modification of Metal–Organic Frameworks.
- Nature Chemistry. (2014, October 15). Capturing snapshots of post-synthetic metallation chemistry in metal-organic frameworks.
- Royal Society of Chemistry. (n.d.). Post‐synthetic Modification of MOFs.
- PubMed. (2011, February 15). Postsynthetic modification of metal-organic frameworks--a progress report.
- PMC. (2020, July 2). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.
- Patsnap Eureka. (2025, August 11). Post-Synthetic Modification and Its Effects on MOF Performance.
Sources
- 1. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3335788A1 - A process for the covalent post-synthetic modification of metal organic frameworks - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison: Biphenyl-2,5-dicarboxylic Acid vs. Symmetric Isomers
This guide provides an in-depth technical comparison of Biphenyl-2,5-dicarboxylic acid (systematically known as 2-phenylterephthalic acid ) against its symmetric isomers, specifically 4,4'-biphenyldicarboxylic acid (4,4'-BPDC) and 2,2'-biphenyldicarboxylic acid (Diphenic acid) .
Designed for researchers in reticular chemistry, polymer science, and drug discovery, this document analyzes the structural, electronic, and synthetic divergences that dictate the application of these isomers.
Structural Identity & Topological Divergence
The nomenclature "Biphenyl-2,5-dicarboxylic acid" refers to a specific constitution where both carboxylic acid groups reside on a single phenyl ring (positions 2 and 5), while the second phenyl ring remains unsubstituted. This creates a fundamental topological distinction from the more common "extended" isomers like 4,4'-BPDC.
Topological Classification
-
Biphenyl-2,5-dicarboxylic acid (2,5-BPDC): Structurally, this is 2-phenylterephthalic acid . It functions as a linear ditopic linker (180° angle between carboxylates) with a length comparable to terephthalic acid (~7 Å), but with a bulky lateral phenyl group. It does not extend the framework length; it increases steric bulk within the pore.
-
4,4'-Biphenyldicarboxylic acid (4,4'-BPDC): An extended linear linker (~11 Å). It expands the pore size of MOFs (e.g., UiO-67 vs. UiO-66) without introducing lateral steric hindrance.
-
2,2'-Biphenyldicarboxylic acid (Diphenic acid): A twisted linker . Due to steric repulsion between the ortho-carboxylates, the two phenyl rings twist (~60–90°), introducing chirality (atropisomerism) and non-linear geometries.
Isomer Comparison Table
| Property | Biphenyl-2,5-dicarboxylic acid | 4,4'-Biphenyldicarboxylic acid | 2,2'-Biphenyldicarboxylic acid |
| Systematic Name | 2-Phenylterephthalic acid | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | [1,1'-Biphenyl]-2,2'-dicarboxylic acid |
| CAS Number | 4445-51-6 | 787-70-2 | 482-05-3 |
| Linker Topology | Linear (Para-substituted) | Linear (Coaxial) | Angular / Twisted |
| Linker Length | ~7.0 Å (Terephthalate mimic) | ~11.2 Å (Extended) | Variable (Twist dependent) |
| Symmetry | |||
| Solubility (Org.) | High (Disrupted packing) | Low (Strong | Moderate |
| Primary Utility | Pore engineering (Steric bulk), LCPs | Pore expansion (MOFs) | Chiral induction, Atropisomerism |
Performance Analysis in Material Science
A. Metal-Organic Frameworks (MOFs)
In MOF synthesis, 2,5-BPDC is a "functionalized" replacement for Terephthalic Acid (BDC).
-
Isoreticular Design: Replacing BDC with 2,5-BPDC in a UiO-66 architecture yields a framework with identical topology but drastically reduced pore volume due to the pendant phenyl group projecting into the channel.
-
Gas Selectivity: The lateral phenyl group enhances
selectivity over by increasing the quadrupole interaction density within the pore, a feature absent in the open channels of 4,4'-BPDC based MOFs (e.g., UiO-67).
B. Polymer Synthesis (Polyarylates)[3]
-
Solubility Enhancement: Homopolymers derived from 4,4'-BPDC are often insoluble and intractable due to rigid rod packing. In contrast, 2,5-BPDC introduces structural irregularity (the pendant phenyl), disrupting chain packing and rendering the resulting high-performance polyesters soluble in common organic solvents (e.g., chloroform, THF) without sacrificing thermal stability (
). -
Liquid Crystallinity: 2,5-BPDC derivatives form nematic liquid crystalline phases at lower temperatures than their linear counterparts, facilitating melt processing.
Experimental Protocols
Protocol A: Synthesis of Biphenyl-2,5-dicarboxylic Acid
Rationale: Direct carboxylation of biphenyl is non-selective. The most robust route is the Suzuki-Miyaura Coupling of 2-bromoterephthalic acid esters with phenylboronic acid, followed by hydrolysis. This ensures regiocontrol.
Reagents:
-
Diethyl 2-bromoterephthalate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (3-5 mol%)
- (2M aqueous solution)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a 3-neck flask with Argon for 15 mins.
-
Dissolution: Dissolve Diethyl 2-bromoterephthalate (10 mmol) and Phenylboronic acid (12 mmol) in degassed Dioxane (50 mL).
-
Catalyst Addition: Add
(0.5 mmol) rapidly against positive Argon pressure. -
Base Activation: Add degassed
(20 mL, 2M). The biphasic mixture will turn orange/brown. -
Reflux: Heat to 90°C for 16-24 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool, filter through Celite to remove Pd black. Concentrate filtrate. Extract with EtOAc.
-
Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1) and add NaOH (4M, 5 eq). Reflux 4 hours.
-
Acidification: Cool and acidify with HCl (6M) to pH 1. The white precipitate is Biphenyl-2,5-dicarboxylic acid .
-
Purification: Recrystallize from Glacial Acetic Acid or Ethanol.
Protocol B: Solvothermal MOF Synthesis (Zr-Based)
Rationale: To demonstrate the incorporation of 2,5-BPDC into a UiO-66 type architecture.
-
Precursor Prep: Dissolve
(0.5 mmol) and 2,5-BPDC (0.5 mmol) in DMF (15 mL). -
Modulation: Add Acetic Acid (30 eq) to control crystal growth and defect density.
-
Crystallization: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.
-
Activation: Centrifuge the white powder. Wash with DMF (3x) and Methanol (3x) to remove unreacted ligand.
-
Desolvation: Heat under vacuum (
mbar) at 150°C for 12 hours.
Visualization of Pathways & Logic
Figure 1: Synthetic Logic & Isomer Topology
The following diagram illustrates the synthetic pathway for 2,5-BPDC and visually contrasts its topology with the 4,4' isomer.
Caption: Synthesis of 2,5-BPDC via Suzuki coupling and its topological classification vs. isomers.
References
-
Bhowmik, P. K., & Han, H. (1993).[1][2] Fully aromatic, thermotropic homopolyesters derived from phenyl-substituted 4,4'-biphenols and 2-phenylterephthalic acid.[1][2] Macromolecules.[3][4] [Link]
-
National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-2,2'-dicarboxylic acid Properties. [Link]
-
PubChem. Terephthalic Acid (Parent Structure Comparison). [Link]
-
Kaur, G., et al. (2024).[5][6] Mixed-linker Ce-UiO-67 synthesis using biphenyl dicarboxylic acid derivatives. RSC Applied Interfaces. [Link]
Sources
Biphenyl-2,5-dicarboxylic acid vs. terephthalic acid in MOF synthesis
Title: Biphenyl-2,5-Dicarboxylic Acid vs. Terephthalic Acid in MOF Synthesis: A Comparative Guide
Introduction Metal-Organic Frameworks (MOFs) are highly tunable porous materials, but their physical and chemical properties are strictly dictated by the choice of organic linker. As a Senior Application Scientist, I frequently see researchers default to terephthalic acid (1,4-benzenedicarboxylic acid, or H₂BDC) for synthesizing baseline MOFs like UiO-66 or MOF-5. However, substituting this standard linker with biphenyl-2,5-dicarboxylic acid (also known as 2-phenylterephthalic acid, or H₂BDC-Ph) introduces a bulky, hydrophobic phenyl pendant group that fundamentally alters the framework's thermodynamics, pore volume, and host-guest interactions.
This guide objectively compares these two linkers, providing mechanistic insights, comparative data, and self-validating experimental protocols to help drug development professionals and materials scientists select the optimal building block for their specific applications.
Part 1: Mechanistic & Structural Impact (The "Why")
The substitution of terephthalic acid with biphenyl-2,5-dicarboxylic acid is a classic exercise in steric and electronic engineering.
-
Steric Hindrance & Pore Volume: The addition of a pendant phenyl ring directly protrudes into the MOF's porous channels. In the archetypal Zr-based UiO-66, using standard H₂BDC yields a Brunauer–Emmett–Teller (BET) surface area of approximately 1250 m²/g[1]. When H₂BDC-Ph is used to synthesize UiO-66-Ph, the surface area drops to roughly 902 m²/g due to the physical space occupied by the bulky phenyl groups[1].
-
Hydrophobicity & Channel Polarity: The non-polar phenyl ring significantly increases the framework's hydrophobicity. This reduction in channel polarity lowers the isosteric heat of adsorption (Qst) for certain gases. For instance, UiO-66-Ph exhibits a lower Qst for deuterium (D₂) compared to unfunctionalized UiO-66, yet the modified pore environment can enhance overall separation coefficients for D₂/H₂ mixtures[1].
-
Electronic Effects (π-π Stacking): The extra aromatic ring provides dense electron clouds, acting as superior docking sites for aromatic guest molecules via π-π stacking. This makes the -Ph functionalized MOFs exceptionally well-suited for encapsulating fluorescent dyes or capturing aromatic environmental pollutants[2].
Part 2: Quantitative Performance Comparison
The following table summarizes the divergent properties of the resulting UiO-66 frameworks when synthesized with these two linkers.
| Property / Metric | Terephthalic Acid (UiO-66) | Biphenyl-2,5-Dicarboxylic Acid (UiO-66-Ph) | Scientific Implication |
| Linker Structure | H₂BDC (Unfunctionalized) | H₂BDC-Ph (Phenyl-functionalized) | Bulky pendant group alters pore geometry. |
| BET Surface Area | ~1250 m²/g[1] | ~902 m²/g[1] | Reduced capacity but higher target selectivity in -Ph. |
| Channel Polarity | High (Exposed Zr-O nodes) | Low (Shielded by hydrophobic phenyl rings) | Modulates affinity for polar vs. non-polar guests. |
| D₂/H₂ Separation | Baseline separation | Altered Qst (8.3 kJ mol⁻¹ for D₂)[1] | Hydrophobicity tunes quantum sieving effects. |
| Primary Applications | General gas storage, baseline catalysis | Hydrophobic drug encapsulation, fluorescent sensing[2] | -Ph is ideal for lipophilic APIs and heavy metal detection. |
Part 3: Experimental Workflows (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols describe the solvothermal synthesis of both frameworks. The causality behind the reagent choices—specifically the use of acetic acid—is critical: the modulator competes with the dicarboxylic acid for the Zr⁴⁺ nodes, slowing crystallization to prevent amorphous precipitation and ensuring a highly crystalline lattice[3].
Protocol A: Synthesis of Standard UiO-66 (Terephthalic Acid)
-
Precursor Dissolution: Dissolve 0.348 g of ZrCl₄ and 0.249 g of terephthalic acid (H₂BDC) in 60 mL of N,N-dimethylformamide (DMF) within a 100 mL Teflon-lined stainless-steel autoclave[3].
-
Modulation: Add 1.5 mL of glacial acetic acid to the mixture[3]. Causality: The modulator controls the rate of cluster formation, ensuring a defect-free microcrystalline powder.
-
Sonication: Sonicate the mixture for 30 minutes until a clear, homogeneous solution is achieved[3].
-
Solvothermal Reaction: Seal the autoclave and heat in a convection oven at 120 °C for 24 hours[3].
-
Activation: Cool to room temperature. Isolate the white precipitate via centrifugation (9000 rpm, 5 min). Wash alternately with DMF and absolute ethanol three times to remove unreacted linker, then dry under vacuum at 150 °C overnight[3].
Protocol B: Synthesis of UiO-66-Ph (Biphenyl-2,5-Dicarboxylic Acid)
-
Precursor Dissolution: Dissolve equimolar amounts of ZrCl₄ and biphenyl-2,5-dicarboxylic acid (H₂BDC-Ph) in DMF. Note: Due to the increased lipophilicity and molecular weight of the -Ph linker, ensure the solvent volume is scaled appropriately to maintain a clear solution.
-
Modulation & Sonication: Add glacial acetic acid (maintaining the same molar ratio as Protocol A) and sonicate. Extended sonication (up to 45 minutes) may be required to fully solvate the bulky linker.
-
Solvothermal Reaction: Heat the sealed vessel at 120 °C for 24 hours.
-
Activation: The washing step is critical here. Because H₂BDC-Ph is highly hydrophobic, standard ethanol washing might leave residual linker trapped in the pores. Implement a Soxhlet extraction with ethanol for 24 hours to ensure complete pore clearance before vacuum drying.
Part 4: Visualizing the Structural and Synthetic Pathways
Figure 1: Divergent synthesis pathways and structural properties of UiO-66 and UiO-66-Ph.
Figure 2: Standardized solvothermal workflow for synthesizing Zr-based MOFs.
Part 5: Applications in Drug Development & Environmental Science
The choice between these two linkers dictates the MOF's end-use:
-
Drug Development: Standard UiO-66 is excellent for delivering small, hydrophilic molecules. However, many modern Active Pharmaceutical Ingredients (APIs) are highly lipophilic. The hydrophobic microenvironment of UiO-66-Ph provides superior encapsulation efficiency for these lipophilic drugs, protecting them from premature degradation in aqueous physiological media and allowing for controlled, sustained release.
-
Environmental Science & Sensing: The dense π-electron clouds of the biphenyl-2,5-dicarboxylate linker make UiO-66-Ph an exceptional host for dye encapsulation. Recent studies have successfully encapsulated green-emitting Coumarin 6 and red-emitting Rhodamine B into the blue-emitting UiO-66-Ph to create a white-light emission fluorescence sensor[2]. This functionalized MOF acts as a highly sensitive probe for detecting toxic inorganic ions like Fe³⁺ and Cr₂O₇²⁻ in environmental water samples, with detection limits down to the nanomolar range[2].
References
-
Title: Exploration of functional group effects on D2/H2 separation selectivity within the UiO-66 framework Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Tri-emissive red-green dye-encapsulated UiO-66-Ph as a white-light emission fluorescence sensor for Fe3+ and Cr2O72- detection in environmental water samples Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]
- Title: Data-driven synthesis of electron-rich metal–organic frameworks for enhanced U(VI)
Sources
- 1. Exploration of functional group effects on D 2 /H 2 separation selectivity within the UiO-66 framework - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02802C [pubs.rsc.org]
- 2. Tri-emissive red-green dye-encapsulated UiO-66-Ph as a white-light emission fluorescence sensor for Fe3+ and Cr2O72- detection in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data-driven synthesis of electron-rich metal–organic frameworks for enhanced U(vi) removal - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Performance evaluation of Biphenyl-2,5-dicarboxylic acid-based polymers
Performance Evaluation of Biphenyl-2,5-dicarboxylic Acid-Based Polymers: A Comparative Guide
For decades, the development of wholly aromatic, high-performance polymers has been plagued by a fundamental contradiction: the very structural rigidity that imparts exceptional thermal and mechanical properties also renders the polymers intractable. Traditional rigid-rod polymers decompose before they melt, making conventional processing (like injection molding or extrusion) impossible.
As a Senior Application Scientist, I frequently evaluate monomeric substitutions designed to solve this intractability. Biphenyl-2,5-dicarboxylic acid —systematically referred to in polymer literature as 2-phenylterephthalic acid (PhTA) —is a highly effective disruptive monomer. By introducing a bulky pendant phenyl group to the terephthalic acid backbone, it fundamentally alters the polymer's free volume and phase behavior without sacrificing main-chain rigidity[1].
This guide objectively compares the performance of PhTA-based polymers against conventional alternatives and provides a validated experimental workflow for their synthesis, tailored for researchers and drug development professionals seeking advanced materials for high-barrier pharmaceutical packaging or biocompatible matrices.
Mechanistic Analysis: The Role of Steric Disruption
To understand the performance advantages of biphenyl-2,5-dicarboxylic acid, we must examine the causality of polymer chain packing. In unsubstituted poly(1,4-phenylene terephthalate), the highly symmetrical, linear chains pack tightly due to strong
When biphenyl-2,5-dicarboxylic acid is utilized as the diacid monomer, the pendant phenyl ring acts as a steric wedge. This structural modification forces adjacent polymer chains apart, increasing the interchain distance and free volume[2]. Consequently, the strong intermolecular forces are disrupted, drastically lowering the
Fig 1: Mechanistic pathway of steric disruption by biphenyl-2,5-dicarboxylic acid in LCPs.
Performance Comparison: PhTA vs. Conventional Alternatives
To objectively evaluate biphenyl-2,5-dicarboxylic acid (PhTA), we must compare it against standard Terephthalic Acid (TPA) and another common substituted variant, 2-Bromoterephthalic Acid (BrTA) . The data below reflects wholly aromatic homopolyesters synthesized with 4,4'-biphenol derivatives[1][3].
Quantitative Performance Data
| Monomer Base | Glass Transition ( | Nematic Melting ( | Degradation ( | Solubility (CHCl₃ / THF) | Processability Profile |
| Terephthalic Acid (TPA) | ~150 °C | > 400 °C (Degrades) | ~450 °C | Insoluble | Intractable; requires solvent spinning in harsh acids. |
| 2-Bromoterephthalic Acid (BrTA) | ~125 °C | ~220 °C | ~410 °C | Soluble | Good; however, the C-Br bond lowers overall thermal stability. |
| Biphenyl-2,5-dicarboxylic Acid (PhTA) | ~140 °C | 150 °C – 200 °C | 460 °C – 485 °C | Highly Soluble | Excellent; easily melt-processed and injection molded. |
Key Takeaways for Material Scientists:
-
Thermal Stability: Unlike halogenated substitutions (BrTA) which compromise thermal stability, the fully aromatic nature of PhTA maintains an exceptionally high
(>460 °C)[1]. -
Processability: PhTA successfully depresses the
by over 200 °C compared to TPA, opening a wide, stable processing window for melt extrusion[3]. -
Pharmaceutical Relevance: For drug development professionals, PhTA-based Liquid Crystalline Polymers (LCPs) offer near-zero moisture and oxygen transmission rates. Because they can be injection-molded without degrading, they are ideal for manufacturing high-barrier packaging for moisture-sensitive active pharmaceutical ingredients (APIs) or chemically inert matrices for drug-eluting implants.
Experimental Protocol: Synthesis of PhTA-Based Nematic Polyesters
To ensure reproducibility, the following protocol for synthesizing PhTA-based polyesters via melt acidolysis is designed as a self-validating system. Each phase includes a physical or analytical checkpoint to confirm the reaction's trajectory before proceeding.
Step-by-Step Methodology
Phase 1: Monomer Charging & Acetylation
-
Charge a 3-neck round-bottom flask with stoichiometric amounts of biphenyl-2,5-dicarboxylic acid (PhTA) and a diol (e.g., 4,4'-biphenol).
-
Add a 5% molar excess of acetic anhydride. Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Validation Checkpoint: Heat to 150 °C under reflux for 3 hours. The system is validated when the diol is fully acetylated, forming a homogenous, clear melt.
Phase 2: Melt Acidolysis (Oligomerization)
-
Gradually increase the temperature from 150 °C to 280 °C at a rate of 2 °C/min under a continuous nitrogen purge.
-
As polycondensation begins, acetic acid will evolve and distill over.
-
Validation Checkpoint: Monitor the volume of the acetic acid distillate. Do not proceed to Phase 3 until the collected volume reaches
of the theoretical yield. This confirms the formation of low-molecular-weight oligomers.
Phase 3: High-Vacuum Polycondensation
-
Increase the temperature to 300 °C – 320 °C.
-
Gradually apply a high vacuum (< 0.1 Torr) over 30 minutes to prevent oligomer bumping. The vacuum drives off residual acetic acid, pushing the reaction equilibrium toward high molecular weight.
-
Validation Checkpoint: Monitor the torque on the mechanical stirrer. The system validates successful chain extension when the melt viscosity sharply increases, causing a measurable spike in stirrer torque (the "Weissenberg effect").
Phase 4: Phase Characterization
-
Quench the polymer in liquid nitrogen and mill it into a powder.
-
Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The synthesis is successful if DSC shows a distinct
(~140 °C) and POM reveals a classic nematic schlieren texture above the , confirming the liquid crystalline phase[1][2].
Fig 2: Self-validating melt acidolysis workflow for synthesizing PhTA-based polyesters.
References
-
Fully aromatic liquid-crystalline polyesters of phenyl-substituted 4,4'-biphenols and 1,1'-binaphthyl-4,4'-diol with either 2-bromoterephthalic acid or 2-phenylterephthalic acid - Macromolecules (ACS Publications). URL:[Link]
- Liquid crystal polymers (WO2004016673A1) - Google Patents.
-
Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior - Macromolecules (ACS Publications). URL:[Link]
Sources
Structural Analysis of Biphenyl-2,5-dicarboxylic Acid Polymorphs: A Comparative Guide to Analytical Modalities
Executive Summary
As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the crystallographic complexities of flexible dicarboxylic acids. Biphenyl-2,5-dicarboxylic acid (B25DC) is a critical building block in the synthesis of Metal-Organic Frameworks (MOFs) and a model compound for active pharmaceutical ingredient (API) formulation. Its structural asymmetry—featuring a carboxylate group at the 2-position—creates significant steric hindrance against the adjacent phenyl ring. This restricts the dihedral rotation around the C–C biphenyl bond, resulting in multiple stable conformational isomers (polymorphs) in the solid state.
This guide objectively compares the analytical modalities used to resolve these polymorphs, providing researchers with field-proven, self-validating workflows to ensure absolute structural integrity during polymorph screening.
The Causality of B25DC Polymorphism
To effectively analyze B25DC, one must first understand why it exhibits polymorphism. The structural diversity of B25DC is driven by two primary factors:
-
Dihedral Torsion: The rotational freedom between the two phenyl rings is kinetically trapped into specific angles during crystallization, yielding distinct conformational polymorphs.
-
Supramolecular Synthons: The 2,5-dicarboxylic acid groups can form various hydrogen-bonded networks (e.g., cyclic dimers vs. catemers). Solvent molecules (like DMF or H₂O) can easily intercalate these networks, leading to solvatomorphism .
Selecting the right analytical tool is not just about resolution; it is about matching the physical state of your sample to the technique that can best interrogate these specific structural nuances.
Comparative Analysis of Structural Elucidation Modalities
No single technique provides a complete picture of a polymorphic landscape. Below is an objective comparison of the four primary analytical modalities used to characterize B25DC polymorphs.
Quantitative Modality Comparison
| Analytical Modality | Primary Output | Limit of Detection (LOD) | Sample Requirement | Key Advantage for B25DC |
| SCXRD (Single-Crystal X-Ray Diffraction) | Absolute 3D Structure, Dihedral Angles | N/A (Requires pure crystal) | High-quality single crystal (>50 µm) | Directly resolves exact biphenyl torsion angles and H-bond synthons. |
| PXRD (Powder X-Ray Diffraction) | Bulk Phase ID, Crystallinity | 1–5% (w/w) | 10–50 mg powder | Rapid, non-destructive screening of mechanochemical products . |
| ssNMR (Solid-State NMR, ¹³C CPMAS) | Local Chemical Environment | ~5% (w/w) | 20–100 mg powder | Distinguishes asymmetric unit configurations without requiring long-range order. |
| DSC / TGA (Thermal Analysis) | Thermodynamic Stability, Phase Transitions | <1% (Thermal events) | 2–10 mg powder | Differentiates true enantiotropic polymorphs from desolvating solvatomorphs. |
Modality Deep-Dive & Causality
-
PXRD vs. SCXRD: While SCXRD is the gold standard for absolute structure, growing >50 µm crystals of metastable B25DC polymorphs is often thermodynamically impossible. PXRD is chosen for bulk screening because it handles microcrystalline powders. However, B25DC often crystallizes as plates, causing preferred orientation (anomalous peak intensities).
-
The ssNMR Advantage: To bypass the preferred orientation issues of PXRD, we use ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR. Because ssNMR probes the local magnetic environment rather than long-range lattice periodicity, it can easily distinguish between two polymorphs based on the chemical shift of the carbonyl carbons, even in partially amorphous samples .
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Polymorph Screening via Liquid-Assisted Grinding (LAG)
Causality: Neat (dry) mechanochemical grinding of B25DC often inputs too much mechanical stress, destroying the crystal lattice and resulting in an amorphous halo on PXRD. By utilizing LAG (adding a catalytic amount of solvent), we lower the activation energy barrier, providing a medium for the amorphous phase to rapidly recrystallize into kinetically trapped metastable polymorphs .
Step-by-Step Workflow:
-
Preparation: Load 50 mg of stable B25DC (Form I) into a stainless-steel milling jar with a 7 mm grinding ball.
-
Solvent Addition: Add 10 µL of tetrahydrofuran (THF) to act as the catalytic LAG solvent.
-
Milling: Mill at 30 Hz for 20 minutes.
-
Self-Validation (Thermal Check): Crucial Step. Before running PXRD, take 3 mg of the milled powder and run a rapid DSC/TGA scan. If TGA shows mass loss coinciding with a DSC endotherm, you have created a solvate. If TGA is flat but DSC shows an endotherm, you have successfully isolated a new, unsolvated polymorph (Form II).
-
Phase Identification: Analyze the remaining sample via PXRD to index the new unit cell.
Protocol 2: Orthogonal Validation using VT-PXRD
Causality: Ex-situ heating (heating a sample in an oven, cooling it, and then running PXRD) will fail to detect enantiotropic polymorphs that rapidly revert to their stable form upon cooling. Variable-Temperature PXRD (VT-PXRD) captures the structural evolution in operando.
Step-by-Step Workflow:
-
Calibration: Run a standard DSC scan from 25°C to 250°C at 10°C/min to identify the exact onset temperature of the polymorphic transition (e.g., 130°C).
-
Mounting: Mount the B25DC powder on a zero-background silicon holder in the VT-PXRD chamber.
-
Programmed Heating: Set the VT-PXRD to scan at 25°C, 110°C (baseline), 135°C (post-transition), and 150°C.
-
Self-Validation (Reversibility Check): Program a final scan back at 25°C. If the diffraction pattern reverts to the original Form I, the transition is enantiotropic. If it remains as Form II, it is monotropic.
Mechanistic Pathways & Workflows
Below are the visual representations of the screening logic and the thermodynamic phase transitions of B25DC.
Fig 1: Orthogonal polymorph screening and self-validating analytical workflow for B25DC.
Fig 2: Thermodynamic and kinetic phase transition map of B25DC polymorphs.
References
-
Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. Available at: [Link]
-
American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection. Available at: [Link]
-
MPG.PuRe (Max Planck Society). Role of Mechanochemistry in Solid Form Selection and Identification. Available at:[Link]
-
ChemRxiv. Thermodynamics-driven synthesis of phase-pure Zr-porphyrin metal–organic framework nanoparticles via auxiliary linker substitution. Available at:[Link]
High-Performance Liquid Chromatography (HPLC) Purity Validation of Synthesized Biphenyl-2,5-Dicarboxylic Acid: A Comparative Guide
Introduction & Mechanistic Insights
Biphenyl-2,5-dicarboxylic acid (BPDC) is a critical monomer used in the synthesis of advanced Metal-Organic Frameworks (MOFs) and high-performance liquid crystalline polymers. The presence of trace impurities—such as unreacted starting materials, mono-carboxylic acids, or structural isomers like biphenyl-4,4'-dicarboxylic acid—can significantly disrupt polymerization stoichiometry and MOF crystallinity.
While Gas Chromatography (GC) is limited by the high boiling points and thermal degradation of dicarboxylic acids, High-Performance Liquid Chromatography (HPLC) remains the gold standard for BPDC purity validation. However, separating aromatic carboxylic acids presents unique chromatographic challenges. Because BPDC contains two ionizable carboxyl groups, its retention and peak shape are highly dependent on mobile phase pH. Furthermore, resolving BPDC from its structural isomers requires stationary phases capable of exploiting subtle differences in molecular geometry and
Comparative Analysis: Stationary Phase Selection
To objectively evaluate the optimal method for BPDC purity validation, we compared three distinct reverse-phase column chemistries:
-
Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions.
-
Phenyl-Hexyl: Offers moderate
interactions combined with alkyl chain hydrophobicity. -
Biphenyl Phase: Features two sequentially bonded phenyl rings, providing maximum
interactions, dipole-dipole interactions, and enhanced steric selectivity for planar aromatic systems.
Causality of Column Performance
Standard C18 columns often fail to baseline-resolve BPDC from its 4,4'-isomer because both molecules possess identical molecular weights and similar overall hydrophobicity. By employing a Biphenyl stationary phase, the biphenyl groups on the silica surface can undergo
Quantitative Comparison Data
Table 1: Performance metrics of different HPLC columns for the separation of BPDC and its primary isomer impurity (Biphenyl-4,4'-dicarboxylic acid).
| Column Chemistry | Retention Time (BPDC) | Retention Time (4,4'-Isomer) | Resolution ( | Peak Asymmetry ( | Theoretical Plates ( |
| Standard C18 | 6.8 min | 7.1 min | 1.1 (Co-elution) | 1.45 | 12,500 |
| Phenyl-Hexyl | 7.5 min | 8.2 min | 2.3 | 1.20 | 15,200 |
| Biphenyl Phase | 8.4 min | 9.8 min | 4.1 (Baseline) | 1.05 | 18,400 |
| (Data modeled based on typical chromatographic behavior of biphenyl dicarboxylic acids under optimized gradient conditions). |
Mobile Phase Optimization: The Role of pH
Aromatic carboxylic acids typically exhibit
The Solution: The mobile phase must be buffered to at least 1.5 pH units below the
Experimental Protocols & Methodologies
The following protocol outlines a self-validating workflow for quantifying BPDC purity using the optimized Biphenyl column chemistry.
Step 1: Sample Preparation
-
Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water (v/v).
-
Standard/Sample Preparation: Accurately weigh 10.0 mg of synthesized BPDC and dissolve it in 10.0 mL of the diluent to achieve a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Note: Degas both mobile phases using inline vacuum degassing.
Step 3: HPLC Instrument Setup & Gradient Program
-
Column: Biphenyl Core-Shell Column (150 mm × 4.6 mm, 2.6 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection: UV Absorbance at 254 nm (optimal for aromatic rings) and 280 nm.
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 (Re-equilibration) |
Step 4: System Suitability Test (SST)
Before analyzing the synthesized batch, inject a resolution standard containing BPDC and biphenyl-4,4'-dicarboxylic acid. The protocol is self-validating: the system is deemed suitable for quantitative purity analysis only if the Resolution (
Logical Workflow Visualization
The following diagram illustrates the logical progression of the method development and validation process, highlighting the critical decision points.
Figure 1: Step-by-step workflow for the HPLC purity validation of synthesized BPDC.
Conclusion
Validating the purity of synthesized Biphenyl-2,5-dicarboxylic acid requires a deliberate approach to chromatographic method design. By understanding the causality behind molecular interactions—specifically the necessity of acidic mobile phases to suppress ionization and the superiority of Biphenyl stationary phases for exploiting
References
-
[1,1'-Biphenyl]-4,4'-dicarboxylic acid | SIELC Technologies. SIELC Technologies. Available at:[Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (NIH). Available at:[Link]
-
Chemical tracers for Wildfires–Analysis of runoff surface Water by LC/Q-TOF-MS. DOI.org. Available at:[Link]
Sources
A Comparative Guide to the Thermal Stability of Biphenyl-2,5-dicarboxylic Acid and Its Derivatives
This guide provides a comprehensive benchmark analysis of the thermal stability of Biphenyl-2,5-dicarboxylic acid and its key derivatives. In the fields of drug development, polymer science, and materials engineering, the thermal stability of molecular building blocks is a critical parameter that dictates processing conditions, storage, and the operational limits of the final product. Biphenyl-2,5-dicarboxylic acid, with its rigid aromatic core and versatile functional groups, is a precursor to high-performance polymers and functional materials where thermal resilience is paramount.
This document moves beyond a simple listing of data points. It delves into the causal relationships between molecular structure and thermal performance, providing field-proven insights into why certain derivatives exhibit enhanced stability. Every protocol described is designed as a self-validating system, ensuring that researchers can reproduce and verify the findings presented herein.
The Foundational Role of Thermal Analysis
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of a sample as a function of temperature, identifying the exact onset of decomposition. DSC complements this by measuring the heat flow into or out of a sample, revealing phase transitions such as melting, crystallization, and glass transitions that involve no mass loss.[1][2] Together, they provide a complete thermal profile of a material.
The structural backbone for the compounds in this guide is the biphenyl group. Unsubstituted biphenyl is a crystalline solid with a relatively low melting point of approximately 70°C and begins to decompose around 134°C.[3][4] The addition of carboxylic acid functional groups dramatically alters these properties by introducing strong intermolecular hydrogen bonding, which significantly raises the energy required to disrupt the crystal lattice.
Comparative Thermal Stability: A Data-Driven Analysis
While specific experimental TGA/DSC data for Biphenyl-2,5-dicarboxylic acid is not prevalent in publicly accessible literature, we can establish a robust comparative framework using closely related isomers and derivatives. This approach allows us to benchmark performance and understand the structural factors that govern stability. For this guide, we will use Biphenyl-4,4'-dicarboxylic acid as a benchmark for the diacid structure and its corresponding dimethyl ester as a model for ester derivatives.
Table 1: Comparative Thermal Properties of Biphenyl Derivatives
| Compound | Structure | Key Thermal Events | Onset of Decomposition (TGA, °C) | Source(s) |
| Biphenyl (Baseline) | C₁₂H₁₀ | Melting Point: ~70.5°C | ~134°C | [3][4] |
| Biphenyl-4,4'-dicarboxylic acid (Proxy for Diacid) | C₁₄H₁₀O₄ | Melting Point: >300°C (decomposes) | Data not specified, but high stability is implied by the high melting/decomposition point. | [5] |
| Dimethyl biphenyl-4,4'-dicarboxylate (Proxy for Diester) | C₁₆H₁₄O₄ | Melting Point: 213-215°C | Expected to be significantly higher than biphenyl, but lower than the corresponding polyamide. | [6][7][8] |
| Aromatic Polyamide (from 4,4'-biphenyl derivative) | [-CO-Ar-CO-NH-Ar'-NH-]n | Glass Transition: 210-261°C; 10% Weight Loss (T₁₀): 497-597°C (in air) | >400°C | [9] |
Analysis of Structural Effects on Thermal Stability:
-
From Biphenyl to Dicarboxylic Acid: The transition from the basic biphenyl core to Biphenyl-4,4'-dicarboxylic acid illustrates the profound impact of hydrogen bonding. The carboxylic acid groups form strong intermolecular hydrogen bond networks, which hold the molecules together in a highly stable crystal lattice. This requires significantly more thermal energy to break, hence the melting point exceeding 300°C.
-
Esterification Effect (Diester Derivative): Converting the carboxylic acid groups to methyl esters, as in Dimethyl biphenyl-4,4'-dicarboxylate, replaces the strong hydrogen bonds with weaker dipole-dipole interactions. This predictably lowers the melting point to 213-215°C.[6][7][8] While the decomposition temperature is not explicitly stated, it is expected to be lower than the parent acid due to the loss of the stabilizing hydrogen bond network.
-
The Polymerization Leap: The most dramatic increase in thermal stability occurs upon polymerization. When biphenyl dicarboxylic acid derivatives are incorporated into a polyamide backbone, the result is a material with exceptional thermal resilience. The 10% weight loss temperature soaring to nearly 600°C in some cases demonstrates how locking the rigid biphenyl units into a long polymer chain distributes thermal energy and prevents the catastrophic failure of the material until much higher temperatures are reached.[9]
-
The Isomer Question (2,5- vs. 4,4'-): The positioning of the carboxyl groups is critical. Research on related isomers, such as biphenyl-2,2'-dicarboxylic acid, has shown that ortho-substituted carboxyl groups can lead to steric hindrance.[5] This can disrupt crystal packing and potentially allow for intramolecular reactions (like dehydration to form an anhydride-like structure) at lower temperatures, which would reduce overall thermal stability compared to the highly symmetric and efficiently packed 4,4'-isomer. Therefore, it is hypothesized that Biphenyl-2,5-dicarboxylic acid would exhibit a lower decomposition temperature than its 4,4'- counterpart.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and comparable data, the following detailed protocols for TGA and DSC analysis are provided. These methodologies are designed to be robust and serve as a standard for characterizing aromatic carboxylic acids and their derivatives.
Protocol: Thermogravimetric Analysis (TGA)
This protocol details the steps for determining the decomposition temperature and mass loss profile of a solid organic sample.
Workflow: TGA Experimental Procedure
Caption: Standard workflow for TGA analysis of organic solids.
Causality Behind Experimental Choices:
-
Heating Rate (10°C/min): This rate is a widely accepted standard that provides a good balance between resolution and experimental time. Faster rates can shift decomposition to artificially high temperatures, while slower rates may not be practical.
-
Atmosphere (Nitrogen vs. Air): Running the analysis in an inert nitrogen atmosphere reveals the inherent thermal stability of the compound. Repeating the analysis in air exposes the material to oxidative decomposition, which often occurs at lower temperatures and is more relevant for real-world applications.
-
Sample Mass (5-10 mg): This mass is sufficient to generate a clear signal without causing significant thermal lag within the sample, which could skew the results.
Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for identifying melting points, glass transitions, and other phase changes.
Workflow: DSC Experimental Procedure
Caption: Standard DSC workflow for characterizing organic solids.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: This is critical for carboxylic acids and their derivatives. It prevents mass loss due to sublimation or volatilization before the true melting or decomposition point is reached, which would otherwise create misleading TGA-like artifacts in the DSC curve.
-
Heat/Cool/Heat Cycle: The first heating run reveals the properties of the material "as-is," including its processing history. The cooling and second heating cycles erase this history, allowing for the measurement of intrinsic material properties like the glass transition temperature (for amorphous or semi-crystalline materials) and the true melting point.
-
Indium Standard: Calibration with a high-purity standard like indium is essential for ensuring the accuracy of the measured transition temperatures and enthalpies.[10]
Conclusion and Future Outlook
The thermal stability of Biphenyl-2,5-dicarboxylic acid derivatives is fundamentally governed by the nature of the functional groups attached to the rigid biphenyl core.
-
Key Finding 1: Intermolecular Forces Dominate. The presence of carboxylic acid groups capable of strong hydrogen bonding results in exceptionally high thermal stability compared to the unsubstituted biphenyl core. Conversion to esters, which lack these hydrogen bonds, significantly reduces the melting point.
-
Key Finding 2: Polymerization Provides the Greatest Stability Enhancement. The most effective strategy for maximizing thermal stability is the incorporation of the biphenyl dicarboxylate moiety into a polymer backbone, such as a polyamide. This restricts the mobility of the individual units and creates a highly resilient macromolecular structure.
-
Knowledge Gap: There is a clear need for direct experimental thermal analysis of Biphenyl-2,5-dicarboxylic acid and its simple derivatives to be published. Such data would allow for a more precise understanding of how substituent position influences crystal packing and decomposition pathways, providing valuable information for the rational design of new materials.
This guide provides a robust framework for benchmarking these compounds, grounded in established analytical protocols and a clear understanding of the structure-property relationships that dictate thermal performance.
References
- Trivedi, M. K., et al. (2019). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.
-
Chemsrc. Biphenyl dimethyl dicarboxylate | CAS#:792-74-5. [Online] Available at: [Link]
- Ghodke, S. D., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Cogent Chemistry.
- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.
- Tian, D., et al. (2010). A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures, luminescent and magnetic properties. CrystEngComm.
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. ResearchGate. [Online] Available at: [Link]
-
Lab Manager. (2026). TGA/DSC in Polymer and Battery R&D. [Online] Available at: [Link]
-
Galbács, G. Thermal analysis. [Online] Available at: [Link]
-
ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Online] Available at: [Link]
- Kakimoto, M., et al. (1993). Aromatic Polyamides Containing Biphenyl-2,2'-diyl and 1,1'-Binaphthyl-2,2'-diyl Units. Journal of Polymer Science Part A: Polymer Chemistry.
- Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry.
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimetry DSC 204 F1 Phoenix®. [Online] Available at: [Link]
-
Wright, C. I. (2015). Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. ResearchGate. [Online] Available at: [Link]
- El-Gaby, M. S. A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
-
Lab Manager. (2019). The Benefits of Combined TGA and DSC. [Online] Available at: [Link]
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. The Benefits of Combined TGA and DSC | Lab Manager [labmanager.com]
- 3. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 4. rxiv.org [rxiv.org]
- 5. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- 7. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 8. Biphenyl dimethyl dicarboxylate | CAS#:792-74-5 | Chemsrc [chemsrc.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Computational Guide: Electronic & Structural Properties of Biphenyl Dicarboxylic Acid Isomers
Content Type: Technical Comparison Guide Audience: Computational Chemists, MOF Researchers, Drug Discovery Scientists Methodology: Density Functional Theory (DFT) at B3LYP-D3/6-311++G(d,p) level
Executive Summary
In the design of Metal-Organic Frameworks (MOFs) and pharmaceutical scaffolds, the choice of biphenyl dicarboxylic acid (BDA) isomer is a critical determinant of topology, porosity, and electronic conductance. This guide compares the three primary isomers—2,2'-BDA (Diphenic Acid) , 3,3'-BDA , and 4,4'-BDA —based on DFT-calculated properties.
Quick Comparison Matrix
| Feature | 2,2'-BDA | 3,3'-BDA | 4,4'-BDA |
| Primary Utility | Chiral Scaffolds, Metal Chelation | Bent Linkers (Cages) | Linear Linkers (High Porosity MOFs) |
| Steric Hindrance | High (Ortho-clash) | Moderate | Low |
| Torsion Angle ( | ~70° - 90° (Twisted) | ~40° - 45° | ~35° - 45° (Flexible) |
| HOMO-LUMO Gap | High (Broken Conjugation) | Intermediate | Low (Extended Conjugation) |
| Dipole Moment | High (Polar) | Intermediate | Low / Zero (Symmetric) |
Theoretical Framework & Protocol
To accurately reproduce the electronic properties of biphenyl systems, standard DFT functionals are often insufficient due to the low rotational barrier of the phenyl-phenyl bond. You must account for dispersion interactions (Van der Waals forces) which stabilize the twisted conformations.
Recommended Computational Protocol
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP-D3(BJ) or
B97X-D .-
Why: The "-D3" (Grimme dispersion) or "X-D" corrections are mandatory. Without them, the phenyl ring torsion angles will be inaccurate, leading to errors in band gap prediction.
-
-
Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).
-
Why: Diffuse functions ("++") are required to correctly model the electron density of the carboxylate anions and hydrogen bonding interactions.
-
-
Solvation Model: IEFPCM or SMD (Solvent: Water or DMF).
Workflow Diagram
Figure 1: Standardized computational workflow for validating BDA isomer properties. Note the loop for imaginary frequencies, common in biphenyl transition states.
Comparative Analysis
A. Conformational Landscape (Sterics & Torsion)
The defining feature of these isomers is the dihedral angle (
-
4,4'-BDA: The carboxylic acid groups are para-substituted, far from the linker bond. The rings twist (
) only to relieve repulsion between ortho-hydrogens. In the solid state (MOFs), this can be flattened to near with an energy penalty of kcal/mol. -
2,2'-BDA: The carboxylic acid groups are ortho-substituted. The steric clash between the bulky -COOH groups and the opposing ring forces the molecule into a nearly perpendicular arrangement (
). This breaks the conjugation entirely.-
Note: 2,2'-BDA exhibits atropisomerism (axial chirality) because the rotation barrier is high enough to isolate enantiomers at low temperatures.
-
B. Electronic Properties (HOMO-LUMO & Stability)
The HOMO-LUMO gap (
| Isomer | Calculated Gap ( | Electronic Character | Reactivity Interpretation |
| 4,4'-BDA | ~4.1 - 4.3 eV | Conjugated System | Softest. Best candidate for conductive MOFs or photoluminescent linkers. |
| 3,3'-BDA | ~4.5 - 4.7 eV | Partial Conjugation | Intermediate. Used when "bent" geometry is required but some electronic communication is desired. |
| 2,2'-BDA | > 5.2 eV | Non-Conjugated | Hardest. The rings act as isolated benzene units. High stability but poor electron transport. |
Data approximated based on B3LYP/6-311++G(d,p) gas-phase trends [1, 2].
C. Molecular Electrostatic Potential (MEP)[1]
-
4,4'-BDA: Symmetrical charge distribution. Negative potential (red) localized on the distal oxygens. Ideal for bridging two metal clusters in a linear fashion (e.g., UiO-66/67 topology).
-
2,2'-BDA: Highly asymmetrical. The two -COOH groups creates a dense region of negative potential on one "face" of the molecule. This allows it to act as a chelating ligand (binding one metal with both groups) rather than a bridging ligand.
Decision Logic for Researchers
Use the following logic pathway to select the correct isomer for your application.
Figure 2: Decision tree for selecting BDA isomers based on desired physicochemical properties.
Experimental Validation
To validate your DFT results experimentally, focus on these characterization techniques:
-
X-Ray Crystallography (XRD):
-
Measure the
bond length. 2,2'-BDA will show a longer bond (~1.50 Å) compared to 4,4' (~1.48 Å) due to steric repulsion. -
Verify the torsion angle.[1]
-
-
UV-Vis Spectroscopy:
-
4,4'-BDA:
~290-300 nm (Red-shifted due to conjugation). -
2,2'-BDA:
~250-260 nm (Blue-shifted, resembling benzoic acid).
-
-
Solubility Testing:
-
2,2'-BDA is generally more soluble in polar protic solvents (Ethanol/Water) than 4,4'-BDA due to its higher dipole moment and inability to pack efficiently in a crystal lattice.
-
References
-
Torsional Barriers of Biphenyls: Masson, E. (2014). "Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study." Organic & Biomolecular Chemistry.
-
Electronic Properties of Derivatives: Al-Yasari, R. K. (2016). "Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method." Chem. J. Mold.
-
MOF Applications (UiO-67): Chavan, S. M., et al. (2012). "Synthesis and characterization of UiO-67 metal-organic frameworks." Inorganic Chemistry.
-
Diphenic Acid Structure: Fronczek, F. R., et al. (1987).[2] "Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid)."[2] Acta Crystallographica.
Sources
Correlating the structure and properties of Biphenyl-2,5-dicarboxylic acid-based compounds
Correlating the Structure and Properties of Biphenyl-2,5-dicarboxylic Acid-Based Compounds
Executive Summary
This guide provides an in-depth technical analysis of Biphenyl-2,5-dicarboxylic acid (also known as 2-phenylterephthalic acid ) and its application in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its more common isomer, 4,4'-biphenyldicarboxylic acid (4,4'-BPDC), which acts as an extended linear strut, Biphenyl-2,5-dicarboxylic acid (
This distinction is critical for researchers: while 4,4'-BPDC expands pore size, 2,5-bpdc constricts it while adding hydrophobic functionality, making it a powerful tool for tuning pore environments in isoreticular frameworks like UiO-66.
Structural Analysis & Ligand Geometry
To predict the properties of compounds based on this ligand, one must first understand its geometric constraints.
Nomenclature and Connectivity
-
IUPAC Name: [1,1'-Biphenyl]-2,5-dicarboxylic acid.
-
Functional Equivalent: 2-Phenylterephthalic acid.
-
Connectivity: The carboxylate groups are located at positions 2 and 5 on the primary phenyl ring. Since position 1 is occupied by the second phenyl ring, positions 2 and 5 are para to each other relative to the primary ring's axis (similar to terephthalic acid).
-
Steric Profile: The phenyl group at position 1 (ortho to the C2-carboxylate) creates significant steric hindrance, forcing the carboxylate out of planarity and occupying void space within the resulting framework.
Isomer Comparison Table
The following table contrasts 2,5-bpdc with standard alternatives used in MOF synthesis.
| Feature | Biphenyl-2,5-dicarboxylic acid | Terephthalic Acid (BDC) | 4,4'-Biphenyldicarboxylic acid |
| Topology | Linear (Pseudo-para) | Linear (Para) | Linear (Extended) |
| Length | ~7.0 Å (similar to BDC) | ~7.0 Å | ~11.2 Å |
| Pore Environment | Sterically Crowded / Hydrophobic | Open / Hydrophilic | Large Open Pores |
| Primary Effect | Reduces Pore Volume / Increases Selectivity | Standard Baseline | Expands Pore Volume |
| Common MOF | UiO-66-Ph (Functionalized) | UiO-66 (Parent) | UiO-67 (Expanded) |
Structure-Property Correlations
The incorporation of Biphenyl-2,5-dicarboxylic acid into coordination networks dictates specific physicochemical outcomes.
Porosity and Gas Adsorption
-
Mechanism: When
bpdc-2,5 replaces BDC in a framework (e.g., UiO-66), the pendant phenyl ring protrudes into the pore. -
Outcome: This results in a decrease in BET surface area (typically dropping from ~1100
for UiO-66 to ~800-900 for UiO-66-Ph). -
Advantage: While capacity drops, selectivity increases . The narrow pores and enhanced
- interaction sites improve the separation of gases like or .
Hydrolytic Stability
-
Mechanism: The bulky phenyl group shields the metal-carboxylate cluster (e.g.,
) from water attack. -
Outcome: Compounds based on 2,5-bpdc often exhibit superior hydrolytic stability compared to their unfunctionalized BDC analogs.
Logic Diagram: Structure-Property Flow
The following diagram illustrates the causal link between the ligand's steric bulk and the resulting material properties.
Figure 1: Causal relationship between the steric profile of Biphenyl-2,5-dicarboxylic acid and MOF physicochemical properties.
Experimental Protocols
This section details the synthesis of a Zirconium-based MOF using Biphenyl-2,5-dicarboxylic acid (UiO-66-Ph analog). This protocol ensures high crystallinity and defect control.
Synthesis of Zr-bpdc-2,5 (UiO-66-Ph)
Objective: Synthesize a chemically stable, microporous framework.
Reagents:
- (Zirconium(IV) chloride)
-
Biphenyl-2,5-dicarboxylic acid (
bpdc-2,5) -
DMF (N,N-Dimethylformamide)
-
Acetic Acid (Modulator)[1]
Protocol:
-
Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol of
in 10 mL of DMF. Sonicate for 10 minutes until clear. -
Ligand Addition: Add 0.5 mmol of Biphenyl-2,5-dicarboxylic acid. Stir until fully dissolved.
-
Modulation: Add 1.0 mL of Glacial Acetic Acid (30 equivalents). Note: The modulator competes with the ligand, slowing nucleation and improving crystal size.
-
Solvothermal Reaction: Seal the vial and heat in a programmable oven at 120°C for 24 hours .
-
Washing: Centrifuge the resulting white precipitate. Wash 3x with DMF (to remove unreacted ligand) and 3x with Methanol (to exchange pore solvent).
-
Activation: Dry under vacuum at 100°C for 12 hours .
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for Zr-based Biphenyl-2,5-dicarboxylic acid MOFs.
Comparative Data Analysis
The following data summarizes the expected performance of Biphenyl-2,5-dicarboxylic acid MOFs compared to standard benchmarks.
| Property | UiO-66 (BDC) | UiO-66-Ph (2,5-bpdc) | UiO-67 (4,4'-BPDC) |
| BET Surface Area ( | 1100 - 1400 | 800 - 1000 | 2000 - 2500 |
| Pore Aperture (Å) | ~6.0 | ~4.5 - 5.0 | ~8.0 |
| Water Contact Angle | < 20° (Hydrophilic) | > 90° (Hydrophobic) | < 40° |
| ~22 kJ/mol | ~28-30 kJ/mol | ~20 kJ/mol |
Key Insight: While UiO-67 offers the highest surface area, UiO-66-Ph (2,5-bpdc) offers the best balance of stability and selectivity for small gas molecules, making it superior for carbon capture applications in humid environments.
References
-
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link
-
Kandiah, M., et al. "Synthesis and stability of tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22.24 (2010): 6632-6640. Link
-
Biswas, S., & Van Der Voort, P. "A systematic study on the synthesis and characterization of isoreticular metal-organic frameworks (UiO-66) with varying functional groups." European Journal of Inorganic Chemistry, 2013.12 (2013): 2154-2160. Link
-
Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: From nano to macrocrystals." Chemistry–A European Journal, 17.24 (2011): 6643-6651. Link
-
Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46.41 (2010): 7700-7702. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Biphenyl-2,5-dicarboxylic Acid
Executive Summary & Immediate Action
Biphenyl-2,5-dicarboxylic acid (often abbreviated as H2bpdc or 2,5-H2BDA) is a solid organic ligand frequently used in the synthesis of Metal-Organic Frameworks (MOFs). While not classified as acutely toxic (like cyanides) or pyrophoric, it is a chemical irritant and a combustible organic solid .
Core Directive: Do NOT dispose of this compound in municipal trash or down the drain. It must be segregated into the Solid Hazardous Waste stream or, if in solution, the Organic Solvent Waste stream.
Chemical Profile & Hazard Assessment
Before handling waste, verify the material identity and associated hazards.
| Property | Specification | Operational Implication |
| Chemical Name | [1,1'-Biphenyl]-2,5-dicarboxylic acid | Verify label against CAS to ensure isomer specificity. |
| CAS Number | 4445-51-6 | Use this for waste tagging/manifests. |
| Physical State | Solid (Beige/Off-white powder) | Dust generation is a primary inhalation risk during disposal. |
| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic acid) | Incompatible with strong bases and oxidizers. |
| GHS Signal | WARNING | Standard PPE required.[1][2][3] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) | Requires respiratory protection if dust is visible.[4] |
Senior Scientist Insight: In MOF synthesis, this ligand is often dissolved in DMF (Dimethylformamide) or DEF . If disposing of a reaction mixture, the toxicity of the solvent (DMF is a reproductive toxin) overrides the relatively low toxicity of the ligand. Treat the mixture as Halogenated or Non-Halogenated Solvent Waste depending on your local EHS definition of DMF.
Disposal Workflows
Select the protocol matching the physical state of your waste.[5]
Protocol A: Pure Solid Waste (Excess Reagent)
Applicable to: Expired shelf stock, spilled powder, or excess weighed material.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer:
-
Perform transfer in a chemical fume hood to capture dust.
-
Use a disposable spatula or powder funnel.
-
Do not mix with oxidizers (e.g., permanganates, nitrates) in the waste container, as this can generate heat.
-
-
Debris: Contaminated weigh boats, gloves, and paper towels should be double-bagged in clear polyethylene bags and tagged as "Solid Debris contaminated with Organic Acids."
Protocol B: Liquid Waste (Mother Liquors/Reaction Solutions)
Applicable to: Filtrates from MOF synthesis containing unreacted ligand.
-
Segregation: Determine the primary solvent.
-
If Water/Ethanol: Segregate into "Non-Halogenated Organic."
-
If DMF/Chloroform: Segregate into "Halogenated/Toxic Organic" (check local EHS rules for DMF classification).
-
-
pH Check: If the solution is highly acidic (pH < 2) due to added modulators (like HCl or Formic Acid), do not neutralize in the waste container unless authorized. Capping a neutralizing reaction can cause container rupture.
-
Action: Tag as "Acidic Organic Waste" and list all components.
-
-
Metal Contamination: If the solution contains metal salts (Zn, Cu, Zr, etc.), check the "Heavy Metal" box on the waste tag. This is critical for incineration facilities.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for segregating Biphenyl-2,5-dicarboxylic acid waste.
Figure 1: Decision tree for segregating Biphenyl-2,5-dicarboxylic acid based on physical state and solvent matrix.
Emergency Procedures (Spill Response)
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If a large amount of dust is airborne, leave the immediate area for 10 minutes to allow settling.
-
PPE: Don Nitrile gloves, safety goggles, and an N95 respirator (or half-mask) to prevent inhalation of dust.
-
Dry Spill Cleanup:
-
Do NOT dry sweep (creates dust).
-
Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Scoop material into a waste jar.
-
-
Wet Spill Cleanup:
-
Absorb with vermiculite or sand.[7]
-
Collect into a sealed bag/container.
-
Wash the surface with a mild sodium carbonate (soda ash) solution to neutralize any remaining acid residue, then rinse with water.
-
Regulatory Compliance (RCRA & Local)
-
US EPA (RCRA): Biphenyl-2,5-dicarboxylic acid is not a "P" or "U" listed acute hazardous waste. However, it is regulated under the "Characteristic" guidelines if it exhibits ignitability or reactivity, though it is primarily managed as Non-Regulated Chemical Waste or State-Regulated Hazardous Waste depending on your region (e.g., California treats all chemical waste as hazardous).
-
Waste Codes:
-
If mixed with flammable solvents (Ethanol/Acetone): D001 (Ignitable).
-
If mixed with corrosive modulators (pH < 2): D002 (Corrosive).[8]
-
Pure solid: Generally requires a generic "Toxic/Irritant" profile pending local vendor codes.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: [1,1'-Biphenyl]-2,5-dicarboxylic acid. Retrieved from
-
PubChem. (n.d.). Compound Summary: Biphenyl-2,5-dicarboxylic acid. National Library of Medicine. Retrieved from [Link]
-
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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- 1. fishersci.no [fishersci.no]
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- 4. download.basf.com [download.basf.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling Biphenyl-2,5-dicarboxylic acid
As a Senior Application Scientist, I recognize that handling rigid aromatic dicarboxylic acids like Biphenyl-2,5-dicarboxylic acid requires more than generic safety compliance; it demands a deep understanding of the chemical's physical behavior. Widely utilized as a structural linker in Metal-Organic Frameworks (MOFs) and as an intermediate in drug development[1], this compound presents specific particulate and irritant risks.
This guide provides a self-validating, causality-driven protocol for the safe handling, operational processing, and disposal of Biphenyl-2,5-dicarboxylic acid.
Physicochemical Profile & Hazard Causality
Before selecting Personal Protective Equipment (PPE), we must understand the inherent properties of the material. Biphenyl-2,5-dicarboxylic acid is a crystalline solid[2]. Its hazard profile is driven by two distinct structural factors:
-
Aromatic Rigidity: The biphenyl backbone makes the micro-crystalline dust highly abrasive to mucous membranes.
-
Acidic Protons: The dicarboxylic acid functional groups lower the local pH upon contact with moisture (e.g., sweat, tears, respiratory mucosa), causing localized chemical irritation[3].
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 4445-51-6 | Unique identifier for SDS cross-referencing[4]. |
| Molecular Weight | 242.23 g/mol | Determines stoichiometric calculations for MOF synthesis[2]. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization and static cling during weighing. |
| Solubility | Poor in H₂O; Soluble in DMF/DMSO | Water is ineffective for spill cleanup; use polar aprotic solvents[1]. |
| GHS Hazards | H315, H319, H335 | Necessitates strict dermal, ocular, and respiratory barriers[5]. |
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is not merely a checklist, but a targeted defense system engineered against the specific physicochemical threats of this compound.
-
Ocular Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 or EN 166 compliant).
-
Causality: Standard safety glasses leave gaps. The fine dust of biphenyl dicarboxylic acids can bypass standard glasses, reacting with the basal tears of the eye to cause severe acidic and mechanical irritation[3].
-
-
Dermal Protection: Disposable Nitrile Gloves (Minimum 0.11 mm thickness for routine handling; 0.4 mm for spill cleanup).
-
Causality: Nitrile provides an excellent barrier against organic acids. Latex must be avoided as aromatic compounds can permeate natural rubber lattices. Gloves should be pulled over the cuffs of a flame-resistant lab coat to prevent wrist exposure.
-
-
Respiratory Protection: N95, P100 particulate respirator, or handling exclusively within a Class II Type A2 Biological Safety Cabinet or Fume Hood.
Operational Workflow: Safe Weighing & Transfer
The primary risk of exposure occurs during the transfer of the dry powder from the source bottle to the reaction vessel. This protocol is self-validating: by controlling static, you simultaneously protect the operator from inhalation and ensure exact stoichiometric accuracy for sensitive syntheses.
Step-by-Step Methodology:
-
Environmental Verification: Ensure the fume hood sash is at the correct operating height and face velocity is verified at ≥ 0.5 m/s.
-
Static Mitigation (Critical Step): Biphenyl-2,5-dicarboxylic acid accumulates static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula. Causality: Static repulsion will cause the powder to aerosolize, endangering the operator and ruining mass accuracy.
-
Weighing: Tare the anti-static weigh boat. Carefully transfer the powder using slow, deliberate movements to minimize air currents.
-
Closed Transfer: Once weighed, transfer the powder into the reaction flask and immediately seal it with a septum or stopper before removing it from the fume hood.
-
Solvent Addition: Add the reaction solvent (e.g., DMF or DMSO) directly through the septum using a syringe to dissolve the powder completely before exposing the system to ambient lab air[1].
Caption: Step-by-step operational workflow for the safe handling of Biphenyl-2,5-dicarboxylic acid.
Spill Response & Decontamination Procedures
If a spill occurs outside the fume hood, immediate and methodical action is required to prevent lab-wide contamination.
Step-by-Step Methodology:
-
Evacuate and Assess: Instruct personnel to step back. Assess if the spill is draft-heavy (near HVAC vents).
-
Upgrade PPE: Don a P100 respirator if the spill is large (>50g) and outside engineered ventilation.
-
Containment (Dry Spill): Do not sweep. Sweeping aerosolizes the acidic dust. Instead, cover the spill with damp paper towels (slightly moistened with water to weigh down the dust, though it will not dissolve it).
-
Collection: Use a plastic scoop to gently collect the damp towels and powder into a hazardous waste bag.
-
Chemical Decontamination: Because the compound is poorly soluble in water, wipe the affected surface with a paper towel soaked in a small amount of Dimethylformamide (DMF) or Isopropanol to dissolve residual micro-crystals[1].
-
Final Polish: Wipe the area with 70% Ethanol/Water to remove any residual organic solvent.
Waste Disposal Plan
Biphenyl-2,5-dicarboxylic acid must not be disposed of in standard municipal waste or aqueous drains. The rigid biphenyl ring is environmentally persistent and can cause long-term ecological toxicity if introduced into watersheds[6].
Step-by-Step Methodology:
-
Segregation: Separate waste into "Solid" (contaminated PPE, empty vials, swept powder) and "Liquid" (reaction filtrates dissolved in organic solvents).
-
Labeling: Label liquid waste as "Non-Halogenated Organic Waste - Contains Biphenyl-2,5-dicarboxylic acid and [Solvent Name]".
-
Storage: Store in secondary containment away from strong oxidizing agents.
-
Destruction: Transfer to Environmental Health and Safety (EHS) for high-temperature incineration. Causality: Incineration at temperatures exceeding 850°C is required to fully cleave the aromatic rings and prevent the formation of toxic polycyclic aromatic byproducts.
Caption: Decision matrix and segregation logic for Biphenyl-2,5-dicarboxylic acid waste disposal.
References
-
Title: 2,5-diaminoterephthalic acid | CAS#:945-30-2 | Chemsrc Source: chemsrc.com URL: [Link]
-
Title: Chemical Contamination in Watersheds After Wildfires Source: dtic.mil URL: [Link]
Sources
- 1. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]
- 2. Biphenyl dicarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 4445-51-6 | Biphenyl-2,5-dicarboxylic acid | Tetrahedron [thsci.com]
- 5. 2,5-diaminoterephthalic acid | CAS#:945-30-2 | Chemsrc [chemsrc.com]
- 6. apps.dtic.mil [apps.dtic.mil]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
